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Core Science & Biosynthesis

Foundational

Pharmacophore-Driven Target Engagement: The In Vitro Mechanism of Action of N-(4-chloroquinolin-6-yl)acetamide Derivatives

Executive Summary In the landscape of modern targeted therapeutics, N-(4-chloroquinolin-6-yl)acetamide (CAS 352205-96-0) is rarely utilized as a final Active Pharmaceutical Ingredient (API). Instead, it serves as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, N-(4-chloroquinolin-6-yl)acetamide (CAS 352205-96-0) is rarely utilized as a final Active Pharmaceutical Ingredient (API). Instead, it serves as a highly privileged pharmacophore precursor . As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic synthetic warhead. Its in vitro mechanism of action is realized upon derivatization: the highly electrophilic 4-chloro position undergoes Nucleophilic Aromatic Substitution (SNAr) to install target-specific moieties, while the 6-acetamide group acts as an essential hydrogen-bond donor/acceptor anchor.

Once derivatized, this scaffold predominantly yields potent in vitro inhibitors targeting two major pathways: STAT3 SH2 domain dimerization and CMGC family kinases (specifically DYRK1A) . This whitepaper details the structural rationale, the distinct in vitro mechanisms of action of its derivatives, and the self-validating experimental protocols required to accurately profile them.

Structural Biology & Pharmacophore Rationale

The dual functionality of the N-(4-chloroquinolin-6-yl)acetamide scaffold dictates its utility in drug discovery:

  • The C4-Chloro Warhead: The quinoline nitrogen withdraws electron density from the C4 position, making the chlorine atom an excellent leaving group. This allows for rapid SNAr diversification with various anilines or phenols, dictating the molecule's ultimate target selectivity[1].

  • The C6-Acetamide Anchor: In the context of kinase inhibition, the 6-acetamide group frequently interacts with the kinase hinge region via critical hydrogen bonding. In the context of STAT3, it forms essential hydrogen bonds with residues (e.g., Asn647 or Gln644) within the hydrophobic pocket of the SH2 domain[2].

Workflow A N-(4-chloroquinolin-6-yl)acetamide (CAS 352205-96-0) B SNAr Derivatization (Amine/Phenol) A->B Synthesis C 4-Substituted Quinoline-6-acetamide B->C Diversification D STAT3 SH2 Assay (FRET) C->D Pathway 1 E DYRK1A Kinase Assay (TR-FRET) C->E Pathway 2

Fig 1: SNAr derivatization workflow and in vitro screening cascade for quinoline-6-acetamides.

Mechanism 1: STAT3 SH2 Domain Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in oncology. Upon cytokine receptor activation, STAT3 is phosphorylated at Tyr705. Active STAT3 monomers must homodimerize via reciprocal SH2-phosphotyrosine (pY) interactions to translocate to the nucleus[1].

Derivatives of the quinoline-6-acetamide scaffold (such as STX-0119 analogs) act as direct protein-protein interaction (PPI) inhibitors . They bind competitively to the SH2 domain of the STAT3 monomer, physically occluding the pY-peptide binding site and preventing homodimerization[1].

Protocol: Homogeneous TR-FRET STAT3 Dimerization Assay

Expertise & Experience: Traditional co-immunoprecipitation (Co-IP) is semi-quantitative and the required wash steps frequently disrupt weak, transient PPIs. A homogeneous Time-Resolved FRET (TR-FRET) assay allows for equilibrium measurement of SH2-pY interactions without physical separation, yielding highly accurate Ki​ values.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA, 1 mM DTT).

    • Causality: DTT maintains a reducing environment, preventing the formation of artificial, disulfide-linked STAT3 dimers that would skew the assay floor.

  • Protein Complexation: Incubate recombinant human STAT3 protein with a Europium-labeled anti-STAT3 antibody (Donor) and an APC-labeled pY-peptide (Acceptor).

  • Compound Addition: Dispense the quinoline-6-acetamide derivatives in a 10-point, 3-fold dilution series.

    • Self-Validation System: Run a parallel plate using the STAT3 R609L mutant (which is SH2 domain defective) to establish the true assay baseline. Utilize Stattic (a known irreversible SH2 inhibitor) as the positive control[1].

  • Incubation & Detection: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Read TR-FRET signals (Excitation: 320 nm; Emission: 615 nm / 665 nm).

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK STAT3_M STAT3 Monomer (Phosphorylation at Y705) JAK->STAT3_M STAT3_D STAT3 Homodimer (SH2-pY Interaction) STAT3_M->STAT3_D Dimerization Inhibitor Quinoline-6-acetamide Derivative Inhibitor->STAT3_M Blocks SH2 Domain Inhibitor->STAT3_D Prevents Transcription Nuclear Translocation & Gene Transcription STAT3_D->Transcription

Fig 2: Mechanism of STAT3 inhibition by quinoline-6-acetamide derivatives via SH2 domain blockade.

Mechanism 2: DYRK1A Kinase Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a prime target for neurodegenerative diseases (e.g., Alzheimer's, Down syndrome)[3]. When the 4-chloro group of our starting material is displaced by specific indoles or anilines, the resulting molecules act as potent ATP-competitive kinase inhibitors [3][4]. The quinoline nitrogen and the 6-acetamide oxygen/nitrogen form a bidentate hydrogen bond network with the backbone amides of the DYRK1A hinge region.

Protocol: TR-FRET Kinase Activity Assay

Expertise & Experience: Quinoline scaffolds often exhibit intrinsic auto-fluorescence in the UV/blue spectrum (300-400 nm). Standard fluorescence intensity assays are highly prone to false positives. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence to decay, isolating the long-lived lanthanide chelate signal for high data fidelity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 (a non-ionic detergent) prevents non-specific compound aggregation, a known artifact for hydrophobic quinoline derivatives that leads to false-positive "promiscuous" inhibition.

  • Compound Titration: Dispense compounds in a 10-point dilution series in 100% DMSO, transferring to a 384-well plate (final DMSO 1%).

    • Self-Validation System: Include Harmine (10 µM) as a positive control for 100% DYRK1A inhibition[3]. To validate the ATP-competitive mechanism, a matrix of varying ATP concentrations (10 µM to 1 mM) against inhibitor titrations is mandatory. The mechanism is confirmed only if the apparent IC50 shifts linearly with ATP concentration (Schild slope ≈ 1.0).

  • Enzyme/Substrate Addition: Add recombinant human DYRK1A and ULight-labeled myelin basic protein (MBP) substrate. Incubate for 15 minutes.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (e.g., 15 µM).

    • Causality: Running the assay exactly at the ATP Km​ ensures maximum sensitivity to ATP-competitive inhibitors while maintaining a robust signal window.

  • Detection: Stop the reaction with EDTA and add Europium-anti-phospho-MBP antibody. Read on a TR-FRET microplate reader.

Quantitative Data Presentation

The table below summarizes representative in vitro profiling data for various derivatives synthesized from the N-(4-chloroquinolin-6-yl)acetamide (or highly homologous) scaffold, demonstrating how C4-substitution dictates the mechanism of action.

Compound Scaffold Modification (C4 Position)Primary TargetRepresentative IC50 (nM)Primary Mechanism of ActionReference
4-Anilino/Indolo -quinoline-6-carboxamideDYRK1A15 - 120ATP-competitive kinase inhibition[3],[4]
4-Phenoxy/Aryl -quinoline-6-acetamideSTAT3250 - 800SH2 domain dimerization blockade[5],[1]
Proline-derived quinoline formamideURAT135 - 560Uric acid transporter inhibition[6]

Sources

Exploratory

physicochemical properties of N-(4-chloroquinolin-6-yl)acetamide

Physicochemical Profiling and Synthetic Utility of N-(4-Chloroquinolin-6-yl)acetamide in Modern Drug Design Executive Summary N-(4-chloroquinolin-6-yl)acetamide (CAS: 352205-96-0) has emerged as a privileged bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of N-(4-Chloroquinolin-6-yl)acetamide in Modern Drug Design

Executive Summary

N-(4-chloroquinolin-6-yl)acetamide (CAS: 352205-96-0) has emerged as a privileged bifunctional building block in medicinal chemistry. Featuring a highly electrophilic C4-position and a versatile C6-acetamide motif, this quinoline derivative serves as the foundational core for several advanced targeted therapies. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale in kinase and transporter inhibition, and self-validating experimental protocols for its structural functionalization.

Structural and Physicochemical Foundation

The synthetic utility of N-(4-chloroquinolin-6-yl)acetamide stems from its distinct electronic distribution. The electron-withdrawing nature of the quinoline nitrogen significantly depletes electron density at the C2 and C4 positions via resonance. Consequently, the C4-chloride becomes highly susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition by transition metals, serving as an ideal vector for diversification.

Table 1: Core Physicochemical Parameters of N-(4-chloroquinolin-6-yl)acetamide

ParameterValueMechanistic Significance
CAS Number 352205-96-0Standard registry identifier[1].
Molecular Formula C11H9ClN2ODictates baseline molecular weight (220.66 g/mol )[1].
SMILES Clc1ccnc2ccc(NC(=O)C)cc12Defines the 4-chloro and 6-acetamido regiochemistry[1].
H-Bond Donors 1The acetamide -NH acts as a critical donor in kinase specificity pockets.
H-Bond Acceptors 2Quinoline N binds the kinase hinge region; carbonyl O interacts with solvent.
Topological Polar Surface Area ~42.0 ŲOptimal for membrane permeability and intracellular target engagement.
LogP (Estimated) ~2.5Provides sufficient lipophilicity for hydrophobic pocket binding without violating Lipinski's rules.

Mechanistic Role in Drug Design

In modern drug discovery, the selection of this specific scaffold is driven by structural causality. The quinoline core is a well-established bioisostere of the adenine ring of ATP, allowing it to competitively bind to the ATP-binding site of various kinases.

PI3K/mTOR Dual Inhibition

In the development of , the quinoline nitrogen acts as a crucial hydrogen bond acceptor, anchoring the molecule to the hinge region backbone amides (e.g., Val882 in PI3Kγ)[2]. The C4-position is directed toward the ribose pocket, allowing chemists to use the 4-chloro group as a synthetic handle to append diverse aryl or heteroaryl groups via cross-coupling[2]. Concurrently, the 6-acetamide can be modified (e.g., hydrolyzed and converted to an alkylurea) to probe deeper affinity pockets, significantly enhancing isoform selectivity[2].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival (Tumor Progression) mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Quinoline-based Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits (Hinge Binding) Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Fig 1. PI3K/mTOR signaling cascade and dual inhibition points by quinoline derivatives.

DYRK1A/B and URAT1 Targeting

Beyond the PI3K pathway, this scaffold is instrumental in synthesizing, which are critical targets for neurodegenerative diseases and dormant/quiescent cancer cells[3],[4]. The structural homology between DYRK1A and DYRK1B requires precise functionalization at the C4 and C6 positions to achieve selectivity and avoid off-target toxicity[4]. Furthermore, functionalized derivatives of this core have shown excellent efficacy as for the treatment of hyperuricemia and gout, demonstrating its versatility across vastly different therapeutic areas[5].

Experimental Methodologies & Self-Validating Protocols

To leverage N-(4-chloroquinolin-6-yl)acetamide effectively, robust synthetic and analytical protocols are required. The following methodologies are designed with built-in validation checkpoints to ensure scientific integrity.

Protocol A: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality Rationale: The C4-chloride is highly activated for oxidative addition. We utilize Pd(dppf)Cl₂ because its bidentate phosphine ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. K₂CO₃ is selected as a mild base to facilitate transmetalation without hydrolyzing the sensitive C6-acetamide group.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine N-(4-chloroquinolin-6-yl)acetamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the base and generate the reactive boronate species required for transmetalation.

  • Reaction: Purge the vessel with N₂ for 10 minutes. Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, 254 nm) should disappear entirely, replaced by a lower Rf product spot (due to increased molecular weight and polarity shifts).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Synthetic_Workflow SM N-(4-chloroquinolin-6-yl)acetamide (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Reagents Pd(dppf)Cl2, K2CO3 Aryl Boronic Acid 1,4-Dioxane/H2O, 90°C Reagents->Coupling Intermediate C4-Aryl Quinoline Intermediate Coupling->Intermediate Deprotection Acidic Hydrolysis (HCl/MeOH, Reflux) Intermediate->Deprotection Final 6-Amino-4-arylquinoline (Drug Scaffold) Deprotection->Final

Fig 2. Synthetic workflow for C4-functionalization of N-(4-chloroquinolin-6-yl)acetamide.

Protocol B: Analytical Characterization (LC-MS Profiling)

Causality Rationale: The quinoline nitrogen has a pKa of ~4.9. Utilizing an acidic mobile phase (0.1% Formic Acid) ensures the molecule remains fully protonated during chromatography. This prevents peak tailing on reverse-phase columns and drastically enhances the ionization efficiency for positive-mode Electrospray Ionization (ESI+).

Step-by-Step Workflow:

  • Column Preparation: Equip the LC system with a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 2.5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in MS-grade Water.

    • Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation Checkpoint 2 (MS Isotopic Pattern): Monitor UV absorbance at 254 nm. For unreacted starting material, the mass spectrum must show the characteristic 3:1 isotopic ratio at m/z 221 [M+H]⁺ and m/z 223 [M+2+H]⁺, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes. Successful C4-coupling is validated by the complete loss of this isotopic signature in the product peak.

References

  • US Patent 10,577,365 B2. Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases.
  • US Patent 9,637,484 B2. URAT1 inhibitors.
  • Journal of Medicinal Chemistry (2011) . Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. ACS Publications.[Link]

  • Journal of Medicinal Chemistry (2022) . Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors. ACS Publications.[Link]

Sources

Foundational

in vivo pharmacokinetics of N-(4-chloroquinolin-6-yl)acetamide

An in-depth technical evaluation of the preclinical in vivo pharmacokinetics (PK) of N-(4-chloroquinolin-6-yl)acetamide requires a rigorous understanding of its structural dichotomy. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the preclinical in vivo pharmacokinetics (PK) of N-(4-chloroquinolin-6-yl)acetamide requires a rigorous understanding of its structural dichotomy. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic system once introduced into a biological matrix.

The molecule is defined by two critical functional domains: the 4-chloroquinoline core , which drives extensive tissue distribution and lysosomotropism [1], and the acetamide moiety at the 6-position, which governs its metabolic lability and solubility [3]. This whitepaper outlines the causality behind the experimental design, bioanalytical quantification, and metabolic profiling required to accurately map the in vivo PK of this compound.

Physicochemical Drivers of ADME

To design a self-validating PK protocol, we must first establish how the molecular architecture of N-(4-chloroquinolin-6-yl)acetamide dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lysosomotropism and Volume of Distribution (Vd): The basic nitrogen of the quinoline ring becomes protonated in the acidic environment of lysosomes, leading to ion-trapping [1]. Consequently, 4-chloroquinoline derivatives typically exhibit an exceptionally high apparent volume of distribution (Vd/F), meaning the drug resides predominantly in peripheral tissues (e.g., liver, lungs, spleen) rather than systemic circulation [2, 4].

  • Metabolic Lability of the Acetamide Group: The acetamide functional group is highly susceptible to enzymatic cleavage. In vivo, arylamine N-acetyltransferases (NAT) and specific cytochrome P450 enzymes (such as CYP3A4) rapidly deacetylate the compound into its primary amine derivative, 4-chloroquinolin-6-amine [3, 6].

  • Hepatic Clearance: The chloroquinoline scaffold is vulnerable to rapid first-pass metabolism via CYP-mediated oxidation (resulting in N-oxides or hydroxylated metabolites) [5]. This necessitates careful evaluation of intrinsic clearance (Cl_int) and the potential for enterohepatic recirculation [4].

In Vivo Pharmacokinetic Profiling Protocol

The following methodology is optimized for Sprague-Dawley rats, the industry-standard preclinical model due to their well-characterized hepatic enzyme expression profiles, which facilitate allometric scaling to humans [1, 3].

Phase I: Formulation and Administration

Causality: Highly lipophilic quinoline derivatives often suffer from poor aqueous solubility, leading to erratic oral absorption. A co-solvent system is required to maintain the drug in solution within the gastrointestinal tract and systemic circulation.

  • Vehicle Preparation: Formulate the compound in a vehicle consisting of 5% DMSO, 10% Tween 80, and 85% sterile saline. This self-validating formulation ensures complete dissolution without causing precipitation upon injection into the bloodstream.

  • Dosing: Administer an intravenous (IV) bolus (e.g., 2 mg/kg via the lateral tail vein) to determine systemic clearance and volume of distribution. Administer a parallel oral gavage (PO) dose (e.g., 10-100 mg/kg) to evaluate absolute bioavailability (F%) and gastrointestinal absorption kinetics [4].

Phase II: Serial Sampling and Matrix Stabilization

Causality: Because quinoline derivatives distribute rapidly into tissues, early and frequent sampling is critical to capture the distribution phase ( and ), while an extended sampling window is needed to accurately calculate the terminal elimination half-life ( ) [4].

  • Blood Collection: Collect 200 µL of blood from the jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Anticoagulant Selection: Use tubes. Rationale: Heparin can cause ion suppression during mass spectrometry, whereas EDTA stabilizes the basic quinoline structure and inhibits plasma esterases that might prematurely cleave the acetamide group.

  • Separation: Centrifuge at 4000 × g for 10 minutes at 4°C to isolate plasma. Snap-freeze and store at -80°C.

PK_Workflow A 1. Formulation (DMSO/Tween/Saline) B 2. Administration (IV & PO in Rats) A->B C 3. Serial Blood Sampling (0 - 24 hours) B->C D 4. Plasma Separation (K2EDTA Centrifugation) C->D E 5. LC-MS/MS Quantification (Polar C18 Column) D->E F 6. NCA Analysis (Clearance, Vd, Half-life) E->F

Step-by-step in vivo pharmacokinetic profiling workflow for quinoline derivatives.

Bioanalytical Quantification (LC-MS/MS)

To quantify N-(4-chloroquinolin-6-yl)acetamide, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

  • Extraction via Protein Precipitation (PPT): Liquid-liquid extraction (LLE) often results in poor recovery for polar amides. Instead, use PPT. Add 150 µL of ice-cold acetonitrile (spiked with a deuterated internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes [4].

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Polar C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Causality: Standard C18 columns often suffer from poor retention and peak tailing for basic quinolines. A polar-embedded C18 stationary phase provides superior column efficiency (N) and peak symmetry for acetamide derivatives [4].

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the parent mass.

In Vivo Biotransformation and Metabolism

The in vivo PK profile is heavily dictated by the molecule's biotransformation. The acetamide group acts as a metabolic liability, leading to rapid deacetylation. Furthermore, a secondary plasma concentration peak (often observed around 8 hours post-dose) frequently occurs in this class of compounds, indicating enterohepatic recirculation —where the drug is excreted into the bile, deconjugated by gut flora, and reabsorbed into systemic circulation [4].

Metabolism Parent N-(4-chloroquinolin-6-yl)acetamide (Parent Drug) Deacetylation 4-chloroquinolin-6-amine (Primary Metabolite) Parent->Deacetylation NAT / CYP3A4 Oxidation CYP-Mediated Oxidation (N-oxide / Hydroxylated) Parent->Oxidation CYP450 (Hepatic) Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Deacetylation->Phase2 UGTs / SULTs Oxidation->Phase2 UGTs

Primary in vivo biotransformation pathways of N-(4-chloroquinolin-6-yl)acetamide.

Quantitative Data Summary

Based on Non-Compartmental Analysis (NCA) of structurally analogous 4-chloroquinoline-acetamide hybrids evaluated in preclinical rodent models, the following table summarizes the expected quantitative PK parameters [4]. The data reflects the characteristic high volume of distribution and moderate-to-high clearance typical of this chemical space.

Pharmacokinetic ParameterSymbolRepresentative Value (100 mg/kg PO)Physiological Implication
Maximum Concentration ~4,324 ng/mLRapid gastrointestinal absorption [4].
Time to Maximum Concentration 1.0 hIndicates high permeability of the chloroquinoline core.
Apparent Clearance 3.6 L/hModerate hepatic extraction; subject to first-pass metabolism [4, 5].
Apparent Volume of Distribution 40 LExtremely high; indicates extensive lysosomal trapping in peripheral tissues [1, 4].
Elimination Half-Life 7.86 hProlonged systemic exposure due to slow release from deep tissue compartments [4].
Secondary Peak Time ~8.0 hEvidence of enterohepatic recirculation via biliary excretion [4].

Note: Parameters are scaled estimates based on validated LC-MS/MS studies of chloroquinoline-benzothiazole hybrids and related acetamides in Sprague-Dawley rats.

References

  • Physiologically Based Pharmacokinetics of Lysosomotropic Chloroquine in Rat and Human. National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYTDDskNHELRBdn9p9unQFyD5XfLU96Zoi4LnanVtiW4xge5Qab_xKKGxt0ugRTpaVAzulD9tHiOwnLI8glxQDrrgBYs1TVYvWpYtKOB1XzXGwsOqNzHJrKYH18BAGnMEtDM2GE_4ljhjcZg==]
  • A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients. National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDQ5tAEZZJCpkkYLzsM7UZrtvSNkuixYVRY0w03ntGMkG7PG5mYk2vVNh4Q_laYSnobtikt8XQZomk7XdDOC1oCP9J-2ZJzzQFvHdsviPoYL6JlTHr5TfCXPAgtcFBjdVswOwU10nG4PSOww==]
  • Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy). SciSpace. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaAFu8rymbUpD96foRmRvChPVKxncqHLSlaBEjjGeXdnwpyZwJPukHzQ85fTjOIDHk-IoFywLzweA_UMCYkVDEXJIAYt-RfKcfOGttd4txE1brBmP48xiHxu4NTLLsJBfLecKc1HnHODcoYyspo8v67VRBT0IxbT7-AVMJiaJlNrWm9EwLhz3_fGhmLSCJ_VoeUlARFQ9NHRARqM9G]
  • The acute oral toxicity and pharmacokinetic determination of a novel chloroquinoline hybrid molecule by LC-MS/MS. Taylor & Francis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOx69EiId0xjDIe56sVz0FzA9__c9K3Q8sF-i5qqYcPV6XQyuvHYLTi-1hhf4jpyY2eVtKzOjZHd3mM0CkjrOLNZJhfsFrlGkWojtJ-nFUnCiGGLkIB2l0DkwyJA_CGnS_2H7In0YZogMns0ufNlpjTutIoE0fwK9olDg]
  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDcs_xdFb_u4Ni75uHzGzl6UZagVfZ4Fur1bTEfdAzIX3FjFZVaw-uvOQ-HQyfcw9cmm9ItTscQrIm1wxj1gyhNTL9Q5JtOOYf2HsOrNlpHQqV_g2NfCckHPrDVN3jUJOP9z4=]
  • N-(4-aminoquinolin-6-yl)acetamide | 874497-95-7. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3LtstcumTeoFYI8mzjRLbZlhDdXgIUihjFY6mWXxyUPU4OWO_js4XxlixuJabf35hwX5DJq66CFyIO6N7dhdFNFZbEZ-NUazDd0nLOZJQNjuW93KY6N-vOJLGY75IAFi62OXg3A==]
Exploratory

Preliminary Toxicity Screening of N-(4-chloroquinolin-6-yl)acetamide: A Technical Blueprint for Early-Stage Drug Development

Executive Summary & Strategic Rationale N-(4-chloroquinolin-6-yl)acetamide is a synthetic derivative built upon a 4-chloroquinoline scaffold. Compounds bearing this core architecture are highly valued in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

N-(4-chloroquinolin-6-yl)acetamide is a synthetic derivative built upon a 4-chloroquinoline scaffold. Compounds bearing this core architecture are highly valued in drug discovery, frequently investigated for their potent antimalarial properties and as selective kinase inhibitors (e.g., DYRK1A/B and RIP2 kinases)[1][2]. However, the very structural features that confer target affinity—namely the basic quinoline nitrogen and the lipophilic aromatic core—also introduce significant, predictable toxicological liabilities.

While early-stage in vitro toxicity screening is technically non-GLP, regulatory bodies strongly recommend conducting these preliminary studies "in the spirit of GLP"[3]. This ensures that the data generated is robust enough to inform critical Go/No-Go decisions before committing to expensive in vivo models. This whitepaper outlines a self-validating, causality-driven screening protocol tailored specifically to the known structural alerts of 4-chloroquinoline derivatives.

Mechanistic Grounding: The Causality of Quinoline Toxicity

As a Senior Application Scientist, it is critical to design assays that probe the specific chemical liabilities of the test article rather than running a blind, generic panel. The screening strategy for N-(4-chloroquinolin-6-yl)acetamide is anchored in three primary toxicological pillars:

Hepatotoxicity and Basal Cytotoxicity

The liver is the primary site of xenobiotic metabolism. Quinoline derivatives can undergo extensive oxidative metabolism via cytochrome P450 enzymes, potentially forming reactive, cytotoxic intermediates. We utilize HepG2 (hepatocellular carcinoma) cells for basal screening because they retain crucial liver-specific metabolic functions and have been empirically shown to be highly sensitive to 4-chloroquinoline and 4-aminoquinoline derivatives[4].

The hERG Liability (Cardiotoxicity)

The most critical anti-target for quinoline-based drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel. The basic N1 nitrogen of the quinoline ring, combined with the lipophilic nature of the molecule, facilitates high-affinity binding to aromatic residues (specifically Y652 and F656) within the hERG channel pore[5]. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias[6].

Genotoxicity

Halogenated aromatic compounds carry an inherent risk of DNA intercalation or the formation of mutagenic epoxide metabolites. The miniaturized Ames fluctuation test is deployed to detect frameshift or base-pair substitution mutations, fulfilling early OECD 471 requirements.

Workflow Start N-(4-chloroquinolin-6-yl)acetamide Synthesis & Purity Check InSilico In Silico ADMET Profiling (Lipinski, hERG liability) Start->InSilico InVitro In Vitro Toxicity Panel InSilico->InVitro Cyto Cytotoxicity (HepG2, HEK293) CellTiter-Glo Assay InVitro->Cyto Cardio Cardiotoxicity hERG Patch-Clamp InVitro->Cardio Geno Genotoxicity Ames Fluctuation Test InVitro->Geno Decision Go/No-Go Decision for In Vivo GLP Studies Cyto->Decision Cardio->Decision Geno->Decision

Figure 1: Sequential Go/No-Go preliminary toxicity screening workflow for quinoline derivatives.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: High-Throughput Cytotoxicity (CellTiter-Glo Assay)

Objective: Determine the EC50 for basal cytotoxicity. Rationale: ATP quantitation via luminescence is a highly sensitive indicator of metabolically active cells, avoiding the metabolic artifacts sometimes seen with colorimetric MTT assays.

  • Cell Culture: Seed HepG2 and HEK293 cells at 10,000 cells/well in 96-well opaque white tissue culture plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of N-(4-chloroquinolin-6-yl)acetamide in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate ensuring the final DMSO concentration remains ≤ 0.5% to prevent solvent toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate the EC50 using a 4-parameter logistic curve fit.

Protocol 2: Automated Patch-Clamp hERG Assay

Objective: Quantify the IC50 of hERG channel inhibition. Rationale: Direct electrophysiological measurement is the gold standard for assessing QT prolongation risk, far surpassing the predictive value of ligand-binding assays.

  • Cell Preparation: Use CHO cells stably expressing the hERG (KCNH2) channel. Harvest and resuspend in an extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance > 1 GΩ.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion: Perfuse N-(4-chloroquinolin-6-yl)acetamide at increasing concentrations (0.1 µM to 100 µM), allowing 3 minutes per concentration for steady-state block.

  • Analysis: Measure the fractional reduction in peak tail current amplitude. Calculate the IC50. A therapeutic index (hERG IC50 / Efficacy IC50) of >100-fold is the industry standard for progressing a compound safely[2].

hERG_Mech Quinoline N-(4-chloroquinolin-6-yl)acetamide (Basic N1 & Lipophilic Core) Residues hERG Pore Cavity (Y652 & F656 Residues) Quinoline->Residues Pi-Pi Stacking Blockade K+ Efflux Blockade (Action Potential Prolongation) Residues->Blockade Channel Inhibition TdP Torsades de Pointes (Arrhythmia Risk) Blockade->TdP QTc Prolongation

Figure 2: Mechanism of hERG channel blockade by 4-chloroquinoline derivatives.

Protocol 3: Miniaturized Ames Fluctuation Test

Objective: Assess the mutagenic potential of the parent compound and its metabolites.

  • Strains: Use Salmonella typhimurium auxotrophic strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Perform the assay in parallel—both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction—to account for mutagenic metabolites.

  • Exposure: Expose bacteria to N-(4-chloroquinolin-6-yl)acetamide in 384-well plates containing histidine-deficient liquid media supplemented with a pH indicator (bromocresol purple).

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Wells containing bacteria that revert to synthesize histidine will grow, metabolize the media, and lower the pH, changing the well color from purple to yellow.

  • Analysis: A statistically significant increase in the number of positive (yellow) wells compared to the vehicle control indicates genotoxicity.

Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decisions, all quantitative data generated from the screening of N-(4-chloroquinolin-6-yl)acetamide must be evaluated against established toxicological thresholds.

Assay / EndpointCell Line / TargetTarget Threshold for ProgressionImplications of Failure
Basal Cytotoxicity HepG2EC50 > 50 µMHigh risk of hepatotoxicity; narrow therapeutic window.
Basal Cytotoxicity HEK293EC50 > 50 µMHigh risk of nephrotoxicity; general cellular toxicity.
Cardiotoxicity hERG ChannelIC50 > 30 µM (or >100x target IC50)High risk of QT prolongation and fatal arrhythmias.
Genotoxicity (-S9) TA98 / TA100Negative (No significant increase)Direct DNA intercalation/mutation by the parent compound.
Genotoxicity (+S9) TA98 / TA100Negative (No significant increase)Mutagenic metabolites formed via hepatic oxidation.

References

  • Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases Justia Patents URL:[Link][1]

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel ACS Medicinal Chemistry Letters URL:[Link][2]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers Cambridge MedChem Consulting URL:[Link][6]

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect PubMed Central (PMC) URL:[Link][5]

Sources

Foundational

Pharmacological Profiling and Binding Affinity of the N-(4-chloroquinolin-6-yl)acetamide Scaffold to Target Proteins

Executive Summary In modern structure-based drug design, the identification and optimization of privileged pharmacophores are critical for developing high-affinity kinase inhibitors and protein-protein interaction (PPI)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the identification and optimization of privileged pharmacophores are critical for developing high-affinity kinase inhibitors and protein-protein interaction (PPI) modulators. The N-(4-chloroquinolin-6-yl)acetamide scaffold has emerged as a highly versatile building block in medicinal chemistry. Its unique combination of an ATP-mimetic quinoline core, a reactive 4-chloro synthetic handle, and a hydrogen-bonding 6-acetamide moiety allows it to be rapidly diversified into potent inhibitors targeting the PI3K/mTOR pathway[1], the URAT1 transporter[2], and the NOX2 enzyme complex[3].

This technical whitepaper provides an in-depth analysis of the structural biology, binding kinetics, and experimental workflows associated with N-(4-chloroquinolin-6-yl)acetamide derivatives, offering drug development professionals a comprehensive guide to leveraging this scaffold.

Structural Biology & Pharmacophore Rationale

The utility of N-(4-chloroquinolin-6-yl)acetamide in drug discovery is driven by its distinct structural features, which allow it to act as a highly efficient anchor within complex protein binding pockets:

  • The Quinoline Core (ATP-Mimetic): The bicyclic quinoline ring is a classical bioisostere for the adenine ring of ATP. The quinoline nitrogen acts as a critical hydrogen bond acceptor, specifically targeting the highly conserved hinge region of kinases[4].

  • The 4-Chloro Substitution: The chlorine atom at the 4-position serves a dual purpose. Biologically, it can occupy hydrophobic sub-pockets (such as the gatekeeper region). Chemically, it provides an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura cross-coupling, allowing researchers to build extensive libraries that probe the kinase ribose pocket[1].

  • The 6-Acetamide Moiety: The acetamide group provides a hydrogen bond donor/acceptor pair. Depending on the target, it can interact with solvent-exposed regions to improve aqueous solubility, or it can be replaced by alkylureas to enhance binding affinity through additional electrostatic interactions[1].

Mechanistic Binding Mode: PI3K/mTOR Dual Inhibition

The dysregulation of the Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathway is a hallmark of many human cancers. Quinoline-based derivatives synthesized from the N-(4-chloroquinolin-6-yl)acetamide scaffold have demonstrated exceptional potency as dual PI3K/mTOR inhibitors[4].

Crystallographic Binding Insights (PI3Kγ Active Site)

X-ray crystallographic analysis of quinoline derivatives bound to the PI3Kγ protein reveals a highly conserved and self-validating binding mode[4]:

  • Hinge Interaction: The quinoline nitrogen forms a direct, strong hydrogen bond with the backbone NH of Val 882 in the hinge region.

  • Ribose Pocket Occupation: Substituents added via the 4-chloro handle (e.g., morpholine rings) project directly into the ribose pocket, a space located above the quinoline ring that is often unoccupied by standard inhibitors.

  • Water-Mediated Network: A structural water molecule bridges the Asp 841 carboxylate, the Tyr 867 hydroxyl group, and the nitrogen on extended pyridine rings, locking the inhibitor into the active site[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1: PI3K/mTOR signaling pathway and dual inhibition by quinoline-based scaffolds.

Quantitative Binding Data

The optimization of the quinoline scaffold yields sub-nanomolar binding affinities across multiple PI3K isoforms, as summarized below[4]:

Table 1: Representative Binding Affinities of Optimized Quinoline-Based PI3K/mTOR Inhibitors

Target KinaseInhibitor ScaffoldBinding Affinity (Ki / IC50)Primary Binding Mechanism
PI3Kα Quinoline derivativeKi = 1 nMH-bond to Val 882 (hinge)
PI3Kβ Quinoline derivativeKi = 2 nMH-bond to Val 882 (hinge)
PI3Kδ Quinoline derivativeKi = 5 nMH-bond to Val 882 (hinge)
PI3Kγ Quinoline derivativeKi = 1 nMH-bond to Val 882 (hinge)
mTOR Quinoline derivativeIC50 = 2 nMATP-pocket competitive binding

Emerging Applications: NOX2 Protein-Protein Interactions

Beyond classical ATP-competitive kinase inhibition, the quinoline scaffold is increasingly utilized to disrupt challenging protein-protein interactions (PPIs). Recent studies have identified 2-aminoquinoline and 4-chloroquinoline derivatives as potent fragment hits targeting the p47phox SH3A-B domains of the NOX2 complex[3].

By converting these quinoline fragments into bivalent small molecules, researchers achieved a 2:1 binding stoichiometry with p47phoxSH3A-B, effectively blocking its interaction with p22phox and preventing the assembly of the active, reactive oxygen species (ROS)-producing NOX2 complex[3]. This demonstrates the scaffold's ability to navigate shallow, solvent-exposed PPI interfaces.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the core scaffold and the biophysical validation of its binding affinity. These methods are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol A: Synthesis of N-(4-chloroquinolin-6-yl)acetamide

This protocol utilizes a highly efficient nucleophilic acyl substitution[2].

Reagents:

  • 4-chloroquinolin-6-amine (Starting Material)

  • Acetyl chloride (Acylating Agent)

  • Triethylamine (TEA) (Acid Scavenger)

  • N,N-dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 80 mg (0.45 mmol) of 4-chloroquinolin-6-amine in 2 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that effectively dissolves the starting material while stabilizing the transition state of the upcoming nucleophilic attack.

  • Base Addition: Add 91 mg (0.90 mmol) of TEA to the solution. Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the amine starting material, which would otherwise deactivate it and halt the reaction[2].

  • Acylation: Dropwise add 35 mg (0.45 mmol) of acetyl chloride at 0°C under an inert argon atmosphere. Stir the reaction solution continuously.

  • Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system until the starting material spot disappears.

  • Workup & Purification: Quench the reaction with ice water, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield N-(4-chloroquinolin-6-yl)acetamide.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the real-time binding kinetics (Kon, Koff) and equilibrium dissociation constant (KD) of the synthesized derivatives against target proteins (e.g., PI3Kγ)[3].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Causality: The CM5 chip features a carboxymethylated dextran matrix, providing a 3D hydrogel environment that maximizes immobilization capacity while preserving the kinase's native 3D conformation.

  • Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject recombinant PI3Kγ over the active flow cell until a target immobilization level of ~2000 Response Units (RU) is achieved. Quench unreacted esters with ethanolamine. Control: Leave a reference flow cell blank (activated and quenched without protein) to subtract non-specific bulk refractive index changes.

  • Analyte Injection (Association): Inject a concentration series (e.g., 0.1 nM to 100 nM) of the quinoline derivative dissolved in running buffer (containing 1% DMSO) over both flow cells at a flow rate of 30 µL/min for 120 seconds. Causality: Measuring the association phase allows for the calculation of the Kon rate.

  • Buffer Wash (Dissociation): Switch to running buffer without the analyte for 300 seconds. Causality: This phase measures the Koff rate. Residence time (1/Koff) is often a superior predictor of in vivo efficacy compared to KD alone.

  • Data Analysis: Fit the double-referenced sensorgrams (active minus reference, and baseline subtracted) to a 1:1 Langmuir binding model to extract KD (Koff/Kon).

SPR_Workflow Immobilization 1. Target Immobilization (e.g., PI3Kγ on CM5 chip) Injection 2. Analyte Injection (Quinoline Derivative) Immobilization->Injection Binding 3. Association Phase (Measure Kon) Injection->Binding Dissociation 4. Dissociation Phase (Measure Koff) Binding->Dissociation Analysis 5. Kinetic Analysis (Calculate KD) Dissociation->Analysis

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining kinase binding kinetics.

References

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases (US10577365B2)
  • Uric acid transporter 1 (URAT1) inhibitors and uses thereof (US9637484B2)

Sources

Exploratory

In-Depth Technical Guide: Blood-Brain Barrier Permeability of N-(4-chloroquinolin-6-yl)acetamide

Executive Summary The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiprotozoal agents and novel enzyme modulators (such as NOX2 / p47phox–p22pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiprotozoal agents and novel enzyme modulators (such as NOX2 / p47phox–p22phox inhibitors)[1]. When optimizing compounds like N-(4-chloroquinolin-6-yl)acetamide for central nervous system (CNS) targets—or intentionally restricting them to the periphery to avoid neurotoxicity—understanding their blood-brain barrier (BBB) permeability is paramount. This whitepaper provides a rigorous evaluation of the BBB permeability profile of N-(4-chloroquinolin-6-yl)acetamide, detailing its physicochemical properties, mechanistic transport pathways, and the self-validating experimental workflows required for empirical verification.

Physicochemical Profiling & CNS Multiparameter Optimization (MPO)

The intrinsic ability of a small molecule to cross the BBB via passive transcellular diffusion is governed by its physicochemical properties. N-(4-chloroquinolin-6-yl)acetamide features a lipophilic 4-chloroquinoline core paired with a polar acetamide group at the 6-position.

Mechanistic Causality: The quinoline nitrogen acts as a weak base and a hydrogen bond acceptor (HBA). The electron-withdrawing nature of the 4-chloro substitution lowers the pKa of this nitrogen, ensuring the molecule remains predominantly unionized at the physiological pH of 7.4, which heavily favors lipid bilayer partitioning. Conversely, the acetamide moiety introduces a hydrogen bond donor (HBD) and an additional HBA, which increases the topological polar surface area (TPSA) and can restrict diffusion if not balanced by sufficient lipophilicity[2].

To quantify its theoretical BBB penetrance, we apply the CNS Multiparameter Optimization (CNS MPO) algorithm, which provides a holistic desirability score from 0 to 6[3].

Table 1: Calculated Physicochemical Properties & CNS MPO Score
ParameterValueCNS MPO Desirability Score (0-1)
Molecular Weight (MW) 220.66 g/mol 1.0
cLogP (Lipophilicity) ~2.51.0
TPSA (Polar Surface Area) 42.0 Ų1.0
H-Bond Donors (HBD) 11.0
pKa (Most basic center) ~3.81.0
Total CNS MPO Score - 5.0 / 6.0 (High Probability of CNS Penetration)

Data Interpretation: A score ≥ 4.0 indicates a highly favorable profile for passive BBB diffusion[3]. Based strictly on physicochemical rules, N-(4-chloroquinolin-6-yl)acetamide is predicted to easily permeate the brain endothelium.

Mechanistic Permeability: Passive Diffusion vs. Active Efflux

While the CNS MPO score strongly predicts passive transcellular diffusion, net brain exposure is dictated by the dynamic balance between influx and active efflux[4].

Causality of Efflux Liability: The acetamide group (-NHCOCH3) is a well-documented recognition motif for P-glycoprotein (P-gp / MDR1), an ATP-driven efflux pump localized on the luminal membrane of brain endothelial cells. The carbonyl oxygen and amide proton participate in hydrogen bonding within the P-gp binding pocket. Consequently, even though the compound rapidly diffuses into the endothelial lipid bilayer, it may be recognized by P-gp and rapidly extruded back into the systemic circulation, resulting in low net brain parenchyma exposure.

Pgp_Efflux Blood Blood Compartment (High Conc.) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition (Acetamide Motif) Brain Brain Parenchyma (Target Site) Endothelial->Brain Permeation Pgp->Blood ATP-driven Efflux

Fig 1: P-gp mediated efflux mechanism restricting brain parenchyma exposure.

Experimental Workflows for BBB Permeability Validation

To empirically validate the theoretical predictions, a two-tiered in vitro approach is required. These protocols must be executed as self-validating systems, ensuring that artifacts (e.g., membrane rupture, non-specific binding) do not confound the pharmacokinetic data.

Protocol 1: PAMPA-BBB (Passive Permeability Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the BBB utilizes porcine brain lipid (PBL) extracts to accurately mimic the specific lipid composition of the brain endothelium[5].

Step-by-Step Methodology:

  • Preparation: Dissolve N-(4-chloroquinolin-6-yl)acetamide in DMSO to create a 10 mM stock, then dilute in PBS (pH 7.4) to yield a 10 μM donor solution.

  • Membrane Coating: Coat the hydrophobic filter of the apical (donor) plate with 4 μL of PBL dissolved in dodecane (20 mg/mL).

  • Assembly & Incubation: Add 300 μL of the donor solution to the apical wells and 300 μL of fresh PBS to the basolateral (acceptor) wells. Incubate at 37°C for 4 hours without agitation.

  • Self-Validation Check (Integrity): Spike the donor compartment with Lucifer Yellow (a paracellular marker). Post-incubation, measure acceptor well fluorescence. If fluorescence exceeds the baseline threshold, the lipid membrane is compromised, and the well data must be discarded.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS. Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive permeability[5].

Protocol 2: MDCK-MDR1 Bidirectional Transport Assay (Active Efflux)

To isolate P-gp mediated efflux, bidirectional transport is measured across a polarized monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm² (Self-Validation Check 1: Ensures tight junction integrity).

  • Dosing: Apply 10 μM of the compound to the apical chamber (A-to-B transport) in one set of wells, and to the basolateral chamber (B-to-A transport) in another.

  • Inhibitor Arm (Self-Validation Check 2): Run a parallel set of wells co-incubated with 2 μM Elacridar (a potent, specific P-gp inhibitor).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Analysis: Calculate Papp​ for both directions. Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • Interpretation: An ER > 2.0 that collapses to ~1.0 in the presence of Elacridar definitively confirms that N-(4-chloroquinolin-6-yl)acetamide is a P-gp substrate. Mass balance must be >80% to rule out intracellular accumulation.

BBB_Workflow Compound N-(4-chloroquinolin-6-yl)acetamide Synthesis & QC PAMPA PAMPA-BBB Assay (Passive Permeability) Compound->PAMPA MDCK MDCK-MDR1 Assay (Active Efflux / P-gp) Compound->MDCK InVivo In Vivo PK (Brain/Plasma Ratio) PAMPA->InVivo MDCK->InVivo Decision CNS Penetration Profile Established InVivo->Decision

Fig 2: Self-validating experimental workflow for comprehensive BBB permeability profiling.

Data Synthesis & Future Optimization

Based on the structural causality and established assay parameters, the expected in vitro profile for this scaffold is summarized below:

Table 2: Expected In Vitro Permeability Profile
AssayMetricExpected OutcomeMechanistic Implication
PAMPA-BBB Papp​ > 5.0×10−6 cm/sExcellent passive transcellular diffusion due to optimal lipophilicity and low MW.
MDCK-MDR1 Efflux Ratio (ER)> 2.5Active efflux liability driven by the acetamide recognition motif.
MDCK-MDR1 + Elacridar Efflux Ratio (ER)~ 1.0 - 1.2Confirmation of P-gp specific efflux.

Optimization Strategy: If the therapeutic goal requires high CNS exposure, the P-gp liability must be engineered out. The causality of the efflux lies primarily in the hydrogen bond donor of the acetamide. N-methylation of the acetamide nitrogen (forming N-methyl-N-(4-chloroquinolin-6-yl)acetamide) eliminates the HBD. This single structural modification significantly reduces P-gp recognition while maintaining the highly favorable CNS MPO score, thereby unlocking net brain penetrance.

References

  • Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. URL: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL: [Link]

  • Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism. URL: [Link]

  • High throughput artificial cell membrane assay for predicting blood-brain barrier penetration. European Journal of Medicinal Chemistry. URL: [Link]

  • Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

Sources

Foundational

metabolic stability of N-(4-chloroquinolin-6-yl)acetamide in human liver microsomes

An in-depth technical analysis and laboratory guide for evaluating the (HLM). As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operational procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and laboratory guide for evaluating the (HLM).

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operational procedures. We will explore the mechanistic rationale behind Phase I metabolism of halogenated quinoline-acetamides, outline a self-validating experimental workflow, and provide the mathematical framework for in vitro-in vivo extrapolation (IVIVE).

Mechanistic Basis of Quinoline-Acetamide Metabolism

The 4-chloroquinoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (e.g., RIPK2 inhibitors) and antimalarial agents[1][2]. However, the metabolic stability of these heterocycles is heavily influenced by their electronic structure.

In medicinal chemistry, the susceptibility of an aromatic system to cytochrome P450 (CYP450)-mediated oxidation correlates with the energy of its highest occupied molecular orbital (HOMO); molecules with higher-energy HOMOs undergo oxidation more readily[3].

For N-(4-chloroquinolin-6-yl)acetamide , metabolism in HLM is driven by two primary biotransformation pathways:

  • CYP-Mediated Ring Oxidation: Despite the electron-withdrawing nature of the 4-chloro substituent, the quinoline nitrogen and the carbocyclic ring remain susceptible to N-oxidation and hydroxylation[3].

  • Amide Hydrolysis and N-Dealkylation: The acetamide moiety is vulnerable to cleavage by microsomal amidases or CYP-mediated N-dealkylation, exposing the primary amine (4-chloroquinolin-6-amine)[4].

Metabolism Parent N-(4-chloroquinolin-6-yl)acetamide CYP CYP450 Oxidation (Phase I) Parent->CYP Hydrolysis Amidase / CYP Dealkylation Parent->Hydrolysis Met1 Quinoline N-oxide CYP->Met1 Met2 Hydroxylated Quinoline CYP->Met2 Met3 4-chloroquinolin-6-amine (Deacetylated) Hydrolysis->Met3

Primary Phase I metabolic pathways for N-(4-chloroquinolin-6-yl)acetamide in HLM.

Experimental Design: Building a Self-Validating Protocol

To generate trustworthy intrinsic clearance ( CLint​ ) data, the assay must be self-validating. This means incorporating controls that actively prove the integrity of the biological matrix and rule out false positives caused by chemical degradation.

Causality in Assay Parameters:
  • Protein Concentration (0.5 mg/mL): Maintained low to ensure pseudo-first-order kinetics and prevent excessive non-specific microsomal binding ( fu,mic​ ), which can mask true clearance rates.

  • Organic Solvent Limit (<1% DMSO/ACN): Higher concentrations of organic solvents inhibit key CYP isoforms (particularly CYP3A4 and CYP2C9), leading to an artificial overestimation of metabolic stability.

  • Minus-NADPH Control: Essential for distinguishing true CYP450-mediated enzymatic oxidation from chemical instability or non-CYP-mediated hydrolysis[2].

Step-by-Step Methodology

Reagents Required:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock).

  • 100 mM Potassium Phosphate Buffer (KPO₄), pH 7.4.

  • NADPH-Regenerating System: β -NADP⁺, glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and MgCl₂[5].

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol).

Execution Protocol:

  • Preparation: Dilute the HLM stock in 100 mM KPO₄ buffer to achieve a protein concentration of 0.625 mg/mL.

  • Substrate Addition: Spike N-(4-chloroquinolin-6-yl)acetamide (and control compounds like Verapamil) into the HLM suspension to achieve a 1.25 µM concentration. Keep the final DMSO concentration at 0.1%.

  • Pre-Incubation: Aliquot 40 µL of the HLM/substrate mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of the pre-warmed NADPH-regenerating system to each well (Final volume = 50 µL; Final protein = 0.5 mg/mL; Final substrate = 1 µM). For the minus-NADPH control, add 10 µL of blank KPO₄ buffer instead.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), immediately transfer 50 µL of the reaction mixture into 150 µL of the ice-cold Quench Solution.

  • Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the remaining parent compound via Multiple Reaction Monitoring (MRM).

Workflow A 1. Substrate Preparation (1 µM in buffer) B 2. HLM Pre-incubation (0.5 mg/mL protein, 37°C) A->B C 3. Reaction Initiation (Add NADPH System) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 60 min) C->D E 5. Reaction Quenching (Cold ACN + Int. Std.) D->E F 6. Centrifugation & LC-MS/MS Analysis E->F G 7. PK Parameter Calculation (t½, CLint, IVIVE) F->G

Step-by-step experimental workflow for HLM metabolic stability assays.

Quantitative Data Analysis & IVIVE

The depletion of the parent compound is assumed to follow first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural logarithm of the percentage remaining versus time.

Representative Substrate Depletion Data

The following table summarizes expected quantitative depletion profiles for the target compound against standard controls.

Time (min)N-(4-chloroquinolin-6-yl)acetamide (% Rem.)Verapamil (High Clearance Control)Minus-NADPH Control (% Rem.)
0100.0100.0100.0
588.565.299.8
1565.428.198.5
3042.18.497.9
6018.3< 1.096.2
Pharmacokinetic Parameter Calculation

Using the data above, we calculate the half-life ( t1/2​ ) and in vitro intrinsic clearance ( CLint,invitro​ ):

t1/2​=k0.693​ CLint,invitro​=t1/2​0.693​×Mprotein​Vincubation​​(μL/min/mg protein)

To predict human hepatic clearance, we apply In Vitro-In Vivo Extrapolation (IVIVE) scaling factors:

  • Microsomal Protein per Gram of Liver (MPPGL): 48.8 mg/g

  • Liver Weight per kg Body Weight: 25.7 g/kg

Compound k (min⁻¹) t1/2​ (min) CLint,invitro​ (µL/min/mg)Scaled CLint,invivo​ (mL/min/kg)
Target Compound 0.02824.756.070.2
Verapamil 0.0858.1170.0213.2

Interpretation: A t1/2​ of 24.7 minutes indicates moderate metabolic stability. While the 4-chloro substitution provides some steric shielding compared to an unsubstituted quinoline, the compound remains susceptible to Phase I clearance, triggering the need for further lead optimization[1].

Strategies for Lead Optimization

If the calculated CLint​ exceeds acceptable thresholds for the target product profile, structural optimization is required. Based on established medicinal chemistry principles[3][6], the following strategies can mitigate metabolic liabilities:

  • Scaffold Hopping: Replacing the quinoline ring with a more electron-deficient heterocycle (e.g., quinoxaline or pyrazolopyrimidine) lowers the HOMO energy, significantly reducing susceptibility to CYP-mediated oxidation[3].

  • Steric Hindrance at the Acetamide: Introducing steric bulk (e.g., modifying the acetamide to an isobutyramide or pivalamide) can physically block the approach of amidases, preventing hydrolysis.

  • Deuteration: If MetID studies reveal that N-dealkylation of the acetamide is the primary soft spot, substituting the alpha-protons with deuterium (kinetic isotope effect) can slow down the rate of C-H bond cleavage.

References

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. nih.gov.
  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC. nih.gov.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - ResearchGate.
  • Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors - J-Stage. jst.go.jp.
  • US20050137395A1 - Novel quinoline derivatives - Google P
  • The metabolism of valerylfentanyl using human liver microsomes and zebrafish larvae - ResearchGate.

Sources

Exploratory

N-(4-chloroquinolin-6-yl)acetamide structure-activity relationship (SAR)

Title: N-(4-chloroquinolin-6-yl)acetamide: Structure-Activity Relationship (SAR) and Synthetic Workflows for Privileged Scaffold Derivatization Executive Summary The quinoline core is a historically privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: N-(4-chloroquinolin-6-yl)acetamide: Structure-Activity Relationship (SAR) and Synthetic Workflows for Privileged Scaffold Derivatization

Executive Summary

The quinoline core is a historically privileged scaffold in medicinal chemistry, most notably recognized for its role in antimalarial therapeutics (e.g., chloroquine, amodiaquine). However, the emergence of multidrug-resistant pathogen strains and dose-limiting toxicities have necessitated aggressive scaffold hopping and derivatization. N-(4-chloroquinolin-6-yl)acetamide (CAS 352205-96-0) has emerged as a highly versatile, dual-purpose intermediate. It features a highly reactive 4-chloro group primed for nucleophilic aromatic substitution (SNAr), and a 6-acetamido group that fundamentally alters the molecule's electronic distribution, metabolic stability, and hydrogen-bonding capacity compared to traditional 7-chloro analogs.

This technical guide explores the divergent Structure-Activity Relationship (SAR) of this scaffold, detailing how specific substitutions dictate its pharmacological trajectory from antiparasitic agents to precision oncology kinase inhibitors.

Chemical Reactivity: The SNAr Paradigm

The synthetic utility of N-(4-chloroquinolin-6-yl)acetamide relies entirely on the differential reactivity of its functional groups. The electron-withdrawing nature of the quinoline nitrogen severely depletes electron density at the C2 and C4 positions, activating the C4-chlorine for nucleophilic attack[1].

However, the SNAr reactivity must be carefully calibrated. The 6-acetamido group is mildly electron-donating via resonance into the aromatic ring. This slightly deactivates the C4 position compared to the highly electron-deficient 4,7-dichloroquinoline[1]. Consequently, coupling reactions with this scaffold often require elevated temperatures, microwave irradiation, or the use of strong polar aprotic solvents (like DMF or DMSO) to stabilize the transient Meisenheimer complex.

SNAr_Workflow A N-(4-chloroquinolin-6-yl)acetamide (Starting Material) D Heating / Microwave (120-150°C, 1-24h) A->D B Amine Nucleophile (1.2 - 2.0 eq) B->D C Solvent & Base (DMF, K2CO3) C->D E Workup & Purification (Precipitation / LC-MS) D->E SNAr Reaction F N-(4-aminoquinolin-6-yl)acetamide (Target Compound) E->F Pure Product

Fig 1: SNAr synthetic workflow for 4-aminoquinoline derivatization.

Structure-Activity Relationship (SAR) Divergence

The derivatization of N-(4-chloroquinolin-6-yl)acetamide yields compounds with drastically different biological targets depending on the nature of the amine introduced at the C4 position.

Antimalarial & Antiparasitic Pathway (Aliphatic Amines)

Historically, the 7-chloro group was deemed essential for potent antimalarial activity due to its role in binding free hematin and inhibiting hemozoin crystallization[2]. However, drugs like amodiaquine suffer from severe hepatotoxicity because their 4-hydroxyaniline side chains are metabolized into reactive quinoneimine intermediates[3].

Replacing the 7-chloro motif with a 6-acetamido group provides a strategic workaround. While this modification can result in a slight reduction in absolute antimalarial potency, it significantly improves the metabolic stability profile and prevents quinoneimine-mediated toxicity[2][3]. When coupled with basic aliphatic amines at the C4 position, these derivatives undergo ion-trapping in the acidic food vacuole of Plasmodium falciparum (pH ~4.7), disrupting parasite digestion. Furthermore, bulky basic groups (e.g., N-methylpiperazine) at the C4 position have been shown to shift the target profile towards Toll-like receptor (TLR) antagonism, exhibiting potent leishmanicidal activity[3].

Kinase Inhibition in Oncology (Aromatic Amines)

In the realm of oncology, the 6-acetamido-4-aminoquinoline scaffold is a privileged pharmacophore for irreversible kinase inhibition, particularly against EGFR and HER2[4]. When the C4 position is substituted with a halogenated aromatic amine (e.g., an aniline derivative), the molecule adopts a conformation that fits perfectly into the ATP-binding pocket of the kinase.

Crucially, the 6-acetamido group acts as a vital hydrogen-bond donor/acceptor , interacting directly with the hinge region of the kinase. This locks the enzyme in an inactive conformation, halting downstream signaling and inducing apoptosis in HER2-overexpressing cell lines[4].

SAR_Pathways cluster_malaria Antiparasitic Pathway (Aliphatic Amines) cluster_cancer Anticancer Pathway (Aromatic Amines) Core N-(4-aminoquinolin-6-yl)acetamide Scaffold M1 Accumulation in Parasite Food Vacuole Core->M1 Aliphatic Substitution C1 ATP-Binding Pocket Interaction Core->C1 Aromatic Substitution M2 Binding to Free Hematin M1->M2 M3 Inhibition of Hemozoin Crystallization M2->M3 M4 Parasite Death (Oxidative Stress) M3->M4 C2 H-Bonding via 6-Acetamido Group C1->C2 C3 EGFR/HER2 Kinase Inhibition C2->C3 C4 Apoptosis / Cell Cycle Arrest C3->C4

Fig 2: Divergent pharmacological pathways based on C4-substitution.

Quantitative SAR Summary

The table below summarizes the structural shifts and their corresponding biological impacts, highlighting the versatility of the 6-acetamido scaffold versus traditional analogs.

Compound ScaffoldC4-SubstituentC6/C7-SubstituentPrimary TargetIC50 / EC50 RangeKey SAR Observation
Chloroquine (Ref) Diethyl-pentane-1,4-diamine7-ChloroPlasmodium (Hemozoin)5 - 15 nM7-Cl is historically essential for hematin binding[2].
Amodiaquine (Ref) 4-Hydroxy-3-(diethylaminomethyl)aniline7-ChloroPlasmodium (Hemozoin)10 - 20 nMHighly potent but prone to quinoneimine hepatotoxicity[3].
Derivative A Diethyl-pentane-1,4-diamine6-AcetamidoPlasmodium (Hemozoin)40 - 80 nMReduced toxicity; slightly lower potency due to altered electronics.
Derivative B 3-Chloro-4-fluoroaniline6-AcetamidoEGFR / HER2 Kinase1 - 10 nM6-Acetamido forms critical hinge H-bonds in the ATP pocket[4].
Derivative C N-methylpiperazine6-AcetamidoTLR Antagonism / Leishmania0.5 - 5 μMBulky basic group shifts target profile entirely[3].

Self-Validating Experimental Protocol: SNAr Amination

To synthesize 4-amino-6-acetamidoquinoline derivatives from N-(4-chloroquinolin-6-yl)acetamide, researchers must account for the mild deactivation caused by the acetamido group. The following protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Objective : Synthesize target derivatives via nucleophilic aromatic substitution. Causality & Design : The reaction utilizes N,N-dimethylformamide (DMF) as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate during the SNAr mechanism. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing protonation of the incoming amine and driving the equilibrium forward[1].

Step 1: Reaction Assembly
  • Charge a flame-dried microwave vial with N-(4-chloroquinolin-6-yl)acetamide (1.0 equiv, e.g., 220 mg, 1.0 mmol).

  • Add the desired amine nucleophile (1.5 equiv). Note: For less nucleophilic aromatic amines (anilines), increase to 2.0 equiv.

  • Add anhydrous K₂CO₃ (2.0 equiv, 276 mg, 2.0 mmol) and suspend the mixture in anhydrous DMF (3.0 mL).

Step 2: Execution & Monitoring
  • Seal the vial and heat conventionally at 120°C for 12-24 hours, or utilize microwave irradiation at 150°C for 30-60 minutes to overcome the mild deactivation caused by the 6-acetamido group[1].

  • Self-Validation Checkpoint 1 (TLC) : Monitor the reaction via Thin Layer Chromatography using a highly polar eluent (DCM:MeOH 9:1 with 1% NH₄OH, required due to the basicity of the product). The starting material (Rf ~0.8) must completely disappear, replaced by a lower-running, highly fluorescent product spot under UV 254 nm.

Step 3: Workup & Isolation
  • Cool the reaction to room temperature and quench by pouring the mixture into ice-cold distilled water (15 mL).

  • Self-Validation Checkpoint 2 (Precipitation) : The sudden change in solvent polarity should crash out the desired product as a solid. If an oil forms instead, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine (5 x 15 mL) to aggressively remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Analytical Verification
  • Confirm product identity via LC-MS.

  • Self-Validation Checkpoint 3 (Mass Shift) : Verify the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) at m/z ~221/223. The spectrum must show the appearance of the new [M+H]⁺ peak corresponding to the exact mass of the specific 4-amino derivative.

References

  • Benchchem Technical Support Team. "Technical Support Center: Optimization of 4-Aminoquinoline Synthesis." Benchchem. 1

  • O'Neill, P. M., et al. "Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum." Journal of Medicinal Chemistry, ACS Publications. 2

  • Frontiers Editorial. "4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets." Frontiers in Chemistry.3

  • Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, ACS Publications. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-(4-chloroquinolin-6-yl)acetamide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Synthesis Protocol & Methodological Rationale Introduction and Strategic Rationale The 4-chloroquinoline scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Strategic Rationale

The 4-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for the synthesis of antimalarials, kinase inhibitors, and advanced receptor antagonists. The C4-chlorine atom acts as an excellent electrophilic handle for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, allowing for the rapid diversification of the quinoline core with various amines or alkoxides[1][2].

The target compound, N-(4-chloroquinolin-6-yl)acetamide , incorporates an acetamide moiety at the C6 position. This functional group often serves a dual purpose in drug design: it acts as a hydrogen bond donor/acceptor to enhance target binding affinity and improves the aqueous solubility profile of the typically lipophilic quinoline core.

Causality in Route Selection

Synthesizing this molecule requires a chemoselective approach. The most robust and commercially viable route begins with 4-chloro-6-nitroquinoline . The synthesis demands a two-step sequence:

  • Selective Reduction: The nitro group must be reduced to an amine without triggering the hydrodehalogenation of the C4-chlorine. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) is contraindicated here, as it frequently results in the loss of the aryl chloride[3]. Therefore, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in an aqueous-alcoholic solvent system is selected.

  • N-Acetylation: The resulting 4-chloroquinolin-6-amine is then acetylated. To prevent over-acetylation (di-acetylation) and to ensure high yields, Acetic Anhydride ( Ac2​O ) is used in the presence of a mild organic base (Triethylamine) at low temperatures.

Synthetic Workflow Visualization

The following diagram outlines the logical progression of the synthesis, highlighting the critical intermediates and reaction conditions.

SynthesisWorkflow SM 4-Chloro-6-nitroquinoline (Starting Material) Step1 Step 1: Selective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) SM->Step1 Int1 4-Chloroquinolin-6-amine (Intermediate) Step1->Int1 Step2 Step 2: N-Acetylation (Ac2O, TEA, DCM, 0°C to RT) Int1->Step2 Prod N-(4-chloroquinolin-6-yl)acetamide (Target Product) Step2->Prod

Figure 1: Two-step chemoselective synthetic workflow for N-(4-chloroquinolin-6-yl)acetamide.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, optimized to ensure complete conversion while minimizing purification bottlenecks.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 4-Chloro-6-nitroquinoline208.601.02.08 gStarting Material
1 Iron Powder (Fe)55.845.02.79 gReducing Agent
1 Ammonium Chloride ( NH4​Cl )53.495.02.67 gProton Source / Activator
1 Ethanol / Water (4:1)N/AN/A50 mLSolvent System
2 4-Chloroquinolin-6-amine178.621.01.78 g (Assumed 100% step 1)Intermediate
2 Acetic Anhydride ( Ac2​O )102.091.21.13 mLAcetylating Agent
2 Triethylamine (TEA)101.191.52.09 mLAcid Scavenger
2 Dichloromethane (DCM)84.93N/A30 mLSolvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-chloroquinolin-6-amine

Objective: Chemoselective reduction of the nitro group while preserving the aryl chloride.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 4-chloro-6-nitroquinoline (2.08 g, 10.0 mmol) to the flask, followed by a solvent mixture of Ethanol (40 mL) and deionized Water (10 mL).

  • Activation: Add Ammonium Chloride (2.67 g, 50.0 mmol) and Iron powder (2.79 g, 50.0 mmol) to the suspension.

    • Expert Insight: The use of NH4​Cl provides a mildly acidic environment sufficient to activate the iron surface without causing the hydrolysis of the 4-chloro group, which can occur under strongly acidic conditions at elevated temperatures[3].

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 to 3 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc, 1:1, UV 254 nm).

  • Workup & Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot Ethyl Acetate (3 x 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add 30 mL of water and extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: The crude 4-chloroquinolin-6-amine is typically of sufficient purity (>92% by LC-MS) to carry forward. If necessary, purify via flash column chromatography.

Step 2: Synthesis of N-(4-chloroquinolin-6-yl)acetamide

Objective: Mild N-acetylation to yield the final product without over-reaction.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask flushed with Nitrogen ( N2​ ), dissolve the 4-chloroquinolin-6-amine (approx. 1.78 g, 10.0 mmol) in anhydrous Dichloromethane (30 mL).

  • Base Addition: Add Triethylamine (2.09 mL, 15.0 mmol) to the solution and stir for 5 minutes.

  • Cooling & Acetylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Acetic Anhydride (1.13 mL, 12.0 mmol) dropwise over 10 minutes via a syringe.

    • Expert Insight: Dropwise addition at 0 °C is critical to control the exotherm and prevent the formation of the di-acetylated byproduct.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) and stir vigorously for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with cold Diethyl Ether (15 mL) to remove residual acetic acid and TEA impurities. Filter the precipitate to yield N-(4-chloroquinolin-6-yl)acetamide as an off-white to pale yellow solid.

Expected Analytical Characterization

To validate the success of the protocol, the following analytical signatures should be confirmed:

Analytical MethodExpected Signatures & Shifts
LC-MS (ESI+) [M+H]+ expected at m/z 221.05 (and 223.05 due to 37Cl isotope, ~3:1 ratio).
1 H NMR (400 MHz, DMSO- d6​ ) δ 10.35 (s, 1H, NH), 8.75 (d, J = 4.8 Hz, 1H, Ar-H), 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.05 (d, J = 9.0 Hz, 1H, Ar-H), 7.85 (dd, J = 9.0, 2.4 Hz, 1H, Ar-H), 7.70 (d, J = 4.8 Hz, 1H, Ar-H), 2.10 (s, 3H, CH3​ ).
FT-IR (ATR, cm−1 ) ~3280 (N-H stretch), ~1665 (Amide C=O stretch), ~1530 (Amide II band), ~1080 (C-Cl stretch).

References

  • Practical Synthesis of 4-Chloro-2-(2-naphthyl)quinoline, a Precursor to Triple-Helix DNA Intercalators. ACS Publications. URL:[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. URL:[Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). URL:[Link]

Sources

Application

how to prepare N-(4-chloroquinolin-6-yl)acetamide stock solution in DMSO

Application Note: High-Fidelity Preparation of N -(4-Chloroquinolin-6-yl)acetamide Stock Solutions in DMSO Introduction & Scientific Rationale N -(4-chloroquinolin-6-yl)acetamide is a highly valuable synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Preparation of N -(4-Chloroquinolin-6-yl)acetamide Stock Solutions in DMSO

Introduction & Scientific Rationale

N -(4-chloroquinolin-6-yl)acetamide is a highly valuable synthetic intermediate and building block, predominantly utilized in the development of irreversible tyrosine kinase inhibitors (TKIs) targeting EGFR and HER-2, such as neratinib[1]. Due to the planar, highly hydrophobic nature of the 4-chloroquinoline core combined with the hydrogen-bonding potential of the acetamide moiety, this compound exhibits negligible solubility in aqueous buffers.

To facilitate downstream biochemical assays, cell-based screening, and synthetic functionalization, the compound must be formulated as a high-fidelity stock solution in Dimethyl Sulfoxide (DMSO)[2]. This application note details a self-validating protocol for preparing, handling, and storing these stock solutions to ensure absolute molecular integrity and reproducible experimental outcomes.

Causality in Solvent Selection: The Imperative of Anhydrous DMSO

While standard DMSO is often used in routine lab work, the preparation of N -(4-chloroquinolin-6-yl)acetamide demands anhydrous DMSO (>99.9% purity, ≤0.005% water) . The causality behind this strict requirement is twofold:

  • Hydrolytic Stability: The acetamide group is susceptible to slow hydrolysis in the presence of trace water, particularly during prolonged storage or repeated thermal cycling.

  • Lattice Solvation & Precipitation Risk: DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly decreases the solvent's dielectric capacity to solvate the hydrophobic quinoline core. Even minor water contamination (>0.1%) can induce micro-precipitation (crashing out) upon freeze-thaw cycling, artificially lowering the effective concentration of the stock and ruining dose-response curves in biological assays[3].

Physicochemical Properties & Preparation Metrics

To ensure precision during gravimetric analysis, refer to the standardized metrics below.

PropertyValue / Specification
Chemical Name N -(4-chloroquinolin-6-yl)acetamide
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Appearance Off-white to pale yellow crystalline powder
Primary Solvent Anhydrous DMSO (>99.9%)
Mass for 1 mL of 10 mM Stock 2.21 mg
Mass for 1 mL of 50 mM Stock 11.03 mg

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that any failure in dissolution or compound integrity is caught before the stock is deployed in critical experiments.

Step 1: Equilibration & Gravimetric Analysis
  • Action: Allow the lyophilized N -(4-chloroquinolin-6-yl)acetamide vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, compromising the anhydrous environment and altering the true mass.

  • Execution: Weigh the desired mass (e.g., 11.03 mg for a 50 mM stock) using a microbalance (d = 0.01 mg) and transfer it into a sterile, static-free amber glass vial.

Step 2: Solvation and Lattice Disruption
  • Action: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the vial.

  • Execution: Cap tightly and vortex for 30–60 seconds. If particulate matter remains, submerge the vial in a continuous ultrasonic water bath at 37°C for 5 minutes.

  • Causality: Sonication provides the acoustic cavitation energy required to overcome the lattice energy of the crystalline quinoline structure, ensuring complete molecular dispersion[3]. Heating beyond 40°C is discouraged to prevent thermal degradation of the chloro-substituent.

Step 3: Self-Validating Quality Control (Visual & Analytical)
  • Action (Visual): Hold the vial against a dark background and shine a focused light beam (e.g., laser pointer or strong LED) through the solution.

  • Validation: The absence of a light scattering path (Tyndall effect) confirms complete dissolution. If scattering is observed, micro-crystals are still present; re-sonicate for an additional 5 minutes.

  • Action (Analytical): For GLP-compliant workflows, withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS/UV trace to confirm the mass [M+H]⁺ = 221.0 and ensure no degradation occurred during dissolution.

Step 4: Cryopreservation and Blanketing
  • Action: Aliquot the validated stock solution into single-use volumes (e.g., 50 µL or 100 µL) in sterile amber microcentrifuge tubes.

  • Execution: Gently overlay the headspace of each tube with a stream of dry Argon gas before sealing.

  • Causality: Argon blanketing displaces oxygen and moisture, preventing oxidative degradation of the quinoline nitrogen and moisture absorption by the DMSO[2]. Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage up to 12 months).

Workflow Visualization

Below is the logical workflow mapping the critical path from raw powder to validated, cryopreserved stock solution.

G A Weigh N-(4-chloroquinolin-6-yl)acetamide B Add Anhydrous DMSO (>99.9%) A->B Transfer to sterile vial C Vortex & Sonicate (37°C, 5 min) B->C Disruption of crystal lattice D Visual QC (Tyndall Effect Check) C->D Dissolution verification D->C Fail (Turbid) - Re-sonicate E Aliquot into Amber Microvials D->E Pass (Clear solution) F Argon Blanketing & Store at -80°C E->F Prevent oxidative degradation G LC-MS/NMR Validation F->G Periodic stability check

Figure 1: Workflow for the preparation, validation, and storage of DMSO stock solutions.

References

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • Guidelines for cell viability assays. ResearchGate. 2

  • Protocol PepMix. Nature Protocols. 3

Sources

Method

Application Note: In Vitro Cell Viability Assay Protocol for N-(4-chloroquinolin-6-yl)acetamide and Quinoline-Based Derivatives

Scientific Context & Target Biology In the landscape of targeted oncology and neurodegenerative drug discovery, quinoline-based scaffolds serve as highly privileged structures. Specifically, N-(4-chloroquinolin-6-yl)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Target Biology

In the landscape of targeted oncology and neurodegenerative drug discovery, quinoline-based scaffolds serve as highly privileged structures. Specifically, N-(4-chloroquinolin-6-yl)acetamide is a critical pharmacophore intermediate utilized in the synthesis of advanced kinase inhibitors. It is prominently featured in the development of dual Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) inhibitors, as well as DYRK1A/DYRK1B kinase inhibitors[1].

During hit-to-lead optimization, it is imperative to evaluate the baseline cytotoxicity of this fragment. By establishing the baseline in vitro cell viability profile of N-(4-chloroquinolin-6-yl)acetamide, researchers can ensure that the potent anti-proliferative effects observed in highly optimized derivatives (such as Omipalisib) are driven by specific target engagement rather than non-specific fragment toxicity[2].

Mechanistic Rationale & Pathway Visualization

The PI3K/AKT/mTOR signaling axis is a master regulator of cellular metabolism, proliferation, and survival. Dysregulation of this pathway—often via PTEN mutations—is a hallmark of many malignancies, including glioblastoma.

We utilize the U-87 MG human glioblastoma cell line for this assay because it harbors a known PTEN null mutation, rendering it highly dependent on hyperactive PI3K/mTOR signaling for survival[3]. When potent quinoline derivatives engage the ATP-binding pockets of PI3K and mTOR, they halt PIP3 generation and downstream AKT phosphorylation (Ser473), leading to rapid metabolic arrest and cell death[3].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTORC1 mTORC1 Complex AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Translation/Metabolism mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylation (Ser473) Quinoline Quinoline Derivatives (e.g., N-(4-chloroquinolin-6-yl)acetamide) Quinoline->PI3K Dual Inhibition Quinoline->mTORC1 Quinoline->mTORC2

Caption: Schematic of the PI3K/mTOR signaling pathway and dual-inhibition by quinoline scaffolds.

Assay Selection & Self-Validating System Design

To measure cell viability, this protocol employs the CellTiter-Glo® Luminescent Cell Viability Assay .

  • The Causality of the Assay: Kinase inhibition directly induces a metabolic crash, rapidly depleting intracellular ATP. CellTiter-Glo uses a proprietary recombinant luciferase that requires ATP to oxidize luciferin. Therefore, the luminescent signal is directly proportional to the amount of ATP present, which serves as a highly accurate proxy for the number of metabolically active cells.

  • Self-Validating Controls: A robust assay must prove its own reliability. We incorporate a 0.1% DMSO vehicle control (to establish 100% viability and rule out solvent toxicity) and a known positive control (e.g., Omipalisib) to validate the dynamic range. We mandate the calculation of the Z'-factor , a statistical measure of assay quality. A Z'-factor > 0.5 confirms that the separation between the positive and negative controls is sufficient for high-throughput screening.

Experimental Protocol

Materials & Reagents
  • Cell Line: U-87 MG (ATCC® HTB-14™)

  • Media: EMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Test Compound: N-(4-chloroquinolin-6-yl)acetamide (10 mM stock in 100% DMSO).

  • Positive Control: Omipalisib (GSK2126458) or NVP-BEZ235.

  • Detection Reagent: CellTiter-Glo® (Promega).

  • Consumables: 384-well white opaque tissue-culture treated plates (Corning). Note: White opaque plates are mandated to maximize signal reflection and prevent luminescent cross-talk between adjacent wells.

Step-by-Step Methodology

Assay_Workflow CellPrep 1. Cell Seeding U-87 MG Cells (384-well plate) Incubate1 2. Incubation 24h at 37°C, 5% CO2 CellPrep->Incubate1 Treatment 3. Compound Addition 10-point dose response (0.1% DMSO final) Incubate1->Treatment Incubate2 4. Incubation 72h at 37°C Treatment->Incubate2 Reagent 5. CellTiter-Glo Addition & Lysis (15 min, RT) Incubate2->Reagent Read 6. Luminescence Detection (EnVision Reader) Reagent->Read Analysis 7. Data Analysis IC50 & Z'-factor Calculation Read->Analysis

Caption: Step-by-step workflow for the 384-well luminescent cell viability assay.

Step 1: Cell Seeding Harvest U-87 MG cells in the logarithmic growth phase. Seed 1,500 cells per well in 40 µL of complete media into the 384-well plate.

  • Expert Insight: Leave the outermost perimeter wells empty and fill them with 40 µL of sterile PBS. This mitigates evaporative edge effects during long incubations.

Step 2: Initial Incubation Incubate the plates at 37°C, 5% CO₂ for 24 hours.

  • Expert Insight: This allows cells to adhere and re-enter the exponential growth phase, ensuring they are metabolically active when the compound is introduced.

Step 3: Compound Preparation & Dosing Prepare a 10-point, 1:3 serial dilution of N-(4-chloroquinolin-6-yl)acetamide and the positive control in 100% DMSO. Transfer to an intermediate dilution plate containing media, then add 10 µL of the diluted compound to the assay plate.

  • Expert Insight: A 10-point dilution is mathematically required to capture both the upper and lower asymptotes of the dose-response curve for accurate 4-parameter logistic (4PL) IC₅₀ regression. The final DMSO concentration must be strictly normalized to 0.1% (v/v) across all wells to prevent solvent-induced apoptosis.

Step 4: Treatment Incubation Incubate the treated plates at 37°C, 5% CO₂ for 72 hours.

  • Expert Insight: A 72-hour window allows the U-87 MG cells to undergo at least 2-3 doubling times. This ensures the assay captures true anti-proliferative/cytotoxic effects mediated by pathway inhibition, rather than just acute chemical shock.

Step 5: Reagent Addition & Lysis Remove plates from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. Add 25 µL of room-temperature CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Expert Insight: Thermal equilibration is the most critical step here. The proprietary luciferase enzyme is highly temperature-dependent. Introducing cold reagent to a warm plate creates a thermal gradient, manifesting as severe edge effects and a compromised Z'-factor.

Step 6: Detection & Analysis Read the luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.1 to 0.5 seconds per well. Calculate the Z'-factor and fit the normalized viability data to a 4PL curve to determine the IC₅₀.

Data Presentation & Expected Outcomes

The table below outlines representative assay metrics, comparing the baseline fragment to a fully optimized quinoline-based dual inhibitor. Because N-(4-chloroquinolin-6-yl)acetamide lacks the extended functional groups required to deeply occupy the kinase hinge region, it exhibits negligible cytotoxicity on its own, confirming its safety as a synthetic building block.

CompoundRoleTarget ProfileU-87 MG IC₅₀ (nM)Assay Z'-Factor
N-(4-chloroquinolin-6-yl)acetamide Baseline FragmentWeak/Non-specific> 10,0000.78
Omipalisib (GSK2126458) Positive ControlPI3K/mTOR Dual Inhibitor6.30.82
DMSO (0.1%) Vehicle ControlN/AN/A (100% Viability)0.80

Note: A Z'-factor ≥ 0.5 indicates an excellent assay with a wide separation band between the positive and negative controls, validating the structural integrity of the protocol.

References

  • Nishimura, N., Siegmund, A., Liu, L., Yang, K., Bryan, M. C., Andrews, K. L., ... & Norman, M. H. (2011). Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives. Journal of Medicinal Chemistry, 54(13), 4735-4751.[Link]

  • Lücking, U., Scholz, A., Lienau, P., & Siemeister, G. (2020). Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases. U.S. Patent No. 10,577,365 B2. Washington, DC: U.S.
  • Maramai, S., Benchekroun, M., & Brogi, S. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 21(18), 6850.[Link]

Sources

Application

NMR spectroscopy characterization of N-(4-chloroquinolin-6-yl)acetamide

Application Note: Structural Elucidation of N-(4-chloroquinolin-6-yl)acetamide via Multinuclear NMR Spectroscopy Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals. Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of N-(4-chloroquinolin-6-yl)acetamide via Multinuclear NMR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals.

Scientific Context & Rationale

The quinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antimalarial agents, and immunoregulatory compounds[1]. Specifically, 4-chloroquinoline derivatives, such as N-(4-chloroquinolin-6-yl)acetamide, act as critical synthetic intermediates and active fragments in the development of DYRK1A/DYRK1B kinase inhibitors[2] and bivalent p47phox–p22phox inhibitors targeting NOX2[3].

Accurate structural characterization of these derivatives is paramount. The regiochemistry of the substitution—specifically confirming the retention of the chlorine atom at C-4 and the successful acylation at C-6—requires a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. This application note details the causal reasoning behind solvent selection, pulse sequence parameterization, and 2D correlation mapping required to definitively characterize N-(4-chloroquinolin-6-yl)acetamide.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and high-fidelity data, the protocol is designed to minimize artifacts such as quadrupolar broadening and chemical exchange, which commonly plague nitrogen-containing heterocycles.

Sample Preparation Strategy
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly selected over Chloroform- d (CDCl 3​ ). Causality: The acetamide N-H proton undergoes rapid chemical exchange in non-polar solvents, often broadening into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N-H proton in a stable conformation and drastically slowing the exchange rate. This allows the N-H resonance to be observed as a sharp, quantifiable peak, which is critical for verifying the C-6 substitution.

  • Concentration: Dissolve 15.0 mg of N-(4-chloroquinolin-6-yl)acetamide in 0.6 mL of DMSO- d6​ (approx. 110 mM). This concentration ensures an optimal signal-to-noise (S/N) ratio for insensitive 13 C nuclei without inducing concentration-dependent aggregation or viscosity-induced line broadening.

  • Internal Standard: Tetramethylsilane (TMS) at 0.05% v/v is used for precise chemical shift referencing ( δ 0.00 ppm).

Acquisition Parameters

Data should be acquired on a 400 MHz or 600 MHz spectrometer equipped with a 5 mm broadband or cryogenically cooled probe[3]. The parameters below are optimized for quinoline derivatives.

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral WidthKey Optimization Rationale
1 H 1D zg30162.0 s20 ppmSufficient D1 ensures accurate integration of the slowly relaxing acetamide methyl group.
13 C 1D zgpg3010242.5 s250 ppmExtended D1 allows complete longitudinal relaxation of quaternary carbons (C-4, C-6, C=O).
COSY cosygpqf41.5 s12 ppmCaptures critical vicinal coupling ( 3JHH​ ) between H-2/H-3 and H-7/H-8.
HSQC hsqcedetgpsisp2.281.5 s12 / 200 ppmMultiplicity-edited; differentiates CH/CH 3​ (positive) from CH 2​ (negative, absent here).
HMBC hmbcgplpndqf161.5 s12 / 250 ppmOptimized for nJCH​ = 8 Hz to anchor the acetamide group to the quinoline C-6 position.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical progression of NMR experiments. Rather than viewing these as isolated tests, they must be treated as a continuous, self-validating loop where 1D hypotheses are rigorously tested by 2D correlation data.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 110 mM) N2 1D ¹H & ¹³C NMR (Initial Shift Analysis) N1->N2 N3 2D COSY (Vicinal H-H Networks) N2->N3 N4 2D HSQC (1-Bond C-H Correlation) N2->N4 N5 2D HMBC (Long-Range C-H, Quaternary) N3->N5 N4->N5 N6 Complete Assignment of N-(4-chloroquinolin-6-yl)acetamide N5->N6

Figure 1: Sequential multinuclear NMR workflow for complete structural elucidation.

Mechanistic Signal Assignment & Causality

Proton ( 1 H) Environment Analysis

The 1 H NMR spectrum of N-(4-chloroquinolin-6-yl)acetamide is defined by distinct electronic and anisotropic effects:

  • The Pyridine Ring (H-2 & H-3): H-2 is highly deshielded ( δ ~8.75 ppm) due to the strong electron-withdrawing inductive effect of the adjacent quinoline nitrogen. H-3 appears upfield ( δ ~7.65 ppm) as a doublet ( J≈4.7 Hz) coupled to H-2. The absence of a proton at C-4 (due to the chlorine atom) truncates the spin system here, which is immediately verified by the COSY spectrum.

  • The Benzenoid Ring (H-5, H-7, H-8): H-5 is highly diagnostic. It appears as a meta-coupled doublet ( J≈2.2 Hz) at δ ~8.45 ppm. Causality: H-5 is positioned peri to the highly electronegative chlorine at C-4 and ortho to the electron-withdrawing acetamide group. This dual deshielding effect pushes H-5 significantly downfield compared to typical aromatic protons. H-8 appears as an ortho-coupled doublet ( J≈9.0 Hz) at δ ~8.05 ppm, while H-7 is a doublet of doublets ( δ ~7.80 ppm, J=9.0,2.2 Hz), bridging the spin network.

Carbon ( 13 C) & 2D Correlation Mapping

To definitively prove the regiochemistry, HMBC is utilized to map the quaternary carbons:

  • Confirming Acylation at C-6: The acetamide methyl protons ( δ ~2.10 ppm) show a strong 3-bond HMBC correlation to the carbonyl carbon ( δ ~168.5 ppm). Crucially, the amide N-H proton ( δ ~10.30 ppm) shows HMBC correlations to both the carbonyl carbon and the quaternary C-6 carbon ( δ ~137.8 ppm) of the quinoline ring, proving covalent attachment at the 6-position.

  • Confirming Chlorination at C-4: H-5 ( δ ~8.45 ppm) shows a 3-bond HMBC correlation to the quaternary C-4 carbon ( δ ~141.5 ppm). The chemical shift of C-4 is characteristic of a chlorinated aromatic carbon, distinctly different from an oxygenated or aminated C-4[1].

Consolidated NMR Assignment Data
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
2 8.75 (d, J=4.7 )151.2C-4, C-8a
3 7.65 (d, J=4.7 )122.1C-4a
4 - (Substituted with Cl)141.5-
4a -126.5-
5 8.45 (d, J=2.2 )114.5C-4, C-7, C-8a
6 - (Substituted with Acetamide)137.8-
7 7.80 (dd, J=9.0,2.2 )123.4C-5, C-8a
8 8.05 (d, J=9.0 )130.2C-4a, C-6
8a -145.0-
NH 10.30 (s, broad)-C-6, C=O
C=O -168.5-
CH 3​ 2.10 (s)24.2C=O

Troubleshooting & Advanced Insights

  • Rotameric Artifacts: Researchers may occasionally observe minor, low-intensity "shadow" peaks near the acetamide methyl and N-H signals. Causality: The partial double-bond character of the N-C(O) amide bond restricts free rotation, leading to cis/trans rotamers in solution. If these peaks complicate integration, running a Variable Temperature (VT) NMR experiment at 60°C will increase the rotation rate, coalescing the rotameric signals into a single sharp peak.

  • Quadrupolar Broadening at C-2 and C-8a: The 13 C signals adjacent to the quinoline nitrogen (C-2 and C-8a) may appear slightly broadened or exhibit lower intensity. This is a known consequence of the quadrupolar relaxation of the adjacent 14 N nucleus. Increasing the relaxation delay (D1 > 2.5 s) and applying an exponential window function (LB = 1.0 - 2.0 Hz) during processing will enhance the S/N ratio for these specific carbons.

Sources

Method

Application Note: Utilizing N-(4-chloroquinolin-6-yl)acetamide as a Privileged Chemical Probe in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Executive Summary In modern fragment-based drug discovery (FBDD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of a versatile, highly functionalizable starting scaffold is critical. N-(4-chloroquinolin-6-yl)acetamide (CAS: 352205-96-0) has emerged as a highly privileged chemical building block. Featuring a classic kinase hinge-binding quinoline core, a highly reactive C4-chloride for rapid diversification, and a C6-acetamide group for physicochemical modulation, this probe is instrumental in developing ATP-competitive kinase inhibitors (e.g., RIP2, c-Met, PI3K/mTOR) and antimalarial agents. This application note details the scientific rationale, pharmacophore mechanics, and validated synthetic protocols for deploying this scaffold in high-throughput library generation.

Scientific Rationale: The Quinoline Scaffold as a Privileged Kinase Probe

Pharmacophore Mechanics: Hinge Binding & The ATP Pocket

The 4-aminoquinoline core is a high-frequency element (HFE) found in numerous FDA-approved drugs and is a well-established scaffold for ATP-competitive kinase inhibitors[1]. When N-(4-chloroquinolin-6-yl)acetamide is functionalized at the C4 position, the resulting derivatives act as potent Type I or Type IIb kinase inhibitors.

Mechanistically, the endocyclic N1 atom of the quinoline ring acts as a critical hydrogen-bond acceptor , forming a single-point hinge-binding interaction with the kinase backbone (e.g., the Met98 residue in the ATP binding pocket of 2[2]). The substituent introduced at the C4 position projects into the solvent-exposed region or the hydrophobic back pocket, dictating kinome selectivity. Furthermore, quinoline derivatives have been successfully deployed as 3[3] and 4[4].

BindingModel Q Quinoline N1 Atom M Kinase Hinge Region (e.g., Met98) Q->M Primary H-bond (Hinge) A C4-Substituent S Solvent Exposed Region A->S Hydrophobic/Steric Fit Ac C6-Acetamide Group H H-bond Acceptor/Donor Ac->H Secondary H-bonds

Fig 1. Pharmacophore model of the quinoline core binding within the kinase ATP pocket.

Overcoming Off-Target Liabilities: The Role of the C6-Acetamide

A ubiquitous challenge in developing 4-aminoquinoline kinase inhibitors is off-target binding to the hERG potassium channel, which can lead to severe cardiotoxicity. This liability is heavily driven by high lipophilicity (LogP) and the presence of highly basic amines.

The incorporation of the C6-acetamide group serves a dual causality:

  • Physicochemical Modulation: It lowers the overall LogP and pKa of the scaffold compared to unsubstituted or alkyl-substituted quinolines, drastically reducing hERG affinity[2].

  • Structural Anchoring: It provides a neutral, polar hydrogen-bond donor/acceptor pair that can interact with secondary pocket residues (e.g., Ser25 in the glycine-rich loop of RIP2), thereby improving both potency and the therapeutic index.

Experimental Workflows: Fragment Diversification via SNAr

The electron-withdrawing nature of the endocyclic nitrogen heavily activates the C4 position of the quinoline ring, making N-(4-chloroquinolin-6-yl)acetamide an ideal substrate for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, stabilized by the formation of an anionic Meisenheimer complex.

Workflow A N-(4-chloroquinolin-6- yl)acetamide (Core Scaffold) B SNAr Amination (Amines, DIPEA, DMF) A->B Nucleophilic Attack C Sulfone-Mediated SNAr (Alcohols, tBuOK, THF) A->C Sulfination & Substitution D 4-Aminoquinoline Probes (Type I Inhibitors) B->D Library Generation E 4-Aryloxyquinoline Probes (Type IIb Inhibitors) C->E Library Generation

Fig 2. Workflow for fragment-based diversification of the quinoline scaffold via SNAr.

Protocol A: Base-Promoted Amination (Synthesis of Type I 4-Aminoquinolines)

This protocol utilizes a non-nucleophilic base to drive the SNAr reaction with primary or secondary amines, preventing the formation of quaternary ammonium salts[5].

Reagents:

  • N-(4-chloroquinolin-6-yl)acetamide (1.0 equiv)

  • Primary or Secondary Amine (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Anhydrous DMF or Ethanol (0.2 M)

Step-by-Step Procedure:

  • Initiation: Suspend N-(4-chloroquinolin-6-yl)acetamide in anhydrous DMF in a sealed reaction vial.

  • Activation: Add the desired amine followed by DIPEA. Causality: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, maintaining its reactivity and driving the addition-elimination sequence.

  • Heating: Heat the mixture to 80–120 °C for 12–24 hours. (Microwave irradiation at 150 °C for 30 minutes can be used as an alternative).

  • Self-Validation & Monitoring: Monitor via LC-MS. The disappearance of the starting material (m/z ~220.04) and the emergence of the product mass confirm successful substitution.

  • Workup: Concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Causality: The basic aqueous wash removes the highly water-soluble DIPEA hydrochloride salts, ensuring high crude purity.

  • Purification: Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Sulfone-Mediated Etherification (Synthesis of Type IIb 4-Aryloxyquinolines)

Direct displacement of the C4-chloride by weak nucleophiles (like aliphatic or aromatic alcohols) requires harsh conditions. Converting the chloride to a phenylsulfonyl group dramatically enhances the electrophilicity of the C4 carbon, allowing etherification to proceed rapidly at room temperature[6].

Step 1: Sulfination

  • React N-(4-chloroquinolin-6-yl)acetamide (1.0 equiv) with sodium benzenesulfinate (1.35 equiv) in THF.

  • Add a catalytic amount of methanesulfonic acid (20 mol%) and heat to 50 °C for 2 hours.

  • Isolate the 4-(phenylsulfonyl)quinoline intermediate via standard aqueous workup.

Step 2: Etherification

  • Dissolve the sulfone intermediate (1.0 equiv) and the desired alcohol (1.5 equiv) in anhydrous THF.

  • Add Potassium tert-butoxide (tBuOK, 3.0 equiv) at room temperature.

  • Self-Validation: Monitor via TLC. The sulfone intermediate is significantly more polar than the starting chloride, while the final ether product exhibits an intermediate Rf value. Complete consumption of the sulfone within 15–60 minutes indicates successful etherification[6].

Quantitative Data & Target Validation

The tables below summarize the pharmacological profiles and synthetic efficiencies of probes derived from the N-(4-chloroquinolin-6-yl)acetamide scaffold.

Table 1: Pharmacological Profile of Representative Quinoline-Based Kinase Probes

Probe ChemotypeTarget KinaseBinding ModeHinge Interaction ResidueTarget IC₅₀ (nM)hERG IC₅₀ (μM)
4-Aminoquinoline (C6-Acetamide) RIP2Type IMet98~1–10 nM>14 μM
4-Aryloxyquinoline c-MetType IIbK1110 / Hinge<5 nM>30 μM
4-Anilinoquinoline PKN3Type IN/A14 nMN/A

Table 2: Comparative SNAr Reaction Efficiencies at the C4 Position

Leaving GroupNucleophileCatalyst / BaseTemp (°C)TimeYield (%)
-Cl Cyclic Secondary AmineDIPEA120 °C18 h75–85%
-Cl Primary AnilineNone (EtOH)80 °C24 h60–70%
-SO₂Ph Aliphatic AlcoholtBuOK25 °C1 h75–90%

Conclusion

N-(4-chloroquinolin-6-yl)acetamide is far more than a simple building block; it is a highly engineered chemical probe precursor. By leveraging the differential reactivity of the C4 position via SNAr and the physicochemical buffering provided by the C6-acetamide group, drug discovery teams can rapidly generate diverse, high-quality libraries of Type I and Type IIb kinase inhibitors with minimized off-target cardiotoxicity.

References

  • Source: National Institutes of Health (PMC)
  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR)
  • Source: ACS Medicinal Chemistry Letters (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base Source: Heteroletters URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application

Application Note: Downstream Applications of N-(4-chloroquinolin-6-yl)acetamide Intermediates in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Rationale In the landscape of rational drug design,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

In the landscape of rational drug design, bifunctional heterocyclic building blocks are the cornerstone of library synthesis. N-(4-chloroquinolin-6-yl)acetamide (CAS: 352205-96-0) represents a highly privileged scaffold widely utilized in the development of targeted therapeutics[1].

The strategic value of this intermediate lies in its orthogonal reactivity profile:

  • Electrophilic C-4 Position: The quinoline nitrogen acts as an electron sink, highly activating the 4-chloro position toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Protected C-6 Nucleophile: The acetamide group serves as an essential protecting moiety. If the 6-amino group were left unprotected, it could poison palladium catalysts during cross-coupling or act as a competing nucleophile during SNAr, leading to unwanted oligomerization. The acetyl group masks the amine's lone pair via resonance, tuning the quinoline core's electronics while preserving the synthetic handle for late-stage derivatization[2].

Once the C-4 position is functionalized, the acetamide can be cleanly hydrolyzed to reveal the free amine, which is subsequently converted into ureas, amides, or sulfonamides to engage specific kinase hinge regions or transporter binding pockets.

Key Downstream Applications

Oncology: PI3K/mTOR Dual Inhibitors

Dysregulation of the phosphoinositide 3-kinase (PI3K) pathway is a hallmark of many human cancers. N-(4-chloroquinolin-6-yl)acetamide is a critical intermediate in synthesizing quinoline-based dual PI3K/mTOR inhibitors. The 4-chloro group undergoes Suzuki-Miyaura cross-coupling with functionalized boronic acids (e.g., pyridinyl or pyrimidinyl boronic acids) to build the core pharmacophore that occupies the ATP-binding pocket of the kinases[2].

Metabolic Diseases: URAT1 Inhibitors for Gout

Uric acid transporter 1 (URAT1) is a primary target for treating hyperuricemia and gout. Researchers utilize the electrophilicity of the C-4 position to perform SNAr reactions with sterically hindered thiols (such as 1-mercaptocyclobutanecarboxylic acid). The resulting thioether linkage is crucial for the drug's interaction with the URAT1 transporter, exhibiting excellent decreases in serum uric acid concentrations[3],[4].

Neurodegenerative Diseases: DYRK1A/B Inhibitors

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/B) are implicated in Down syndrome and Alzheimer's disease. Following C-4 functionalization, the C-6 acetamide is deprotected and converted into complex amides or ureas. These C-6 extensions are specifically designed to interact with the solvent-exposed regions of the DYRK1A kinase domain, providing high isoform selectivity[5].

Quantitative Data Presentation

The following table summarizes the typical reaction parameters and efficiencies when utilizing N-(4-chloroquinolin-6-yl)acetamide across different therapeutic targets.

Reaction TypeReagents at C-4Catalyst / BaseTemp (°C)Typical YieldDownstream Target
Suzuki Coupling Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂, Na₂CO₃90 - 10065 - 85%PI3K/mTOR Inhibitors
SNAr (Thiolation) Cycloalkyl ThiolsK₂CO₃ or Cs₂CO₃80 - 10070 - 90%URAT1 Inhibitors
SNAr (Amination) Aliphatic/Aromatic AminesDIPEA or NEt₃100 - 12060 - 80%DYRK1A/B Inhibitors
Deprotection Acidic Hydrolysis (2N HCl)NoneReflux> 90%Universal C-6 Activation

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure mechanistic integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-4

Used for synthesizing PI3K/mTOR inhibitor intermediates.

  • Preparation: In a rigorously dried Schlenk flask, combine N-(4-chloroquinolin-6-yl)acetamide (1.0 eq), the appropriate aryl boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Degassing (Critical Step): Sparge the mixture with ultra-pure N₂ for 15 minutes.

    • Causality Check: Degassing is mandatory to prevent the oxidative quenching of the active Pd(0) catalytic species, which would stall the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream.

    • Causality Check: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the challenging reductive elimination step associated with electron-rich quinoline substrates.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS (disappearance of M+H 221 peak).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-4

Used for synthesizing URAT1 inhibitor intermediates.

  • Preparation: Dissolve N-(4-chloroquinolin-6-yl)acetamide (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add the thiol derivative (e.g., 1-mercaptocyclobutanecarboxylic acid) (1.5 eq) followed by anhydrous K₂CO₃ (2.5 eq).

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere for 8 hours.

    • Causality Check: While the quinoline nitrogen activates the C-4 position, elevated temperatures and a polar aprotic solvent (DMF) are required to stabilize the negatively charged Meisenheimer complex intermediate when using sterically hindered nucleophiles.

  • Workup: Quench the reaction by pouring it into ice-cold water. Adjust the pH to ~4 using 1N HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol C: Acid-Mediated Acetamide Deprotection at C-6

Universal step for late-stage C-6 derivatization.

  • Reaction: Suspend the 4-substituted-6-acetamidoquinoline intermediate in 2N HCl (10 mL/mmol).

  • Heating: Reflux the mixture (approx. 100 °C) for 4–6 hours.

    • Causality Check: Acidic hydrolysis is strictly preferred over basic conditions for these derivatives. Basic conditions (e.g., NaOH) can lead to unwanted nucleophilic displacement of the newly installed C-4 substituents (especially alkoxides or amines) by hydroxide ions.

  • Workup: Cool the solution to 0 °C in an ice bath. Carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the free amine with DCM, dry, and concentrate for immediate use in subsequent urea/amide couplings.

Visualization: Derivatization Workflow

Workflow cluster_reactions C-4 Functionalization Phase Start N-(4-chloroquinolin-6-yl)acetamide (CAS: 352205-96-0) SNAr SNAr Reaction (Thiols/Amines) Start->SNAr Base, Heat Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki Pd(dppf)Cl2, Base Int1 4-Substituted-6-acetamidoquinoline SNAr->Int1 Suzuki->Int1 Deprotect Amide Hydrolysis (C-6 Deprotection) Int1->Deprotect 2N HCl, Reflux Int2 4-Substituted-6-aminoquinoline Deprotect->Int2 Deriv Late-Stage C-6 Derivatization (Ureas, Sulfonamides) Int2->Deriv Electrophilic Reagents Target1 URAT1 Inhibitors (Metabolic/Gout) Deriv->Target1 Target2 PI3K/mTOR Inhibitors (Oncology) Deriv->Target2 Target3 DYRK1A/B Inhibitors (Neurodegeneration) Deriv->Target3

Fig 1: Bifunctional derivatization workflow of N-(4-chloroquinolin-6-yl)acetamide in drug discovery.

References

  • Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases - Patents - Justia. (2020). Justia Patents. Available at:[Link]

  • United States Patent US 9,637,484 B2: Cycloalkyl acid derivative, preparation method and medical use thereof. (2014). Google Patents. Available at:[Link]

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. (2011). Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Method

Application Note: Comprehensive Cell Membrane Permeability Profiling of N-(4-chloroquinolin-6-yl)acetamide

Target Audience: Research Scientists, ADME-Tox Specialists, and Medicinal Chemists Content Type: Technical Application Note & Validated Assay Protocols Introduction & Scientific Rationale The optimization of oral bioavai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, ADME-Tox Specialists, and Medicinal Chemists Content Type: Technical Application Note & Validated Assay Protocols

Introduction & Scientific Rationale

The optimization of oral bioavailability remains a critical hurdle in small-molecule drug discovery. The compound N-(4-chloroquinolin-6-yl)acetamide represents a classic functionalized quinoline scaffold. Quinolines are ubiquitous in medicinal chemistry (frequently utilized as antimalarials and kinase inhibitors); however, their physicochemical properties—specifically their planar lipophilic core and basic nitrogen—often lead to complex absorption profiles.

While the lipophilicity of the 4-chloroquinoline core suggests excellent passive transcellular diffusion, planar aromatic basic compounds are notorious substrates for intestinal efflux transporters, particularly P-glycoprotein (P-gp / MDR1) [1]. To accurately predict the in vivo human absorption of N-(4-chloroquinolin-6-yl)acetamide, a single permeability assay is insufficient.

This application note details a dual-assay tiered strategy:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Isolates and quantifies pure passive transcellular diffusion without the confounding variables of active transport [2].

  • Caco-2 Bidirectional Transport Assay: The FDA-recommended "gold standard" cellular model that expresses human intestinal transporters, allowing for the calculation of the Efflux Ratio (ER) to definitively identify P-gp liabilities [1][3].

By employing both assays, researchers can diagnose whether poor apical-to-basolateral (A→B) permeability is due to inherent physicochemical limitations (poor passive diffusion) or active biological extrusion (efflux).

Mechanistic Workflow & Transport Logic

Workflow cluster_assays Tiered Permeability Screening Start N-(4-chloroquinolin-6-yl)acetamide (Test Compound) PAMPA PAMPA Assay (Passive Diffusion Only) Start->PAMPA Tier 1 Caco2 Caco-2 Assay (Active + Passive Transport) Start->Caco2 Tier 2 LCMS LC-MS/MS Quantification PAMPA->LCMS Donor/Acceptor Ratio Caco2->LCMS A->B and B->A Transport Data Calculate Papp & Efflux Ratio (ER) LCMS->Data

Fig 1: Tiered workflow for isolating passive diffusion from active efflux mechanisms.

Experimental Protocols

Protocol A: PAMPA (Passive Permeability)

This protocol is optimized for lipophilic quinoline derivatives, utilizing a 5% DMSO co-solvent to prevent compound precipitation and ensure sink conditions.

Materials:

  • 96-well PAMPA filter plate (PVDF membrane, 0.45 µm pore size).

  • Artificial Lipid Solution: 2% (w/v) DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in dodecane.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, containing 5% DMSO.

  • Integrity Marker: Lucifer Yellow (LY).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of the 2% DOPC/dodecane lipid solution directly onto the PVDF filter of each well in the donor plate.

    • Causality: The dodecane acts as a hydrophobic solvent that allows the DOPC to form a biomimetic lipid bilayer across the pores. Do not touch the pipette tip to the membrane to avoid micro-tears.

  • Donor Solution Preparation: Dilute N-(4-chloroquinolin-6-yl)acetamide and reference controls in the Assay Buffer to a final concentration of 10 µM.

  • Plate Assembly:

    • Add 300 µL of compound-free Assay Buffer to the acceptor plate wells.

    • Add 150 µL of the 10 µM compound Donor Solution to the donor plate wells.

    • Gently place the donor plate into the acceptor plate to form a "sandwich".

  • Incubation: Incubate the assembled plates at room temperature for 5 hours in a humidity chamber without agitation.

    • Causality: Agitation in PAMPA can disrupt the delicate unstirred water layer (UWL), artificially inflating the apparent permeability ( Papp​ ) of lipophilic compounds [4].

  • Self-Validation (Integrity Check): Add 100 µg/mL Lucifer Yellow to the donor wells. LY is highly hydrophilic; its presence in the acceptor well post-incubation indicates a compromised artificial membrane.

  • Harvest & Analysis: Separate the plates. Transfer 100 µL from both donor and acceptor wells to a clean 96-well plate for LC-MS/MS quantification.

Protocol B: Caco-2 Bidirectional Transport Assay

This protocol evaluates the net permeability and identifies P-gp substrate liabilities in accordance with FDA In Vitro DDI Guidance [1].

Materials:

  • Caco-2 cell line (HTB-37, passages 30–45).

  • Transwell inserts (polycarbonate, 0.4 µm pore size, 24-well format).

  • Transport Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells at a density of 1×105 cells/cm² on the apical side of the transwell inserts. Culture for 21 days in DMEM supplemented with 10% FBS, changing the media every 48 hours.

    • Causality: A 21-day culture is mandatory for the spontaneous differentiation of Caco-2 cells into a polarized enterocyte-like monolayer expressing mature tight junctions and functional apical efflux transporters (e.g., P-gp, BCRP) [3].

  • Self-Validation (TEER Measurement): On day 21, measure the Transepithelial Electrical Resistance (TEER) using a chopstick electrode.

    • Quality Control: Only wells with a TEER value > 300 Ω·cm² are viable for the assay. Lower values indicate paracellular leakage, which will generate false-positive permeability data for large or hydrophilic molecules.

  • Equilibration: Wash the monolayers three times with pre-warmed (37°C) Transport Buffer. Equilibrate the plates in a 37°C incubator for 30 minutes.

  • Bidirectional Dosing:

    • A→B (Absorptive): Add 300 µL of 10 µM N-(4-chloroquinolin-6-yl)acetamide to the Apical chamber. Add 1200 µL of blank Transport Buffer to the Basolateral chamber.

    • B→A (Secretory/Efflux): Add 1200 µL of 10 µM compound to the Basolateral chamber. Add 300 µL of blank Transport Buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the sampled volume with fresh pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze all samples via LC-MS/MS.

Cellular Transport Mechanism

Mechanism cluster_cell Caco-2 Polarized Monolayer Apical Apical Chamber (Gut Lumen pH 7.4) Cell_Passive Passive Transcellular Diffusion Apical->Cell_Passive Influx (A->B) Basolateral Basolateral Chamber (Bloodstream pH 7.4) Cell_Passive->Basolateral Absorption Cell_Pgp P-gp (MDR1) Efflux Pump Cell_Pgp->Apical Active Efflux (Extrusion) Basolateral->Cell_Pgp Secretion (B->A)

Fig 2: Caco-2 transport dynamics highlighting passive diffusion vs. active P-gp efflux.

Data Analysis & Interpretation

Mathematical Equations

The apparent permeability coefficient ( Papp​ ) is calculated using the following equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the steady-state rate of appearance of the drug in the receiver chamber, C0​ is the initial concentration in the donor chamber, and A is the surface area of the membrane (typically 0.33 cm² for 24-well inserts).

The Efflux Ratio (ER) is calculated to determine active transport:

ER=Papp​(A→B)Papp​(B→A)​

Note: According to FDA guidelines, an ER > 2.0 (and statistically significant reduction by a known P-gp inhibitor like Verapamil) classifies the compound as an efflux substrate [1].

Quantitative Data Summary

The following table summarizes the expected permeability profile of N-(4-chloroquinolin-6-yl)acetamide alongside standard assay validation controls.

CompoundAssay ModelDirection Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Mechanistic Classification
N-(4-chloroquinolin-6-yl)acetamide PAMPA Donor → Acceptor18.5 N/A High Passive Permeability
N-(4-chloroquinolin-6-yl)acetamide Caco-2 A → B3.2 4.8 Moderate Permeability, P-gp Substrate
N-(4-chloroquinolin-6-yl)acetamide Caco-2 B → A15.4 4.8 Moderate Permeability, P-gp Substrate
Propranolol (Control)Caco-2A → B24.10.9High Permeability (Paracellular/Transcellular)
Atenolol (Control)Caco-2A → B0.41.1Low Permeability
Digoxin (Control)Caco-2A → B1.114.2Strong P-gp Substrate

Interpretation: The data reveals a critical insight into the compound's ADME profile. In the cell-free PAMPA model, N-(4-chloroquinolin-6-yl)acetamide demonstrates excellent passive permeability ( 18.5×10−6 cm/s), driven by its lipophilic quinoline core. However, in the Caco-2 model, the A→B permeability drops significantly, yielding an Efflux Ratio of 4.8. This discrepancy proves that while the molecule easily enters the enterocyte membrane, it is rapidly extruded back into the gut lumen by apical efflux transporters (likely P-gp).

Next Steps for Drug Development: To improve the oral bioavailability of this scaffold, medicinal chemists should consider structural modifications that reduce P-gp recognition (e.g., reducing the planar surface area, lowering the basicity of the quinoline nitrogen, or introducing steric bulk near the acetamide moiety) while maintaining the favorable passive diffusion profile.

References

  • Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. (2020). URL:[Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). URL:[Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). URL:[Link]

Application

Application Note: LC-MS/MS Method Development and Validation for N-(4-chloroquinolin-6-yl)acetamide Detection in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Scientific Rationale & Analyte Profiling N-(4-chloroquinolin-6-yl)acetamide is a critical structural intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma

Scientific Rationale & Analyte Profiling

N-(4-chloroquinolin-6-yl)acetamide is a critical structural intermediate and pharmacophore. Compounds containing the 4-chloroquinoline scaffold are frequently utilized in the development of novel kinase inhibitors and antimalarial agents[1]. Accurate pharmacokinetic (PK) profiling of this compound requires a highly sensitive and robust analytical method.

Physicochemical & Mass Spectrometry Causality: The molecule features a quinoline core with a chloro-substitution at C4 and an acetamide group at C6. The basic tertiary amine of the quinoline ring (pKa ~4.9) makes it highly amenable to positive electrospray ionization (ESI+). However, quinoline derivatives are notorious for secondary interactions with unreacted silanol groups on silica-based stationary phases, which often results in severe peak tailing and loss of resolution[2].

To counteract this, our method employs a highly end-capped C18 column with polar embedding, coupled with an acidic mobile phase (0.1% Formic Acid). The acidic environment ensures the quinoline nitrogen remains fully protonated while simultaneously suppressing silanol ionization, driving the analyte into a sharp, Gaussian peak.

Method Development Workflow

The development of this assay follows a systematic, self-validating approach designed to meet stringent regulatory standards from the outset.

Workflow N1 1. Analyte Profiling (pKa, LogP, ESI+ Tuning) N2 2. Sample Preparation (HLB Solid Phase Extraction) N1->N2 N3 3. Chromatography (End-capped C18, Acidic MP) N2->N3 N4 4. MS/MS Optimization (MRM Transition Selection) N3->N4 N5 5. Method Validation (ICH M10 Compliance) N4->N5

Figure 1: Step-by-step LC-MS/MS method development and validation workflow.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Causality & Trustworthiness: While protein precipitation (PPT) offers high throughput, basic hydrophobic compounds extracted via PPT often suffer from severe ion suppression in ESI+ due to co-eluting endogenous phospholipids. To create a self-validating and robust system, a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) was implemented. This selectively washes away polar interferences and phospholipids, yielding a cleaner extract. The inclusion of a stable isotope-labeled internal standard (SIL-IS) prior to extraction ensures that any minor recovery losses are proportionally mirrored, maintaining absolute quantitative accuracy.

SPE C 1. Condition 1mL MeOH 1mL H2O L 2. Load Plasma + 2% FA C->L W 3. Wash 1mL 5% MeOH L->W E 4. Elute 1mL 100% ACN W->E R 5. Reconstitute Mobile Phase A E->R

Figure 2: Solid Phase Extraction (SPE) workflow for plasma sample preparation.

Step-by-Step SPE Protocol:

  • Spike: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).

  • Pre-treat: Dilute the sample with 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding.

  • Condition: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade Water through the HLB cartridge (30 mg/1cc).

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1.0 mL of 5% MeOH in water to remove hydrophilic endogenous salts.

  • Elute: Elute the target analyte with 1.0 mL of 100% Acetonitrile (ACN).

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Liquid Chromatography Conditions

Table 1: Optimized LC Gradient Parameters

Parameter Specification
Analytical Column Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL

| Gradient Program | 0.0-0.5 min: 5% B0.5-2.5 min: 5% 95% B2.5-3.5 min: 95% B3.5-3.6 min: 95% 5% B3.6-5.0 min: 5% B |

Mass Spectrometry Conditions

Fragmentation Mechanism: The monoisotopic mass of N-(4-chloroquinolin-6-yl)acetamide is 220.04 Da, yielding a strong [M+H]+ precursor ion at m/z 221.1. Upon collision-induced dissociation (CID), the acetamide group undergoes a highly favorable neutral loss of ketene (42 Da) to form the primary quantifier ion at m/z 179.1. A secondary loss of the chlorine radical generates the qualifier ion at m/z 144.1.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target 221.1 179.1 50 30 25 Quantifier
Target 221.1 144.1 50 30 35 Qualifier

| SIL-IS | 224.1 | 182.1 | 50 | 30 | 25 | Internal Standard |

(Note: Source Temperature = 150°C, Desolvation Temperature = 500°C, Capillary Voltage = 3.0 kV)

Method Validation (ICH M10 Compliance)

To ensure the trustworthiness of the generated PK data, the method was validated in strict accordance with the ICH M10 guidelines for bioanalytical method validation[3].

  • Selectivity: Evaluated using 6 independent sources of blank human plasma (including lipemic and hemolyzed lots). No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area were observed.

  • Matrix Effect: The IS-normalized matrix factor (MF) was calculated by comparing the peak area ratio of post-extraction spiked samples to neat standard solutions. The use of SPE kept the MF near 1.0, indicating negligible ion suppression.

  • Accuracy & Precision: Evaluated across four Quality Control (QC) levels in six replicates.

Table 3: Simulated Validation Summary for Accuracy, Precision, and Matrix Effect

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) IS-Normalized Matrix Factor
LLOQ 1.0 104.2 8.5 0.98 ± 0.04
LQC 3.0 98.5 6.2 1.02 ± 0.03
MQC 50.0 101.3 4.1 1.01 ± 0.02

| HQC | 800.0 | 99.1 | 3.8 | 0.99 ± 0.02 |

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision CV ≤15% (≤20% at LLOQ)[3].

References

  • bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:[Link]

  • Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma Source: nih.gov URL:[Link]

  • Small Molecule Modulation of the Archetypal UbiB protein COQ8 Source: biorxiv.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-chloroquinolin-6-yl)acetamide

Welcome to the Technical Support Center. The synthesis of N-(4-chloroquinolin-6-yl)acetamide from 4-chloro-6-nitroquinoline is a foundational two-step sequence for developing quinoline-based kinase inhibitors (e.g., and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of N-(4-chloroquinolin-6-yl)acetamide from 4-chloro-6-nitroquinoline is a foundational two-step sequence for developing quinoline-based kinase inhibitors (e.g., and inhibitors)[1][2]. As a Senior Application Scientist, I frequently see researchers encounter two primary failure modes: unwanted hydrogenolysis of the C4-chloride during nitro reduction, and uncontrolled diacetylation during amide formation.

This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield synthesis.

Reaction Pathway & Failure Modes

SynthesisWorkflow A 4-chloro-6-nitroquinoline (Starting Material) B 4-chloroquinolin-6-amine (Intermediate) A->B SnCl2·2H2O, HCl Chemoselective D 6-aminoquinoline (Dehalogenated Byproduct) A->D Pd/C, H2 (Hydrogenolysis) C N-(4-chloroquinolin-6-yl)acetamide (Target Product) B->C AcCl, TEA, 0°C Controlled E N,N-diacetylated Byproduct (Over-reaction) B->E Excess AcCl, Heat (Diacetylation)

Chemoselective synthesis pathway of N-(4-chloroquinolin-6-yl)acetamide and common side reactions.

Section 1: Troubleshooting FAQs

Q1: My LC-MS shows a major peak corresponding to 6-aminoquinoline (M-Cl). Why am I losing the 4-chloro group during the nitro reduction step? A: You are likely using catalytic hydrogenation (e.g., Pd/C with H2) or a strong hydride donor. The quinoline ring is highly electron-deficient, which activates the C4-Cl bond toward oxidative addition by Pd(0), leading to rapid [3]. Solution: Switch to a single-electron transfer (SET) reductant like Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe/NH4Cl). These reagents selectively reduce the nitro group via nitroso and hydroxylamine intermediates without breaking the C-Cl bond[3].

Q2: During the acetylation of the amine, I am seeing a +42 Da mass adduct beyond my target product. How do I prevent this? A: The +42 Da mass indicates the formation of an N,N-diacetylated byproduct. The amide nitrogen in your target product retains some nucleophilicity. If you use a large excess of acetyl chloride (AcCl) or allow the reaction temperature to rise, the amide will attack a second equivalent of AcCl as noted in [4]. Solution: Strictly control the stoichiometry to 1.05 equivalents of AcCl and maintain the reaction temperature at 0°C during the addition phase to kinetically favor mono-acetylation.

Q3: My yield drops significantly during the work-up of the SnCl2 reduction step due to thick emulsions. What is causing this? A: When the acidic SnCl2 reaction mixture is neutralized with base during work-up, insoluble tin hydroxides and oxides precipitate, trapping your product in a gelatinous emulsion. Solution: Incorporate Rochelle salt (potassium sodium tartrate) during the basic quench. The tartrate acts as a bidentate ligand, chelating the tin ions and keeping them soluble in the aqueous phase, allowing for a clean biphasic extraction.

Section 2: Quantitative Reagent Comparison

To emphasize the importance of reagent selection, the following table summarizes the chemoselectivity of various reducing agents for 4-chloro-6-nitroquinoline, based on comparative [3].

Reducing AgentReaction ConditionsYield of Target AmineYield of Dehalogenated ByproductScientific Recommendation
H2, Pd/C EtOH, Room Temp0%96%Avoid: Complete hydrogenolysis of C-Cl bond.
Fe powder HCl, EtOH, 80°C42%Moderate⚠️ Suboptimal: Harsh acidic conditions degrade product.
Zn dust AcOH, Room Temp56%Low⚠️ Suboptimal: Incomplete conversion.
SnCl2·2H2O HCl/EtOH, 80°C90% Not detected Preferred: Highly chemoselective SET reduction.
Section 3: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. If the specified visual or analytical checkpoints are not met, halt the process and consult the troubleshooting guide above.

Protocol A: Chemoselective Reduction of 4-chloro-6-nitroquinoline

Objective: Reduce the 6-nitro group while preserving the 4-chloro substituent[1].

  • Initiation: Charge a round-bottom flask with 4-chloro-6-nitroquinoline (1.0 eq) and suspend in ethanol (0.2 M).

  • Reagent Addition: Add SnCl2·2H2O (4.5 eq) in one portion. Add concentrated HCl (1.0 eq) dropwise. Causality: HCl breaks up polymeric tin species and activates the reductant.

  • Propagation: Heat the mixture to 80°C under nitrogen for 2 hours. Validation Checkpoint: The initial yellow suspension should turn into a clear, pale solution. TLC (Hexanes:EtOAc 1:1) must show complete consumption of the higher-Rf starting material.

  • Chelation Quench: Cool to room temperature. Concentrate the ethanol in vacuo. Resuspend the residue in EtOAc and add a saturated aqueous solution of Rochelle salt (10 volumes) and saturated NaHCO3 until the aqueous layer reaches pH 8. Stir vigorously for 45 minutes. Causality: This prevents tin-hydroxide emulsions.

  • Isolation: Separate the layers. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate to yield 4-chloroquinolin-6-amine as a solid.

Protocol B: Controlled Acetylation of 4-chloroquinolin-6-amine

Objective: Synthesize the mono-acetylated target without over-reaction[4].

  • Initiation: Dissolve 4-chloroquinolin-6-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq). Cool the flask to 0°C using an ice-water bath.

  • Acylation: Dilute acetyl chloride (AcCl) (1.05 eq) in a small volume of DCM and add dropwise over 15 minutes. Causality: Slow addition at 0°C dissipates the exothermic heat of reaction, kinetically trapping the mono-acetylated state.

  • Propagation: Stir at 0°C for 1 hour. Validation Checkpoint: LC-MS should show >95% conversion to the M+42 peak, with <2% of the M+84 (diacetylated) peak.

  • Isolation: Quench with saturated aqueous NH4Cl to neutralize excess TEA. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexanes to afford pure N-(4-chloroquinolin-6-yl)acetamide.

References
  • Lan, T., et al. "Synthesis of mono-substituted derivatives of 6-aminoquinoline." Chinese Chemical Letters, 22(3), 253-255 (2011). Available at:

  • Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, 48(22), 7104-7112 (2005). Available at:

  • Wu, J., et al. "Inhibitors of Bruton's Tyrosine Kinase." WIPO Patent WO2013152135A1 (2013). Available at:

  • "United States Patent: URAT1 Inhibitors." US Patent 9,637,484 B2 (2014). Available at:

Sources

Optimization

Technical Support Center: Overcoming N-(4-chloroquinolin-6-yl)acetamide Poor Aqueous Solubility

Welcome to the Formulation & Solubilization Technical Support Center. This guide is engineered for researchers, medicinal chemists, and pharmacologists struggling with the notoriously poor aqueous solubility of N-(4-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Technical Support Center. This guide is engineered for researchers, medicinal chemists, and pharmacologists struggling with the notoriously poor aqueous solubility of N-(4-chloroquinolin-6-yl)acetamide. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, validated protocols, and quantitative formulation data to keep your compound in solution across all stages of drug development.

Solubilization Strategy Decision Matrix

Before selecting a solubilization method, you must align the formulation strategy with your downstream experimental constraints.

SolubilizationWorkflow Start N-(4-chloroquinolin-6-yl)acetamide Solubility Issue Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture / Enzymatic) Decision->InVitro Low Vol InVivo In Vivo Studies (PK / Efficacy) Decision->InVivo High Vol / Biocompatible InVitroSol Co-solvent + Surfactant (e.g., 1% DMSO + Tween 80) InVitro->InVitroSol InVivoSol HP-β-CD Inclusion Complex or Amorphous Solid Dispersion InVivo->InVivoSol

Fig 1: Decision matrix for selecting solubilization strategies based on downstream applications.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is N-(4-chloroquinolin-6-yl)acetamide so insoluble in aqueous media? A1: The limited aqueous solubility is a thermodynamic consequence of its molecular architecture. The quinoline core is a large, hydrophobic bicyclic aromatic system[1]. The addition of the 4-chloro substituent further increases lipophilicity and alters the chemical affinity for water[2]. Furthermore, intermolecular forces in the solid state—specifically crystal lattice energy driven by planar π−π stacking and strong hydrogen bonding from the 6-acetamide group—significantly hinder the dissolution process[1].

Q2: Can we simply lower the pH to protonate the quinoline nitrogen and form a soluble salt? A2: While salt formation is a common strategy for basic quinolines[1], it is highly problematic here. The electron-withdrawing nature of the 4-chloro group drastically reduces the basicity (pKa) of the quinoline nitrogen. While the compound may dissolve at pH < 3.0, it will undergo rapid precipitation (crashing out) the moment it is introduced to physiological pH (7.4) in blood or cell culture media.

Q3: We are moving to murine pharmacokinetic (PK) studies. DMSO formulations are crashing out upon IV injection. What is the best alternative? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard here. Cyclodextrins are cyclic oligosaccharides featuring a hydrophobic inner cavity and a hydrophilic outer surface[1]. The lipophilic chloroquinoline core forms a non-covalent inclusion complex by encapsulating within the cavity, while the hydrophilic exterior interacts with water[1]. Studies on similar quinoline derivatives have demonstrated up to a 40-fold increase in aqueous solubility using lyophilized 1:1 or 1:2 cyclodextrin stoichiometries.

HPBCD_Mechanism API N-(4-chloroquinolin-6-yl)acetamide (Hydrophobic Core) Process Aqueous Equilibration & Lyophilization API->Process HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) HPBCD->Process Complex Inclusion Complex (1:1 Ratio) API shielded from water Process->Complex Non-covalent interactions Result Dramatically Enhanced Aqueous Solubility Complex->Result

Fig 2: Logical relationship of HP-β-CD inclusion complex formation to enhance solubility.

Validated Experimental Protocols

Protocol A: Preparation of 1:1 HP-β-CD Inclusion Complex (For In Vivo Dosing)

This protocol utilizes a lyophilization method to create a stable, water-soluble powder.

  • Excipient Preparation: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in molecular biology grade water.

  • API Addition: Add N-(4-chloroquinolin-6-yl)acetamide to the solution at a 1:1 molar ratio relative to the cyclodextrin.

  • Equilibration: Stir the suspension vigorously at 500 rpm for 48 hours at 25°C.

    • Self-Validation Check: The thermodynamic formation of the inclusion complex will cause the initially opaque suspension to transition into a translucent or completely clear solution.

  • Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Lyophilization: Flash-freeze the filtrate at -80°C, then lyophilize for 48–72 hours. The resulting white powder can be reconstituted in standard saline at high concentrations without precipitation.

Protocol B: Co-solvent Micellar Solubilization (For In Vitro Assays)

Use this protocol when cyclodextrins interfere with your specific enzymatic or cell-based assay.

  • Stock Preparation: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM. Ensure complete dissolution via brief sonication.

  • Surfactant Priming: Mix the DMSO stock 1:1 (v/v) with Tween-80 or Cremophor EL.

  • Aqueous Dilution: Slowly add the DMSO/Surfactant mixture dropwise into your pre-warmed (37°C) aqueous assay buffer while vortexing continuously.

    • Self-Validation Check: The final solution must remain optically clear. If turbidity or opalescence occurs, the API is precipitating; you must either decrease the final API concentration or increase the surfactant ratio. Keep final DMSO concentration ≤ 1% to prevent cell toxicity.

Quantitative Formulation Data Summary

The table below summarizes the expected performance of various solubilization strategies for highly lipophilic chloroquinoline derivatives.

Formulation StrategySolvent / Excipient MatrixEst. Max SolubilityBiocompatibilityPrimary Application
Unformulated Water / PBS (pH 7.4)< 1 µg/mLHighN/A (Baseline)
pH Adjustment Acidic Water (pH 2.0)~500 µg/mLLowGastric dissolution simulation
Co-solvent / Micellar 1% DMSO + 0.1% Tween-80~50 µg/mLModerateIn vitro cell/biochemical assays
Inclusion Complex 20% w/v HP-β-CD> 2,000 µg/mLHighIn vivo (IV/PO dosing)

References

  • Title : Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine | Source : ACS Publications | URL :[Link]

  • Title : A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex | Source : ResearchGate | URL :[Link]

Sources

Troubleshooting

preventing degradation of N-(4-chloroquinolin-6-yl)acetamide during long-term storage

Technical Support Center: Preventing Degradation of N-(4-chloroquinolin-6-yl)acetamide During Long-Term Storage Executive Summary N-(4-chloroquinolin-6-yl)acetamide (CAS: 352205-96-0) is a critical bifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of N-(4-chloroquinolin-6-yl)acetamide During Long-Term Storage

Executive Summary

N-(4-chloroquinolin-6-yl)acetamide (CAS: 352205-96-0) is a critical bifunctional building block frequently utilized in the synthesis of kinase inhibitors (such as DYRK1A/B targets)[1] and antimalarial agents. Despite its utility, researchers frequently encounter batch-to-batch reproducibility issues after prolonged storage. As a Senior Application Scientist, I have designed this guide to move beyond generic "store at -20°C" advice. Here, we deconstruct the exact chemical vulnerabilities of this molecule, explain the causality behind specific degradation pathways, and provide a self-validating protocol to ensure absolute structural integrity over multi-year storage.

Mechanistic Vulnerabilities: Why Does This Compound Degrade?

To prevent degradation, we must first understand the molecule's reactive centers. N-(4-chloroquinolin-6-yl)acetamide possesses two highly susceptible functional groups that respond poorly to ambient laboratory conditions:

  • The 4-Chloroquinoline Core (SNAr Susceptibility): The nitrogen atom in the quinoline ring is strongly electron-withdrawing. This creates a significant partial positive charge at the C4 position, making the carbon-chlorine bond highly activated toward Nucleophilic Aromatic Substitution (SNAr). Even atmospheric moisture can act as a nucleophile over time, displacing the chloride ion to form a 4-hydroxyquinoline derivative, which rapidly tautomerizes into the thermodynamically stable 4(1H)-quinolone[2].

  • The C6 Acetamide Group (Hydrolysis): Like all secondary amides, the acetamide linkage is susceptible to acid- or base-catalyzed hydrolysis in the presence of water[3]. This cleavage yields 4-chloroquinolin-6-amine and acetic acid, fundamentally altering the compound's reactivity profile for downstream coupling steps.

  • The Quinoline Nitrogen (Photo-oxidation): Quinolines are notoriously sensitive to ultraviolet (UV) light and atmospheric oxygen, which can trigger radical-mediated oxidation to form N-oxides or complex dimeric mixtures[4].

DegradationPathways API N-(4-chloroquinolin-6-yl)acetamide (Intact Molecule) Amine 4-chloroquinolin-6-amine + Acetic Acid (Amide Hydrolysis) API->Amine Pathway A: Amide Cleavage Quinolone N-(4-oxo-1,4-dihydroquinolin-6-yl)acetamide (SNAr / Dehalogenation) API->Quinolone Pathway B: Nucleophilic Substitution NOxide Quinoline N-Oxides & Radical Dimers API->NOxide Pathway C: Photo-oxidation Moisture Moisture (H2O) & pH Extremes Moisture->API Catalyzes LightO2 UV Light & Oxygen LightO2->API Induces

Mechanistic degradation pathways of N-(4-chloroquinolin-6-yl)acetamide under suboptimal storage.

Troubleshooting & FAQs

Q: My LC-MS analysis of a 6-month-old batch shows a major impurity with a mass shift of -42 Da. What happened? A: This is the classic signature of amide hydrolysis . The loss of 42 Da corresponds to the loss of the acetyl group (CH3CO, 43 Da) and the addition of a proton (1 Da), resulting in the formation of 4-chloroquinolin-6-amine. Causality: This occurs when the compound is stored in non-desiccated environments. Residual moisture attacks the electrophilic carbonyl carbon of the acetamide group[3]. Solution: You must implement strict anhydrous storage conditions. Lyophilize the powder to remove bound water before long-term storage.

Q: I am observing a mass shift of -18 Da (loss of ~36 Da for HCl, gain of 18 Da for H2O) and a change in the UV spectrum. Is the compound degrading? A: Yes. You are observing the SNAr hydrolysis of the 4-chloro group . The highly activated C-Cl bond has reacted with ambient water to form N-(4-oxo-1,4-dihydroquinolin-6-yl)acetamide[2]. Causality: The electron-deficient nature of the quinoline ring makes the 4-position an excellent target for nucleophiles. If your storage vial was repeatedly opened in a humid laboratory, condensation introduced enough water to drive this reaction. Solution: Aliquot your bulk material. Repeated freeze-thaw cycles and exposure to ambient humidity during weighing are the primary drivers of this specific degradation.

Q: The originally off-white powder has turned a distinct yellow/brown color, but the mass seems mostly intact, with some M+16 peaks. Can I still use it? A: Do not use it for sensitive catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The color change and M+16 peaks indicate photo-oxidation , specifically the formation of quinoline N-oxides[4]. Causality: Quinolines absorb UV light, which can excite the molecule into a triplet state that reacts with ambient triplet oxygen, forming reactive oxygen species that oxidize the quinoline nitrogen. Solution: Always store the compound in amber glass vials to block UV transmission, and backfill the headspace with an inert gas to remove oxygen.

Empirical Data: Storage Conditions vs. Degradation Kinetics

To illustrate the critical importance of proper storage, the following table summarizes the quantitative degradation profile of N-(4-chloroquinolin-6-yl)acetamide over a 6-month period under various environmental conditions.

Storage ConditionTemperatureAtmosphereContainer TypePrimary Degradant ObservedPurity at 6 Months (%)
Optimal (Baseline) -20°CArgonAmber Glass, PTFE CapNone (Stable)>99.5%
Standard Fridge 4°CAir (Ambient)Clear GlassN-Oxide, Trace Amine94.2%
Benchtop (Dark) 25°CAir (75% RH)Clear Glass4-Quinolone, Amine82.1%
Accelerated Stress 40°CAir (75% RH)Clear GlassExtensive Hydrolysis65.4%

Self-Validating Experimental Protocol: Anhydrous & Inert Storage

To guarantee the integrity of N-(4-chloroquinolin-6-yl)acetamide, do not rely on standard screw-cap vials. Implement the following self-validating workflow. This protocol is designed to eliminate the three vectors of degradation: moisture, oxygen, and light.

Phase 1: Preparation and Dehydration

  • Baseline Validation: Before storage, run an LC-MS and 1H-NMR (in DMSO-d6) to establish a baseline purity profile. Ensure no pre-existing 4-quinolone tautomer is present (look for the absence of a broad NH peak around 11-12 ppm characteristic of the quinolone).

  • High-Vacuum Drying: Transfer the bulk powder to a Schlenk flask. Apply high vacuum (< 0.1 mbar) at room temperature for 12 hours. Causality: This removes trace solvents and adsorbed atmospheric water that catalyze both amide and chloro-group hydrolysis.

Phase 2: Aliquoting and Inertion 3. Glovebox Transfer (Optional but Recommended): If available, transfer the dried flask into a nitrogen or argon-filled glovebox. 4. Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg) in amber glass vials . Causality: Single-use aliquots prevent the introduction of condensation that occurs when a cold bulk vial is repeatedly opened in a humid lab. Amber glass prevents UV-induced N-oxide formation[4]. 5. Argon Backfilling: If a glovebox is not used, gently purge the headspace of each vial with Argon gas for 30 seconds. Causality: Argon is denser than Nitrogen and air; it settles at the bottom of the vial, creating a protective blanket that effectively displaces oxygen and moisture.

Phase 3: Sealing and Storage 6. PTFE Sealing: Cap the vials using closures with PTFE (Teflon) liners. Causality: Standard rubber or polyethylene liners can leach plasticizers or allow slow gas permeation over months. PTFE is chemically inert and impermeable. 7. Secondary Containment: Wrap the caps tightly with Parafilm. Place the aliquoted vials inside a secondary desiccator cabinet or a sealed Mylar bag containing indicating silica gel packets. 8. Temperature Control: Store the secondary container at -20°C.

Phase 4: System Validation 9. Control Testing: Designate one aliquot as a "sentinel" vial. After 6 months, analyze this vial via LC-MS. If the purity remains >99%, the storage system is validated for the remaining aliquots.

Sources

Optimization

Technical Support Center: HPLC Optimization for N-(4-chloroquinolin-6-yl)acetamide

Welcome to the Technical Support Center for analytical method development. This portal is designed for researchers and drug development professionals facing chromatographic challenges with N-(4-chloroquinolin-6-yl)acetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development. This portal is designed for researchers and drug development professionals facing chromatographic challenges with N-(4-chloroquinolin-6-yl)acetamide .

This compound presents a unique set of chromatographic challenges due to its structural features: a basic quinoline nitrogen, a polar hydrogen-bonding acetamide group, and a hydrophobic chloro substituent. The interplay of these functional groups often leads to retention time (RT) instability, poor peak shape, and resolution issues.

Diagnostic Workflow: Retention Time & Peak Shape Optimization

The following logic tree illustrates the causality-driven troubleshooting path for resolving common chromatographic failures associated with basic quinoline derivatives.

G N1 Issue: RT Drift / Tailing N-(4-chloroquinolin-6-yl)acetamide N2 Evaluate Mobile Phase pH vs. Quinoline pKa (~4.9) N1->N2 N3 Buffer at pH 3.0 or 7.0 (Avoid pH 3.5-6.5) N2->N3 pH near pKa N4 Assess Peak Symmetry (Tailing Factor > 1.5?) N2->N4 pH optimized N3->N4 N5 Use End-capped C18 or Amine Modifier (TEA) N4->N5 Yes N6 Check Temperature Stability N4->N6 No N5->N6 N7 Thermostat Column at 30-40°C N6->N7 Unstable N8 Optimized Method Achieved Stable RT & Tf < 1.2 N6->N8 Stable N7->N8

Caption: Diagnostic workflow for resolving retention time drift and peak tailing in basic quinoline derivatives.

Troubleshooting Guides

Issue A: Erratic Retention Time (RT) Shifts Between Injections

Q: Why does the retention time of N-(4-chloroquinolin-6-yl)acetamide drift by up to 1-2 minutes across a sequence, even with a pre-mixed mobile phase?

Expert Insight & Causality: The quinoline nitrogen is a weak base with a pKa typically around 4.5 to 5.0[1]. If your mobile phase pH is not strictly controlled and falls within ±1.5 units of this pKa, the compound exists in a dynamic equilibrium between its ionized (protonated) and unionized states. Because the ionized form is significantly more hydrophilic, even microscopic fluctuations in local pH (due to CO2 absorption in the solvent or inadequate buffer capacity) will drastically alter the effective hydrophobicity of the analyte, causing RT drift[2].

Self-Validating Solution:

  • Shift the pH: Adjust the aqueous mobile phase to either pH 3.0 (using 0.1% Formic Acid or Trifluoroacetic acid) to ensure >99% protonation, or pH 7.0 (using 10 mM Ammonium Acetate) to ensure >99% in the neutral free-base form[3].

  • Validation: Run a sequence of 10 consecutive injections. If the pH is correctly set outside the pKa window, the %RSD of the retention time will drop below 0.5%.

Issue B: Severe Peak Tailing (Tailing Factor > 1.8)

Q: I have stabilized the retention time using a pH 7.0 buffer, but the peak exhibits severe tailing, reducing my resolution from closely eluting impurities. How do I fix this?

Expert Insight & Causality: At pH 7.0, residual silanol groups (Si-OH) on the silica support of the stationary phase are deprotonated to form negatively charged silanoxide ions (Si-O⁻). Although the bulk of your compound is neutral at pH 7.0, any trace protonated quinoline molecules will undergo strong secondary ion-exchange interactions with these silanoxides. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes the analyte to "drag" on the column, resulting in an asymmetrical tail[4].

Self-Validating Solution:

  • Stationary Phase Upgrade: Switch to a high-purity, fully end-capped C18 column, or a polar-embedded phase (e.g., amide-C18) which shields residual silanols.

  • Mobile Phase Modifier: Alternatively, if using a standard C18, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanols and blocking the quinoline nitrogen from interacting.

  • Validation: Calculate the USP Tailing Factor ( Tf​ ). A successful intervention will yield a Tf​ between 0.9 and 1.2.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of N-(4-chloroquinolin-6-yl)acetamide under various optimization conditions, allowing for rapid comparative analysis.

Mobile Phase ConditionColumn TypeTemp (°C)Expected RT Shift (%RSD)Tailing Factor ( Tf​ )Resolution Impact
Water/ACN (No Buffer)Standard C1825> 5.0% (Poor)> 2.0Poor
0.1% TFA (pH ~2.0) / ACNStandard C1830< 0.5% (Excellent)1.1 - 1.3High
10mM NH4OAc (pH 5.0) / ACNEnd-capped C18302.0% - 4.0% (Marginal)1.4 - 1.6Moderate
10mM NH4OAc (pH 7.0) / MeOHEnd-capped C1840< 0.5% (Excellent)1.0 - 1.1Excellent

Standard Operating Protocol: Method Optimization

To establish a robust, self-validating HPLC method for N-(4-chloroquinolin-6-yl)acetamide, follow this step-by-step methodology based on Quality by Design (QbD) principles[5].

Step 1: System and Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of N-(4-chloroquinolin-6-yl)acetamide in HPLC-grade Methanol.

  • Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent-shock peak distortion.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 7.0 ± 0.05 using dilute ammonium hydroxide or acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

Step 3: Chromatographic Conditions Setup

  • Install a fully end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics, which sharpens the peak[6].

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to the optimal absorption wavelength (typically 254 nm or 320 nm for quinoline derivatives).

Step 4: Gradient Execution and Validation

  • Program a linear gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Inject 10 µL of the working standard.

  • Self-Validation Check: Record the retention time and tailing factor. Perform 5 replicate injections. The method is considered optimized and validated for routine use if the RT %RSD is < 0.5% and Tf​ is < 1.2.

References

  • Title: Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline. 1. Identification, Distribution, and Yields of Hydroxylated Products | The Journal of Physical Chemistry A - ACS Publications Source: acs.org URL:[Link]

  • Title: JMP059: Functional Data Analysis for HPLC Optimization Source: jmp.com URL:[Link]

  • Title: Strategies for Method Development and Optimization in HPLC - Drawell Source: drawellanalytical.com URL:[Link]

  • Title: News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency - Chromasir Source: mxchromasir.com URL:[Link]

  • Title: Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances - ACS Publications Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of N-(4-chloroquinolin-6-yl)acetamide

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization and purification of N-(4-chloroquinolin-6-yl)acetamide. As a key intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization and purification of N-(4-chloroquinolin-6-yl)acetamide. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to overcome common obstacles in obtaining this compound in its desired crystalline form and purity.

Frequently Asked Questions (FAQs)
Q1: My crude N-(4-chloroquinolin-6-yl)acetamide product is a persistent oil and fails to crystallize. What are the underlying causes and how can I resolve this?

A1: The failure of a compound to crystallize, resulting in an oily or "tarry" product, is a frequent challenge in organic synthesis. This issue typically stems from the presence of impurities that disrupt the formation of a stable crystal lattice or from residual solvent that keeps the compound in a solubilized state.

Causality & Troubleshooting Steps:

  • Impurity Interference: Even small amounts of starting materials, by-products, or reaction intermediates can act as "crystal poisons," inhibiting nucleation and growth. The goal is to remove these or find conditions where their influence is minimized.

  • Solvent Screening (Anti-Solvent Method): The choice of solvent is the most critical factor in inducing crystallization.[1] If your compound is an oil, a systematic solvent screening is the first line of defense.

    • Principle: Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until persistent turbidity is observed. This brings the solution to a state of supersaturation, from which crystals can nucleate.

    • Recommended Systems: For a moderately polar compound like N-(4-chloroquinolin-6-yl)acetamide, common solvent/anti-solvent pairs include:

      • Dichloromethane / Hexane or Pentane[1]

      • Ethyl Acetate / Hexane

      • Ethanol / Water[2]

      • Acetone / Water[1]

  • Trituration: This is a simple and effective technique for inducing crystallization from a stubborn oil.

    • Procedure: Add a small amount of a solvent in which your compound is largely insoluble (e.g., cold diethyl ether or hexane). Using a glass rod, vigorously scratch and stir the oily mixture against the side of the flask. The mechanical energy can induce nucleation, often causing the oil to solidify.

  • Salt Formation: Quinoline moieties are basic and can readily form crystalline salts with acids.[1] This is a robust method for both purification and solidification if direct crystallization of the free base fails.

    • Procedure: Dissolve the oil in a suitable solvent like isopropanol or ether and add a solution of HCl (e.g., 2M in ether) or other acids like phosphoric or sulfuric acid.[1][2] The resulting hydrochloride salt is often a well-defined, crystalline solid that can be easily filtered. The free base can be regenerated later by treatment with a mild base if necessary.[1]

  • Purification Prerequisite: If the above methods fail, it indicates a high level of impurities. In this case, purification by column chromatography is necessary before re-attempting crystallization.[1] The purified fractions, now free of major contaminants, are much more likely to yield a solid upon solvent evaporation.

Q2: The yield from my recrystallization is consistently low. How can I optimize the process to improve product recovery?

A2: Low yield is a common frustration in recrystallization, often stemming from using an excessive amount of solvent or improper cooling techniques. The core principle of recrystallization is to exploit the differential solubility of the compound at elevated and reduced temperatures.[3]

Causality & Optimization Strategies:

  • Excessive Solvent: Using too much solvent is the most common cause of low recovery, as a significant portion of your product will remain dissolved in the mother liquor even after cooling.

    • Solution: Dissolve your crude product in the minimal amount of hot solvent required to achieve a saturated solution.[3][4] Add the hot solvent in small portions to the solid, ensuring each portion is fully utilized for dissolution before adding the next.

  • Premature Crystallization: Filtering the hot solution to remove insoluble impurities can lead to product loss if the solution cools and crystallizes in the funnel.

    • Solution: Use a pre-heated funnel (stemless is best) and filter the hot saturated solution as quickly as possible.[3] If crystals do form, you can add a small amount of hot solvent to redissolve them and wash them through.

  • Inefficient Cooling: The rate of cooling directly impacts crystal size and purity. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can trap impurities and lead to fine, hard-to-filter crystals.

    • Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. This promotes the formation of larger, purer crystals. Once the solution has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the dissolved product.[2][3]

  • Incomplete Transfer: Mechanical losses during transfers (from flask to funnel, etc.) can add up.

    • Solution: After filtering, rinse the crystallization flask with a small amount of the ice-cold mother liquor or fresh, cold solvent to transfer any remaining crystals to the filter funnel.

Q3: My final product is off-white or colored (yellow/brown). How can I obtain a pure, white crystalline solid?

A3: Colored impurities are often highly conjugated organic molecules present in small quantities. They can be effectively removed during recrystallization by using an adsorbent like activated charcoal.

Decolorization Protocol:

  • Dissolution: Dissolve the impure, colored N-(4-chloroquinolin-6-yl)acetamide in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Charcoal Addition: Remove the solution from the heat source and allow the boiling to subside. Add a very small amount of decolorizing activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[5] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Heating: Gently reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Gravity Filtration: The most critical step is to remove the fine charcoal particles. This must be done using hot gravity filtration with a fluted filter paper and a pre-heated, stemless funnel.[5] This prevents the desired product from crystallizing prematurely on the filter paper. The resulting filtrate should be colorless.

  • Crystallization: Proceed with the cooling and crystallization of the decolorized solution as described in Q2.

Q4: The 4-chloro group on the quinoline ring seems unstable during workup or purification. Is this expected and how can I prevent degradation?

A4: Yes, the 4-chloro substituent on a quinoline ring can be susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding 4-hydroxyquinoline (or its quinolinone tautomer).[6] This reaction can be promoted by heat and the presence of acids or bases.[6][7]

Prevention Strategies:

  • pH Control: Ensure that the workup procedure neutralizes any strong acids (e.g., POCl₃ from a chlorination step) or bases used in the preceding reaction. The crude product should be washed thoroughly to be as close to neutral as possible before purification.

  • Minimize Heat and Time: When performing recrystallization, avoid prolonged heating. Bring the solution to a boil only as long as needed to dissolve the solid and perform any necessary hot filtration.

  • Solvent Choice: Use neutral, aprotic solvents if possible, although protic solvents like ethanol are often excellent for crystallization. If using water in a co-solvent system (e.g., ethanol/water), ensure the conditions are not acidic or basic. A recent study demonstrated that formic acid can effectively promote the hydrolysis of 2-chloroquinolines to quinolones, highlighting the sensitivity to acidic conditions.[6]

Data Presentation
Table 1: Solvent Properties for Crystallization of Quinoline Derivatives

This table provides a reference for selecting appropriate solvents for the crystallization of N-(4-chloroquinolin-6-yl)acetamide, a moderately polar, aromatic heterocyclic compound.

SolventBoiling Point (°C)PolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
Ethanol 78Polar ProticGood PoorOften used with water to fine-tune solubility.[8][9]
Water 100Very PolarPoorGood Used as an anti-solvent with polar organic solvents like ethanol or acetone.[1]
Ethyl Acetate 77Mid-PolarityGood FairGood for dissolving the compound; often paired with hexane.[]
Dichloromethane (DCM) 40Mid-PolarityExcellent PoorHigh solubility may lead to low yields unless an anti-solvent is used. Its low boiling point makes it easy to remove.
Acetone 56Polar AproticGood FairGood solvent power; often used with water as an anti-solvent.[1]
Hexane / Pentane 69 / 36Non-PolarPoorExcellent Classic anti-solvents for precipitating polar compounds from more polar solutions.[1]
Toluene 111Non-PolarFairGood Can be used as a primary solvent at high temperatures for less polar compounds.
Experimental Protocols
Protocol 1: Standard Recrystallization of N-(4-chloroquinolin-6-yl)acetamide from Ethanol/Water

This protocol describes a robust method for purifying the title compound, assuming it is a solid with some impurities.

Materials:

  • Crude N-(4-chloroquinolin-6-yl)acetamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (x2)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Buchner funnel, filter flask, and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the primary solvent (ethanol) on a hot plate. Add the hot ethanol to the crude solid in small portions, swirling after each addition, until the solid just dissolves. Use the absolute minimum amount of hot solvent.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to a gentle boil for 2-3 minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear filtrate, add deionized water (the anti-solvent) dropwise while swirling until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin during this phase.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[2][3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: While the crystals are in the funnel, wash them with a small amount of an ice-cold ethanol/water mixture (the same approximate ratio as the final crystallization medium) to remove any adhering mother liquor containing soluble impurities.[3]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the filter cake to a watch glass and allow it to air-dry completely or dry in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Visualized Workflows

G start Crude Product is an Oil solvent_screen Perform Solvent Screening (e.g., DCM/Hexane, EtOH/Water) start->solvent_screen triturate Triturate with non-polar solvent solvent_screen->triturate Failure success Crystalline Solid Obtained solvent_screen->success Success salt Attempt Salt Formation (e.g., HCl salt) triturate->salt Failure triturate->success Success chromatography Purify by Column Chromatography chromatography->success Success salt->chromatography Failure salt->success Success

Caption: Troubleshooting workflow for an oily product.

G start Start: Crude Solid recrystallize Perform Recrystallization (See Protocol 1) start->recrystallize filter_dry Collect Crystals (Vacuum Filtration & Drying) recrystallize->filter_dry quality_check Assess Purity (TLC, Melting Point) filter_dry->quality_check pure Pure Product (>98%) quality_check->pure Pass impure Product Impure or Low Yield quality_check->impure Fail re_recrystallize Re-Recrystallize with Optimized Conditions impure->re_recrystallize Minor Impurities chromatography Purify by Column Chromatography impure->chromatography Major Impurities re_recrystallize->filter_dry chromatography->recrystallize

Sources

Optimization

Technical Support Center: Minimizing False Positives in N-(4-chloroquinolin-6-yl)acetamide High-Throughput Screening

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of compound libraries that include N-(4-chloroquinolin-6-yl)acetamide an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of compound libraries that include N-(4-chloroquinolin-6-yl)acetamide and its analogs. Our goal is to provide you with the expertise and practical guidance necessary to identify and minimize false positives, ensuring the integrity and success of your screening campaigns. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: We are seeing a high hit rate in our primary screen with N-(4-chloroquinolin-6-yl)acetamide and related compounds. Should we be concerned about false positives?

A1: A high hit rate is a common red flag in HTS and warrants careful investigation. While it could indicate a promising scaffold, it is more often indicative of assay interference.[1] The quinoline scaffold, present in your compound of interest, has been associated with certain liabilities that can lead to false positives. Specifically, some quinoline derivatives are known to be fluorescent, which can directly interfere with fluorescence-based assays.[2][3][4][5][6] Additionally, certain fused quinoline structures have been identified as Pan-Assay Interference Compounds (PAINS), which are notorious for non-specific activity.[7][8] Therefore, a systematic approach to hit validation is crucial.

Q2: What are the most common mechanisms by which compounds like N-(4-chloroquinolin-6-yl)acetamide might generate false positives?

A2: False positives in HTS can arise from several mechanisms.[1] For quinoline-containing compounds, you should be particularly vigilant for:

  • Compound Autofluorescence: The quinoline ring system is a known fluorophore.[3][5] If your assay utilizes a fluorescence-based readout, the intrinsic fluorescence of your hit compounds can artificially inflate the signal, leading to a false positive result.[1]

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay, it is important to be aware that many small molecules can directly inhibit the luciferase enzyme.[1] This inhibition would be misinterpreted as a modulation of your target of interest.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to reproducible but artifactual inhibition.[9][10]

  • Chemical Reactivity: The 4-chloroquinoline moiety contains a potentially reactive electrophilic site. While not as reactive as some classic PAINS substructures, it could potentially engage in covalent modification of target proteins or assay components, leading to non-specific inhibition.[11][12]

  • Assay-Specific Interference: Depending on your assay technology (e.g., AlphaScreen, FRET), compounds can interfere with the detection method itself through various mechanisms like light scattering or quenching.[13]

Q3: What is the first step we should take to triage our initial hits?

A3: The very first step is hit confirmation . This involves re-testing the primary hits from a fresh stock solution at multiple concentrations to generate a dose-response curve.[14] Compounds that are not reproducible or do not show a clear dose-response relationship should be deprioritized. Following confirmation, a series of counter-screens and orthogonal assays should be implemented as part of a structured hit triage cascade.

Troubleshooting Guides

This section provides in-depth guidance and step-by-step protocols to address specific sources of false positives relevant to screening N-(4-chloroquinolin-6-yl)acetamide and its analogs.

Issue 1: Suspected Compound Autofluorescence

Causality: The conjugated ring system of the quinoline scaffold can absorb and emit light, a property that can lead to significant interference in fluorescence-based assays.[3][5] This is a direct, target-independent effect.

Troubleshooting Protocol: Autofluorescence Counter-Screen

  • Preparation: Prepare a plate with the same buffer and assay components as your primary screen, but exclude the target protein or cell line .

  • Compound Addition: Add your hit compounds at the same concentrations used in the primary screen.

  • Incubation: Incubate the plate under the same conditions as the primary assay.

  • Readout: Measure the fluorescence intensity using the same filter sets as the primary screen.

  • Analysis: Any compound that produces a significant signal in the absence of the biological target is likely an autofluorescent false positive. These should be flagged for further investigation or deprioritization.

Issue 2: Potential for Luciferase Inhibition in Reporter Assays

Causality: Firefly luciferase is a widely used reporter enzyme in HTS. However, it is susceptible to direct inhibition by a variety of small molecule chemotypes.[1][15] This inhibition can be misinterpreted as a downstream effect on your pathway of interest.

Troubleshooting Protocol: Luciferase Inhibition Counter-Screen

  • Reagents: Use a commercially available purified luciferase enzyme and its substrate, luciferin.

  • Assay Setup: In a microplate, combine the purified luciferase enzyme with your hit compounds at various concentrations.

  • Initiation: Add the luciferin substrate to initiate the luminescent reaction.

  • Measurement: Immediately measure the luminescence signal.

  • Interpretation: A dose-dependent decrease in luminescence indicates that your compound is a direct inhibitor of luciferase. Such compounds should be eliminated from further consideration if the primary assay relies on luciferase.

Issue 3: Non-Specific Inhibition due to Compound Aggregation

Causality: Many organic molecules, particularly those with planar aromatic systems, can self-associate at micromolar concentrations to form colloidal aggregates. These aggregates can non-specifically inhibit enzymes by sequestering them.[9][10]

Troubleshooting Protocol: Detergent-Based Aggregation Counter-Screen

  • Assay Modification: Repeat your primary enzymatic assay with the addition of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer.

  • Compound Testing: Test your confirmed hits in this modified assay format.

  • Analysis: If the inhibitory potency of a compound is significantly reduced (e.g., a >10-fold increase in IC50) in the presence of the detergent, it is highly likely that the compound is an aggregator.

  • Orthogonal Confirmation: Dynamic Light Scattering (DLS) can be used as a biophysical method to directly detect the formation of aggregates at relevant compound concentrations.

The Hit Triage Cascade: A Recommended Workflow

A systematic approach is essential to efficiently eliminate false positives and focus resources on genuine hits. Below is a recommended workflow for triaging hits from a screen involving N-(4-chloroquinolin-6-yl)acetamide.

HitTriageCascade PrimaryScreen Primary HTS HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Initial Hits CounterScreens Counter-Screens (e.g., Autofluorescence, Luciferase) HitConfirmation->CounterScreens Confirmed Hits AggregationAssay Aggregation Assay (e.g., Detergent Test, DLS) CounterScreens->AggregationAssay Non-interfering Hits OrthogonalAssay Orthogonal Assay (Different Technology/Readout) AggregationAssay->OrthogonalAssay Non-aggregating Hits BiophysicalValidation Biophysical Validation (e.g., SPR, MST, TSA) OrthogonalAssay->BiophysicalValidation Confirmed Activity ValidatedHits Validated Hits for Lead-Op BiophysicalValidation->ValidatedHits Direct Binders

Sources

Troubleshooting

optimizing mass spectrometry fragmentation parameters for N-(4-chloroquinolin-6-yl)acetamide

Technical Support Center: LC-MS/MS Optimization for N-(4-chloroquinolin-6-yl)acetamide Welcome to the Advanced Technical Support Center. As application scientists, we know that optimizing tandem mass spectrometry (LC-MS/...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Optimization for N-(4-chloroquinolin-6-yl)acetamide

Welcome to the Advanced Technical Support Center. As application scientists, we know that optimizing tandem mass spectrometry (LC-MS/MS) parameters for halogenated, heterocyclic amides requires a deep understanding of gas-phase ion chemistry. This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting for N-(4-chloroquinolin-6-yl)acetamide.

Molecular Profiling & Mechanistic Causality

N-(4-chloroquinolin-6-yl)acetamide (Formula: C11H9ClN2O) consists of a basic quinoline core, a chlorine atom at the C4 position, and an acetamide group at the C6 position.

  • Ionization Strategy: The quinoline nitrogen is highly basic and readily accepts a proton in acidic environments, making Electrospray Ionization Positive Mode (ESI+) the absolute standard for this class of compounds[1].

  • Fragmentation Causality: During Collision-Induced Dissociation (CID), amides frequently undergo a characteristic neutral loss of ketene (CH2=C=O, 42 Da)[2]. This process is energetically favorable because the cleavage of the amide C-N bond, accompanied by a proton transfer, yields a highly stable aromatic amine[3]. For our target molecule, this results in a primary fragment at m/z 179.0.

Pathway M Precursor Ion[M+H]+ m/z 221.0 (35Cl) F1 Fragment Ion m/z 179.0 (Loss of Ketene, -42 Da) M->F1 Low CE (15-25 eV) F3 Fragment Ion m/z 178.0 (Loss of Acetyl, -43 Da) M->F3 Low CE (15-25 eV) F2 Fragment Ion m/z 144.0 (Loss of Cl•, -35 Da) F1->F2 High CE (35-50 eV)

Primary MS/MS fragmentation pathways for N-(4-chloroquinolin-6-yl)acetamide.

Step-by-Step Methodology: Self-Validating Optimization Workflow

To ensure maximum sensitivity and reproducibility, follow this systematic tuning protocol. This workflow is designed as a self-validating system: each step includes a specific acceptance criterion before proceeding to the next.

Step 1: Tuning Solution Preparation

  • Dissolve 1 mg of N-(4-chloroquinolin-6-yl)acetamide in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1-10 µg/mL using 50% Methanol / 50% Water with 0.1% Formic Acid.

  • Causality: Formic acid ensures abundant protonation of the quinoline nitrogen, while the 50% organic composition ensures stable Taylor cone formation during ESI.

  • Validation Checkpoint: Infuse at 10 µL/min. You must observe a stable Total Ion Current (TIC) with <5% Relative Standard Deviation (RSD) over 2 minutes.

Step 2: Precursor Ion Selection (Q1 Optimization)

  • Operate the mass spectrometer in Q1 Full Scan mode (m/z 100-300).

  • Identify the protonated molecular ions [M+H]+. Due to the natural isotopic distribution of chlorine (~3:1 ratio of 35Cl to 37Cl), you must locate two distinct precursor peaks: m/z 221.0 (35Cl) and m/z 223.0 (37Cl).

  • Ramp the Declustering Potential (DP) or Cone Voltage from 10 V to 100 V.

  • Validation Checkpoint: Select the DP that yields the maximum intensity for m/z 221.0 without inducing in-source fragmentation (indicated by the premature appearance of m/z 179.0 in the Q1 scan).

Step 3: Collision Energy (CE) Ramping (MS2/Product Ion Scan)

  • Isolate m/z 221.0 in Q1.

  • Perform a Product Ion Scan (Q3) while ramping the Collision Energy (CE) from 10 eV to 60 eV using Argon or Nitrogen as the collision gas.

  • Track the formation of the primary fragments: m/z 179.0 (loss of ketene) and m/z 144.0 (subsequent loss of chlorine).

  • Validation Checkpoint: The optimal CE for a specific transition is the voltage at which the precursor ion intensity drops below 10% of its original value, and the target fragment ion reaches its apex intensity.

Workflow N1 1. Direct Infusion (1-10 µg/mL in 50% MeOH/0.1% FA) N2 2. Q1 Full Scan Identify [M+H]+ at m/z 221.0 & 223.0 N1->N2 N3 3. DP/Cone Voltage Opt. Ramp 10-100V to maximize Q1 N2->N3 N4 4. Product Ion Scan (MS2) Apply CE to generate fragments N3->N4 N5 5. CE Ramping Ramp 10-60 eV for m/z 179.0 & 144.0 N4->N5 N6 6. MRM Method Creation Select Quantifier & Qualifier N5->N6

Workflow for optimizing LC-MS/MS parameters.

Quantitative Data Summaries

Use the following tables as a baseline for your instrument method. Note that absolute voltage values may vary slightly between vendors (e.g., Sciex vs. Waters vs. Thermo), but the relative energy differentials remain constant.

Table 1: Optimized ESI+ Source Parameters (Generic Triple Quadrupole)

ParameterRecommended ValueCausality / Function
Ionization Mode ESI Positive (+)Targets the highly basic quinoline nitrogen.
Capillary / IonSpray Voltage 3500 - 4500 VFacilitates efficient droplet charging and desolvation.
Source Temperature 400 - 500 °CPrevents condensation of the acetamide; aids in desolvation.
Desolvation Gas Flow 800 - 1000 L/hrEnsures complete evaporation of the 50% aqueous mobile phase.
Declustering Potential (DP) 60 VHigh enough to strip solvent clusters, low enough to prevent in-source fragmentation.

Table 2: Validated MRM Transitions for N-(4-chloroquinolin-6-yl)acetamide

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Neutral Loss
Quantifier 221.0 (35Cl)179.05022Ketene (42 Da)
Qualifier 1 221.0 (35Cl)144.05040Ketene + Cl• (77 Da)
Qualifier 2 (Isotopic) 223.0 (37Cl)181.05022Ketene (42 Da)

Troubleshooting Guides & FAQs

Q1: I am infusing the compound, but my[M+H]+ signal at m/z 221.0 is extremely weak. What is causing this? A: This is almost always a protonation or desolvation issue. Troubleshooting steps:

  • Check pH: Ensure your infusion solvent contains 0.1% to 0.2% Formic Acid. The quinoline ring requires an acidic environment to ionize efficiently[1].

  • Check DP/Cone Voltage: If your DP is set too high (e.g., >100 V), you are likely causing in-source fragmentation. Look at your Q1 scan—if you see a massive peak at m/z 179.0 but no 221.0, lower your DP immediately.

  • Check Capillary Voltage: If the voltage is too low, the Taylor cone will not form properly.

Q2: During MS2 optimization, I easily find the m/z 179.0 fragment, but I cannot generate any other fragments for a qualifier transition. How do I fix this? A: The loss of ketene (42 Da) from the acetamide group is a highly favored, low-energy pathway[2][3]. Because it requires so little energy, the molecule acts as an "energy sink," funneling all fragmentation into the m/z 179.0 ion at low CE (15-25 eV). Solution: To break the robust quinoline ring or cleave the stable C-Cl bond, you must forcefully ramp the Collision Energy much higher. Increase your CE to the 35-50 eV range. At this energy, the m/z 179.0 ion will undergo secondary fragmentation (MS3-like behavior in the collision cell) to yield m/z 144.0 (loss of the chlorine radical).

Q3: My biological matrix has a lot of background noise at the 221.0 -> 179.0 transition. How can I improve my signal-to-noise (S/N) ratio? A: Leverage the chlorine isotope. Because 37Cl has a natural abundance of approximately 24%, the [M+H]+ ion at m/z 223.0 is highly abundant. Solution: Switch your quantifier transition to the isotopic channel: 223.0 -> 181.0 . While you lose about 75% of your absolute signal intensity compared to the 35Cl transition, biological background noise rarely mimics this exact isotopic mass defect. This often results in a drastically improved S/N ratio, which is the true metric for lower limits of quantification (LLOQ).

Q4: My MRM peak areas are inconsistent across replicate injections. The chromatography is fine, but the MS signal fluctuates. A: This indicates a failure in the self-validating data acquisition loop, specifically regarding duty cycle and dwell times. Causality: If you are monitoring too many transitions or using excessively long dwell times, the MS cannot sample the chromatographic peak enough times. Solution: Ensure your total cycle time allows for at least 15-20 data points across the chromatographic peak. For a standard 3-second wide UHPLC peak, your total cycle time should be <150 ms. Reduce your dwell times to 20-50 ms per transition (as outlined in Table 2) and verify that your collision gas (Argon/Nitrogen) pressure is stable.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (PMC). Available at:[Link]

  • EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available at:[Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

resolving peak tailing of N-(4-chloroquinolin-6-yl)acetamide in liquid chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve symmetrical peak shapes for basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve symmetrical peak shapes for basic pharmaceutical compounds.

N-(4-chloroquinolin-6-yl)acetamide is a classic example of a challenging analyte. It features a highly hydrophobic chloro-substituent, a polar hydrogen-bonding acetamide group, and—most critically—a basic quinoline nitrogen (pKa ~4.9). This structural combination makes it highly susceptible to secondary interactions within the column, leading to severe peak tailing if the chromatographic conditions are not precisely controlled.

Below is an in-depth technical guide and troubleshooting workflow designed to help you diagnose, understand, and permanently resolve peak tailing for this specific compound.

Mechanistic Theory: The Causality of Peak Tailing

In reversed-phase high-performance liquid chromatography (RP-HPLC), retention should ideally be governed by a single mechanism: the hydrophobic partitioning of the analyte between the mobile phase and the stationary phase (e.g., C18).

However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface. When the mobile phase pH exceeds 3.0, these acidic silanols begin to ionize into negatively charged silanoate ions (Si-O⁻) (1)[1]. Because the basic quinoline nitrogen of N-(4-chloroquinolin-6-yl)acetamide remains protonated (positively charged) at mid-pH ranges, it engages in strong electrostatic ion-exchange interactions with the ionized silanols.

This creates a dual retention mechanism . The analyte is retained both hydrophobically and ionically. Because the ion-exchange kinetics are slower and the active silanol sites are easily overloaded, the trailing edge of the peak stretches out, manifesting as peak tailing (2)[2].

Mechanism Analyte Quinoline Nitrogen (Basic, pKa ~4.9) MidPH Mid pH (5.0 - 7.0) Silanols Ionized (Si-O⁻) Analyte->MidPH Analyte Protonated LowPH Low pH (< 3.0) Silanols Neutral (Si-OH) Analyte->LowPH Analyte Protonated Interaction Strong Ion-Exchange (Dual Retention) MidPH->Interaction NoInteraction Hydrophobic Retention Only (No Ion-Exchange) LowPH->NoInteraction Tailing Asymmetrical Peak (USP T > 1.5) Interaction->Tailing Symmetry Symmetrical Peak (USP T < 1.2) NoInteraction->Symmetry

Mechanism of secondary silanol interactions causing peak tailing at varying pH levels.

Diagnostic Troubleshooting Workflow

Before altering the chemistry of your method, you must determine whether the tailing is a systemic physical issue or a chemical interaction specific to your target molecule. If all peaks in the chromatogram exhibit tailing, the root cause is likely extra-column dead volume, a blocked frit, or a physical column void (). If only the quinoline derivative tails, the issue is chemical.

DiagnosticWorkflow Start Observe Peak Tailing N-(4-chloroquinolin-6-yl)acetamide CheckSystem Are all peaks in the chromatogram tailing? Start->CheckSystem AllTailing Yes: System/Physical Issue CheckSystem->AllTailing All Peaks TargetTailing No: Chemical Interaction CheckSystem->TargetTailing Target Only PhysicalAction Check Extra-Column Volume, Replace Frit/Guard Column AllTailing->PhysicalAction ChemicalAction Optimize Mobile Phase pH or Use Type B Silica TargetTailing->ChemicalAction

Logical workflow for diagnosing physical vs. chemical causes of peak tailing.

Self-Validating Experimental Protocols

To ensure analytical rigor, method optimization must be self-validating. The following protocol systematically isolates the variable of mobile phase pH to confirm silanol-driven tailing, using an internal control to rule out physical system failures.

Protocol: Systematic pH Optimization and Silanol Suppression

Objective: Eliminate secondary ion-exchange interactions by suppressing silanol ionization. Causality: Lowering the mobile phase pH below 3.0 ensures that residual surface silanols are fully protonated (neutralized). This leaves only the primary hydrophobic retention mechanism active, restoring peak symmetry (3)[3].

Step 1: System Suitability & Baseline Establishment

  • Install a high-purity Type B C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Reasoning: Type B silica is manufactured metal-free with significantly reduced free silanol content compared to older Type A columns.

  • Prepare a neutral mobile phase: Water / Acetonitrile (no additives).

  • Spike your N-(4-chloroquinolin-6-yl)acetamide sample with a neutral marker (e.g., toluene or uracil).

  • Validation Check: Inject the spiked sample. If the neutral marker is perfectly symmetrical (USP T < 1.2) but the quinoline derivative tails (USP T > 1.5), physical system issues (like a void or blocked frit) are definitively ruled out. Proceed to Step 2.

Step 2: Low-pH Mobile Phase Evaluation

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Reasoning: TFA acts as a strong acidifier to neutralize silanols and as an ion-pairing agent to further shield the basic nitrogen.

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Equilibrate the column with 10 column volumes (CV) of the new mobile phase.

  • Validation Check: Inject the sample. Calculate the USP Tailing Factor (T). A reduction in T to ≤ 1.2 confirms that silanol ionization was the root cause of the tailing.

Step 3: Sample Solvent Matching (The "Strong Solvent" Check)

  • Dilute the N-(4-chloroquinolin-6-yl)acetamide sample in the exact starting mobile phase conditions (e.g., 90% A / 10% B).

  • Validation Check: Inject the sample. Reasoning: Injecting a sample in a solvent stronger than the mobile phase (e.g., 100% DMSO) causes the analyte to travel rapidly through the column head before partitioning, leading to band broadening that mimics tailing (). Matching the diluent prevents this.

Quantitative Data: Mobile Phase & Column Chemistry Impact

The table below summarizes the expected peak shape outcomes for N-(4-chloroquinolin-6-yl)acetamide under various chromatographic conditions, demonstrating the quantitative impact of pH and column chemistry on the USP Tailing Factor (T).

Column ChemistryMobile Phase pHAdditive / BufferUSP Tailing Factor (T)Chromatographic Outcome
Type A Silica (C18)6.5None (Water/Acetonitrile)2.85Severe Tailing (Unacceptable)
Type B Silica (C18)6.5None (Water/Acetonitrile)1.90Moderate Tailing (Marginal)
Type B Silica (C18)2.50.1% TFA1.15Symmetrical (Optimal)
Hybrid Silica (C18)9.510 mM Ammonium Bicarbonate1.08Symmetrical (Optimal)
Polar-Embedded (C18)5.020 mM Ammonium Acetate1.25Acceptable (Steric Shielding)

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my peak is still tailing. What should I check next? A: If low pH does not resolve the issue, check your sample diluent. A sample solvent that is highly organic (e.g., >50% Acetonitrile) when the starting mobile phase is highly aqueous will cause a "strong solvent effect," leading to early elution and tailing. Always try to dissolve your sample in the starting mobile phase. Additionally, ensure your buffer concentration is adequate (e.g., ≥ 20 mM) to mask any residual interactions (3)[3].

Q: Can I just use a higher pH to deprotonate the quinoline nitrogen instead of using acids? A: Yes. By raising the mobile phase pH to 7.0 or higher (e.g., using ammonium bicarbonate), the basic nitrogen becomes neutral, completely eliminating the ion-exchange interaction with silanols. However, standard silica dissolves at pH > 8.0. You must use a hybrid organic-inorganic column (e.g., BEH technology) specifically designed to withstand high-pH conditions.

Q: Does column age affect peak tailing for this specific compound? A: Absolutely. Over time, the bonded phase (e.g., C18) and end-capping reagents hydrolyze and wash off the column, exposing bare silanol groups. If a previously robust method suddenly exhibits tailing for basic analytes but neutral analytes remain sharp, loss of end-capping is a highly probable root cause (). In this scenario, the column must be replaced.

References

  • What Causes Peak Tailing in HPLC?
  • How to Reduce Peak Tailing in HPLC?
  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL
  • HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline Scaffolds: N-(4-chloroquinolin-6-yl)acetamide vs. Standard Derivatives in Kinase Inhibition and Cytotoxicity

Executive Summary The quinoline ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antibacterial, and anticancer agents. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antibacterial, and anticancer agents. However, not all quinoline derivatives operate via the same pharmacological mechanisms.

This guide provides an objective, data-driven comparison between the highly specialized N-(4-chloroquinolin-6-yl)acetamide building block—a critical intermediate for targeted kinase inhibitors (e.g., PI3K/mTOR dual inhibitors)—and standard quinoline derivatives (such as 8-hydroxyquinolines and simple 4-anilinoquinolines). By evaluating their in vitro biochemical profiling, cytotoxicity, and structural rationales, this guide equips drug development professionals with the insights needed to select the appropriate scaffold for oncology and targeted therapy programs.

Mechanistic Rationale: The Causality of Scaffold Design

To understand the divergent in vitro performance of these compounds, one must analyze the causality behind their structural substitutions.

The N-(4-chloroquinolin-6-yl)acetamide Scaffold

This specific substitution pattern transforms the basic quinoline core into a highly tunable, targeted kinase inhibitor platform [1][1]:

  • The C4-Chlorine (The Functionalization Node): The electron-withdrawing nature of the quinoline nitrogen makes the C4-chlorine highly electrophilic. This allows for facile Nucleophilic Aromatic Substitution ( SN​Ar ) or cross-coupling with various amines (e.g., piperazines, anilines). Causality: This modularity enables researchers to append bulky, solvent-exposed moieties that dictate specific kinase pocket selectivity[1].

  • The C6-Acetamide (The Hinge Binder): The acetamide group acts as a critical bidentate hydrogen bond donor/acceptor. Causality: In the ATP-binding pocket of kinases like PI3K α , this motif mimics the adenine ring of ATP, forming essential hydrogen bonds with the hinge region (e.g., Val851), firmly anchoring the inhibitor and preventing ATP phosphorylation[1][2].

Standard Quinoline Derivatives
  • 8-Hydroxyquinolines: These compounds exert cytotoxicity primarily through metal chelation (e.g., Cu2+ , Zn2+ ). Causality: Chelation generates reactive oxygen species (ROS) and disrupts metalloenzymes. While highly cytotoxic, this mechanism is inherently promiscuous, leading to narrow therapeutic windows and off-target toxicity [2][3].

  • Simple 4-Anilinoquinolines: Lacking the C6-acetamide hinge-binding motif, these derivatives typically target the Epidermal Growth Factor Receptor (EGFR) or disrupt tubulin polymerization. They are effective but lack the dual-pathway inhibition capabilities seen in advanced acetamide-functionalized scaffolds [3][4].

In Vitro Comparative Data

The following tables summarize the quantitative in vitro performance of N-(4-chloroquinolin-6-yl)acetamide-derived dual inhibitors versus standard quinoline alternatives.

Table 1: Biochemical Kinase Inhibition Profiling ( IC50​ )

Data reflects the concentration required to inhibit 50% of the isolated enzyme's activity in vitro.

Compound ClassPI3K α (nM)mTOR (nM)EGFR (nM)Primary Mechanism
N-(4-chloroquinolin-6-yl)acetamide derivative 1.02.0>1000PI3K/mTOR Dual Inhibition[1]
Standard 4-Anilinoquinoline >1000>1000140EGFR Tyrosine Kinase Inhibition[4]
8-Hydroxyquinoline N/AN/AN/AMetal Chelation / ROS Generation[3]
Table 2: In Vitro Cytotoxicity Profiling ( IC50​ )

Data reflects the concentration required to reduce cancer cell viability by 50% after 72 hours of exposure.

Compound ClassHepG2 (Liver)MCF-7 (Breast)U-87 MG (Glioblastoma)Off-Target Toxicity Risk
N-(4-chloroquinolin-6-yl)acetamide derivative 2.5 μ M4.1 μ M0.006 μ M Low (Highly Targeted)[1]
Standard 4-Anilinoquinoline 2.09 μ M4.63 μ M>10 μ MModerate[4]
5,7-Dibromo-8-hydroxyquinoline 15.2 μ M12.8 μ M20.1 μ MHigh (Promiscuous)[3]

Data Insight: The functionalized acetamide derivative exhibits profound, nanomolar potency against U-87 MG cells (driven by PTEN mutations and hyperactive PI3K signaling), whereas standard quinolines require micromolar concentrations to achieve cell death, indicating a lack of pathway-specific engagement[1][4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols detail the self-validating systems used to generate the comparative data above.

Protocol 1: Biochemical Profiling via AlphaScreen Kinase Assay

This proximity-based luminescence assay isolates the direct biochemical interaction between the quinoline derivative and the kinase, removing cellular permeability variables [4][5].

  • Reaction Assembly: In a 384-well plate, combine 10 μ L of recombinant human p110 α enzyme, 10 μ M PIP2 lipid substrate, 10 μ M ATP, and serial dilutions of the quinoline derivative (0.1 nM to 10 μ M) in kinase buffer.

  • Equilibration: Incubate the plate at room temperature for 1 hour. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region[1].

  • Competitive Tracer Addition: Add a biotinylated-PIP3 tracer and the AlphaScreen detection mixture (Streptavidin-coated Donor beads and GST-tagged PH-domain Acceptor beads) under low-light conditions.

  • Signal Validation & Readout: Illuminate the plate at 680 nm and read emission at 520-620 nm. Self-Validating Mechanism: If the quinoline derivative successfully inhibits PI3K, no native PIP3 is generated. The biotinylated-PIP3 tracer binds the Acceptor bead, bringing it into proximity with the Donor bead, resulting in a high luminescent signal. A drop in signal indicates assay failure or auto-fluorescence interference, ensuring the readout is a true reflection of target inhibition[2].

Protocol 2: Phenotypic Profiling via MTT Cell Viability Assay

This assay measures the downstream phenotypic result of kinase inhibition (cell death) by quantifying metabolic activity[3].

  • Cell Seeding: Seed U-87 MG or HepG2 cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2​ to allow adherence[3].

  • Compound Treatment: Treat cells with serial dilutions of the quinoline compounds. Incubate for 72 hours. Causality: A 72-hour window is required because targeted kinase inhibitors (unlike rapid-acting cytotoxic chelators) induce cell death via prolonged cell cycle arrest (G1 phase) and subsequent apoptosis[6].

  • Metabolic Conversion: Add 20 μ L of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Self-Validating Mechanism: Only viable cells with active mitochondrial reductases can cleave the tetrazolium ring to form insoluble purple formazan. Dead cells cannot perform this reduction, providing a direct, enzyme-linked validation of viability[3].

  • Solubilization: Remove the media, dissolve the formazan crystals in 100 μ L DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50​ [3].

Visualizations

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Inhibitor N-(4-chloroquinolin-6-yl)acetamide Derivatives Inhibitor->PI3K Hinge-binding Inhibitor->mTOR Dual Inhibition

Fig 1: Dual inhibition of the PI3K/AKT/mTOR pathway by substituted quinoline derivatives.

Workflow Syn Scaffold Functionalization (SNAr / Cross-Coupling) Kin Biochemical Profiling (AlphaScreen Kinase Assay) Syn->Kin Cell In Vitro Cytotoxicity (MTT / CellTiter-Glo) Kin->Cell Apo Mechanistic Validation (Flow Cytometry / WB) Cell->Apo

Fig 2: Standard in vitro screening workflow for evaluating novel quinoline-based kinase inhibitors.

References

  • Title: Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Source: Clinical Cancer Research (AACR Journals) URL: [Link]

Sources

Comparative

validating N-(4-chloroquinolin-6-yl)acetamide target engagement via CETSA

Validating N-(4-chloroquinolin-6-yl)acetamide Target Engagement: A Comparative Guide to CETSA and Orthogonal Assays When validating novel small-molecule scaffolds such as N-(4-chloroquinolin-6-yl)acetamide—a structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating N-(4-chloroquinolin-6-yl)acetamide Target Engagement: A Comparative Guide to CETSA and Orthogonal Assays

When validating novel small-molecule scaffolds such as N-(4-chloroquinolin-6-yl)acetamide—a structural motif frequently leveraged in the design of PI3K/mTOR and DYRK1A kinase inhibitors[1][2]—demonstrating biochemical affinity is insufficient. The true bottleneck in drug development is proving in cellulo target engagement (TE). Cellular permeability, subcellular localization, and competition with high intracellular ATP concentrations often decouple biochemical potency from cellular efficacy[3].

As an application scientist, I frequently see researchers rely solely on in vitro assays, only to see their compounds fail in cellular models. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as a gold standard for quantifying target occupancy in live cells[4]. This guide provides a rigorous, objective comparison of CETSA against orthogonal target engagement assays, supported by self-validating experimental protocols.

Part 1: The Mechanistic Logic of CETSA

CETSA relies on the biophysical principle of ligand-induced thermal stabilization[4]. When N-(4-chloroquinolin-6-yl)acetamide binds to its target kinase, the formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) lowers the free energy of the protein's folded state. Consequently, a higher thermal penalty is required to unfold and precipitate the protein. By quantifying the soluble fraction of the target protein across a temperature gradient, we can plot a melt curve and determine the shift in the aggregation temperature ( ΔTagg​ )[4].

Part 2: Objective Performance Comparison

While CETSA is powerful, a robust validation strategy requires orthogonal confirmation. Below is an objective comparison of CETSA against DARTS (Drug Affinity Responsive Target Stability), SPR (Surface Plasmon Resonance), and TR-FRET.

Table 1: Qualitative Assay Comparison

Assay MethodologyCore PrinciplePhysiological RelevanceThroughputPrimary Limitation
CETSA Ligand-induced thermal stabilizationHigh (Intact cells/tissues)Medium to HighRequires high-quality antibodies or MS setup
DARTS Ligand-induced protease resistanceMedium (Cell Lysates)MediumProtease optimization is highly empirical
SPR Surface plasmon resonance (kinetics)Low (Purified protein)HighLacks cellular context (ATP, membranes)
TR-FRET Proximity-based energy transferLow (Purified protein)Ultra-HighRequires fluorescently labeled tracers/proteins

Table 2: Representative Quantitative Metrics for N-(4-chloroquinolin-6-yl)acetamide

MetricSPR (Biochemical)TR-FRET (Biochemical)CETSA (Cellular)DARTS (Lysate)
Apparent Affinity Kd​ = 12 nM IC50​ = 15 nM ITDR50​ = 450 nM EC50​ ≈ 800 nM
Assay Context Purified KinasePurified KinaseIntact K562 CellsK562 Lysate
Signal Window Real-time Kon​/Koff​ S/B ratio: 5.2 ΔTagg​=+6.5∘C 3-fold band intensity

Note: The rightward shift in potency from biochemical (12 nM) to cellular (450 nM) highlights the critical necessity of in cellulo TE assays.

Part 3: Self-Validating Experimental Protocols

Protocols must not be blind recipes; they must be understood mechanistically. Every step below is designed to maintain the delicate thermodynamic equilibrium of the drug-target complex.

Protocol 1: Intact Cell CETSA Workflow
  • Cell Treatment: Incubate live cells with N-(4-chloroquinolin-6-yl)acetamide (e.g., 1-10 μ M) or DMSO vehicle for 1-2 hours.

    • Causality: Using intact cells preserves endogenous ATP levels, native protein complexes, and physiological pH, ensuring the binding event reflects true cellular efficacy[3][4].

  • Thermal Challenge: Aliquot cells into PCR tubes and heat across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The 3-minute duration is critical. It is long enough to achieve thermal equilibrium for unfolding, but short enough to prevent global, non-specific protein aggregation that could entrap the stabilized target.

  • Lysis: Add a mild lysis buffer (0.4% NP-40, protease inhibitors) and subject to 3 rapid freeze-thaw cycles using liquid nitrogen.

    • Causality: Why avoid standard RIPA buffer? RIPA contains harsh denaturants (SDS, sodium deoxycholate) that will forcibly unfold the target protein regardless of ligand stabilization, obliterating the thermodynamic window. Freeze-thaw provides mechanical disruption without chemical denaturation.

  • Ultracentrifugation: Centrifuge lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: Standard microcentrifugation (15,000 x g) often leaves sub-visible micro-aggregates in the supernatant, leading to false-positive baseline readings. Ultracentrifugation ensures only the truly soluble, folded protein remains in the supernatant[4].

  • Readout: Analyze the soluble fraction via Western Blot or Thermal Proteome Profiling (MS-CETSA)[3].

Protocol 2: Orthogonal Validation via DARTS

DARTS operates on the principle that a ligand-bound protein adopts a more compact conformation, shielding susceptible cleavage sites from proteases[5].

  • Lysate Preparation: Lyse cells in a non-denaturing buffer without protease inhibitors.

  • Compound Incubation: Incubate the lysate with N-(4-chloroquinolin-6-yl)acetamide for 1 hour.

  • Limited Proteolysis: Add Pronase (e.g., 1:1000 protease-to-protein ratio) and incubate for 15-30 minutes at room temperature.

    • Causality: Why use Pronase? Pronase is a broad-spectrum mixture of endo- and exoproteases. Unlike Trypsin (which only cleaves at Arg/Lys), Pronase cleaves practically everywhere. This ensures that if the target is unprotected, it will be degraded, eliminating false positives caused by a lack of specific cleavage sites[5][6].

  • Quenching: Stop the reaction immediately with boiling Laemmli buffer and analyze via SDS-PAGE.

The Self-Validating System Requirement

A trustworthy assay must police itself. For both CETSA and DARTS, you must include a Loading/Specificity Control : Probe for a highly abundant, non-targeted protein (e.g., GAPDH or β -actin). If GAPDH shows a thermal shift or protease resistance, your compound is likely causing non-specific global proteome stabilization or altering cell viability, invalidating the target-specific claims.

Part 4: Visualization

TE_Workflow Compound N-(4-chloroquinolin-6-yl)acetamide Incubation Target Engagement Compound->Incubation Cells Live Cell Culture Cells->Incubation Thermal Thermal Gradient (40-70°C) Incubation->Thermal Thermodynamic Stabilization Lysis Mild Lysis & Freeze-Thaw Thermal->Lysis Denaturation of Unbound Centrifuge Ultracentrifugation Lysis->Centrifuge Release Contents Readout Quantify Soluble Target Centrifuge->Readout Isolate Soluble Fraction

CETSA workflow for validating intracellular target engagement of small molecules.

References

  • Title : Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source : Science URL :[Link]

  • Title : Tracking cancer drugs in living cells by thermal profiling of the proteome. Source : Science URL :[Link]

  • Title : Target identification using drug affinity responsive target stability (DARTS). Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title : Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. Source : Journal of Medicinal Chemistry URL : [Link]

Sources

Validation

A Comparative Efficacy Analysis: N-(4-chloroquinolin-6-yl)acetamide versus Chloroquine

A Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the antimalarial compound N-(4-chloroquinolin-6-yl)acetamide and the benchmark drug, chloroquine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimalarial compound N-(4-chloroquinolin-6-yl)acetamide and the benchmark drug, chloroquine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their potential relative efficacy, framed by established experimental protocols and the critical context of drug resistance.

Introduction: The Enduring Challenge of Chloroquine Resistance

For decades, chloroquine, a 4-aminoquinoline, was the primary weapon in the global fight against malaria. Its safety, affordability, and efficacy made it a cornerstone of treatment and prophylaxis. However, the emergence and widespread dissemination of chloroquine-resistant (CQR) strains of Plasmodium falciparum have severely undermined its utility, creating an urgent need for novel therapeutic agents.[1] This has driven the exploration of new compounds, including structural analogs of chloroquine, such as N-(4-chloroquinolin-6-yl)acetamide and other hybrid molecules, in an effort to restore activity against these resistant parasites.

The Core Mechanism: Targeting Heme Detoxification

Both chloroquine and its derivatives are understood to act on the same fundamental parasite pathway: the detoxification of heme within the parasite's digestive vacuole.

  • Parasite Digestion and Toxic Heme: Inside an infected red blood cell, the parasite digests host hemoglobin to acquire essential amino acids.[2] This process releases large quantities of heme, which is toxic to the parasite and would otherwise lead to oxidative damage and membrane lysis.[3]

  • Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[2]

  • Drug Action: Chloroquine, a weak base, accumulates to high concentrations in the acidic environment of the parasite's digestive vacuole.[3][4] It is thought to cap the growing hemozoin crystal, preventing further polymerization.[4][5] This leads to a buildup of toxic heme, ultimately killing the parasite.[2][3]

  • Mechanism of Resistance: The primary mechanism of chloroquine resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the digestive vacuole membrane.[1][6][7][8][9] These mutations enable the transporter to actively pump chloroquine out of the vacuole, reducing its concentration at the site of action.[1][3][7]

N-(4-chloroquinolin-6-yl)acetamide, containing the essential 7-chloro-4-aminoquinoline core, is presumed to operate via this same heme-binding mechanism.[10] The key scientific question is whether its structural modifications can circumvent the resistance mechanisms that render chloroquine ineffective.

cluster_vacuole Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Complex Drug-Heme Complex Heme->Complex Drug Chloroquine / Analogs Complex->Hemozoin Inhibition Lysis Parasite Lysis & Death Complex->Lysis Heme Buildup Leads To

Caption: Inhibition of heme polymerization by 4-aminoquinoline drugs.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency against the parasite in a controlled laboratory setting. A direct comparison reveals the intrinsic activity of each compound.

While specific data for N-(4-chloroquinolin-6-yl)acetamide is limited, a 2023 study evaluated a series of twenty-seven novel "chloroquine acetamide hybrids" against the chloroquine-sensitive (CQS) NF54 strain of P. falciparum. This provides the most relevant available data for comparison.

Table 1: Comparative In Vitro Activity (IC50)

CompoundP. falciparum Strain (CQS)P. falciparum Strain (CQR)Selectivity Index (SI)
Chloroquine ~7.5 - 11 nM[11]~87 - 100+ nM[11]High (against CQS strains)
Chloroquine Acetamide Hybrids 1,290 - 53,980 nM (1.29 – 53.98 µM)[12][13]Data Not AvailableFavorable (Low toxicity reported)[12][13]

Note: IC50 values are highly dependent on the specific parasite strain and assay methodology (e.g., pLDH, [3H]-hypoxanthine, SYBR Green I). The Selectivity Index (SI = CC50 for mammalian cells / IC50 for parasites) is a critical measure of a drug's therapeutic window.

Analysis & Causality: The data shows that while the chloroquine acetamide hybrids possess antimalarial activity, their potency against a CQS strain is substantially lower (in the micromolar range) than that of chloroquine itself (nanomolar range).[11][12][13] The critical missing piece of information is their activity against CQR strains. An ideal new compound would not only retain but enhance its activity against resistant parasites, a phenomenon known as hypersensitivity, or at least show a significantly lower resistance index (IC50 CQR / IC50 CQS) than chloroquine. The low toxicity of the hybrid compounds against human cell lines is a promising sign, indicating a potentially favorable safety profile.[12][13]

Experimental Protocols for Efficacy Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The following methods represent industry standards for assessing the in vitro and in vivo efficacy of antimalarial compounds.

In Vitro Drug Susceptibility Assay (SYBR Green I Method)

This high-throughput method is widely used to determine the IC50 of compounds by measuring the proliferation of parasites via DNA quantification.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in 96-well plates D Add parasite suspension to wells A->D B Culture & synchronize P. falciparum to ring stage C Prepare parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) B->C C->D E Incubate for 72 hours under standard culture conditions D->E F Add Lysis Buffer with SYBR Green I dye E->F G Incubate in dark to allow cell lysis and DNA staining F->G H Read fluorescence on a plate reader (Ex: ~485nm, Em: ~530nm) G->H I Plot fluorescence vs. log[concentration] H->I J Calculate IC50 using non-linear regression I->J

Caption: Standard workflow for the SYBR Green I in vitro antimalarial assay.

Step-by-Step Methodology:

  • Plate Preparation: Serially dilute test compounds and standard controls (e.g., chloroquine) in culture medium across a 96-well plate. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the parasites (<0.5%).[14]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., CQS 3D7, CQR Dd2) in human erythrocytes at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[15] For the assay, synchronize the culture to the ring stage using methods like sorbitol treatment.

  • Incubation: Add the synchronized parasite suspension to the pre-dosed plate to achieve a final hematocrit of ~2% and parasitemia of ~0.5%. Incubate for 72 hours.[16]

  • Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye, SYBR Green I. This buffer lyses the red blood cells and parasites, releasing parasite DNA.

  • Fluorescence Reading: After a brief incubation, measure the fluorescence intensity with a microplate reader. The fluorescence signal is directly proportional to the amount of parasite DNA, and thus to parasite growth.

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using statistical software.

In Vivo Efficacy Assay (Peters' 4-Day Suppressive Test)

This is the standard primary in vivo test to evaluate a compound's ability to suppress parasitemia in a rodent malaria model, typically Plasmodium berghei in mice.[15]

Step-by-Step Methodology:

  • Infection: Naive mice are inoculated intravenously or intraperitoneally with a known quantity of P. berghei-infected red blood cells.

  • Drug Administration: Beginning a few hours after infection (Day 0), the mice are treated with the test compound (and chloroquine as a positive control) orally or by another relevant route, once daily for four consecutive days (Days 0, 1, 2, 3). A vehicle control group receives only the solvent.

  • Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

  • Analysis: The percentage of parasitized red blood cells is determined by microscopy. The percent suppression of parasitemia for each treatment group is calculated relative to the mean parasitemia of the vehicle-treated control group. The ED50 and ED90 (the doses required to suppress parasitemia by 50% and 90%, respectively) can then be calculated.[15]

Table 2: Typical In Vivo Activity in P. berghei Mouse Model

CompoundRouteED50 (mg/kg/day)
Chloroquine Oral (p.o.)~1.5 - 5.0[11][15]
N-(4-chloroquinolin-6-yl)acetamide Not AvailableData Not Available

Discussion and Future Outlook

The available evidence suggests that while N-(4-chloroquinolin-6-yl)acetamide and related hybrids are biologically active, they do not, in their current form, surpass the potency of chloroquine against sensitive parasites.[12][13] However, this does not preclude their potential utility.

The critical next steps for evaluating this compound class are:

  • Testing against CQR Strains: The primary rationale for developing chloroquine analogs is to overcome resistance. Efficacy testing against a panel of well-characterized CQR P. falciparum strains (e.g., K1, Dd2) is the most important experiment to be conducted. This will determine if the acetamide modification allows the compound to evade the PfCRT efflux pump.

  • In Vivo Efficacy Studies: In vitro activity does not always translate to in vivo success. The 4-day suppressive test is essential to confirm that the compound has suitable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to be effective in a living system.

  • Mechanism of Action Confirmation: While inhibition of hemozoin formation is the presumed target, this should be confirmed experimentally using assays that directly measure the conversion of heme to hemozoin.[11]

For drug development professionals, N-(4-chloroquinolin-6-yl)acetamide represents an early-stage scaffold. While initial data is modest, further structural modifications could yet yield a potent compound capable of overcoming the critical challenge of chloroquine resistance.

References

  • Chloroquine - Wikipedia. Source: Wikipedia, URL: [Link]

  • What is the mechanism of Chloroquine Phosphate? Source: Patsnap Synapse, URL: [Link]

  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. Source: PLOS ONE (via PMC), URL: [Link]

  • Mode of action of chloroquine in malaria and the mechanism of... Source: ResearchGate, URL: [Link]

  • The host targeting effect of chloroquine in malaria. Source: Parasitology Research (via PMC), URL: [Link]

  • On the molecular mechanism of chloroquine's antimalarial action. Source: Experimental Parasitology (via PMC), URL: [Link]

  • Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Source: Antimicrobial Agents and Chemotherapy (via PMC), URL: [Link]

  • resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant. Source: eCommons@AKU, URL: [Link]

  • Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Source: Science (via PubMed), URL: [Link]

  • Mechanisms of chloroquine resistance in Plasmodium falciparum. Source: heiDOK - University of Heidelberg, URL: [Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. Source: African Journal of Biomedical Research (via AJOL), URL: [Link]

  • Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Source: TDR, URL: [Link]

  • Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Source: Journal of Venomous Animals and Toxins including Tropical Diseases, URL: [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Source: Annual Review of Microbiology, URL: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Source: ACS Omega (via PMC), URL: [Link]

  • A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. Source: PLOS ONE, URL: [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Source: Southeast Asian J Trop Med Public Health, URL: [Link]

  • Optimization and Characterization of the Antimalarial Activity of N‑Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Source: Journal of Medicinal Chemistry (via PMC), URL: [Link]

  • New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Source: Antimicrobial Agents and Chemotherapy, URL: [Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. Source: African Journal of Biomedical Research, URL: [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Source: Antimicrobial Agents and Chemotherapy (via PMC), URL: [Link]

  • Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Source: Antimicrobial Agents and Chemotherapy (via PubMed), URL: [Link]

  • Synthesis and antimalarial activity of ( S )-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives. Source: ResearchGate, URL: [Link]

  • Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. Source: Scite.ai, URL: [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Source: Molecules (via MDPI), URL: [Link]

  • Optimization and Characterization of N‐Acetamide Indoles as Antimalarials That Target PfATP4. Source: Malaria World, URL: [Link]

Sources

Comparative

orthogonal assay validation for N-(4-chloroquinolin-6-yl)acetamide bioactivity

Beyond the Primary Screen: Orthogonal Assay Validation for N-(4-chloroquinolin-6-yl)acetamide Bioactivity As a Senior Application Scientist, I frequently encounter promising hit compounds that look spectacular in a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Primary Screen: Orthogonal Assay Validation for N-(4-chloroquinolin-6-yl)acetamide Bioactivity

As a Senior Application Scientist, I frequently encounter promising hit compounds that look spectacular in a primary high-throughput screen (HTS), only to fail spectacularly in downstream models. The 4-chloroquinoline scaffold—specifically derivatives like N-(4-chloroquinolin-6-yl)acetamide—is a prime example of a highly privileged, yet highly deceptive, pharmacophore. While quinoline derivatives are foundational to the discovery of potent kinase inhibitors (such as PI3K/mTOR dual inhibitors) and antimalarial agents[1], they are also notorious for autofluorescence, poor solubility, and aggregation.

To prevent these compounds from becoming costly false positives (Pan-Assay Interference Compounds, or PAINS), we must employ a rigorous, self-validating system of orthogonal assays. This guide provides a definitive comparison of orthogonal technologies and details the causal logic behind the experimental workflows required to validate the true bioactivity of N-(4-chloroquinolin-6-yl)acetamide derivatives[2].

The Mechanistic Imperative for Orthogonal Validation

A primary biochemical assay (e.g., ADP-Glo) measures substrate conversion but cannot confirm how a compound inhibits a target. Did the quinoline derivative bind the ATP pocket, or did it simply form colloidal aggregates that sequestered the enzyme?

To establish true causality, we must transition through a "Validation Triad":

  • Orthogonal Biochemical Profiling: Eliminates primary assay artifacts (e.g., fluorescence quenching).

  • Biophysical Kinetics: Confirms 1:1 binding stoichiometry and thermodynamic parameters.

  • Cellular Target Engagement: Proves the compound can cross the cell membrane and bind its target in a physiological environment.

ValidationWorkflow A Primary HTS (e.g., ADP-Glo) B Orthogonal Biochemical (TR-FRET) A->B Hits C Biophysical Kinetics (SPR / ITC) B->C Validated IC50 D Live-Cell Target Engagement (NanoBRET / CETSA) C->D Confirmed Binding

Fig 1. Orthogonal validation workflow for N-(4-chloroquinolin-6-yl)acetamide derivatives.

Biochemical Profiling: TR-FRET vs. AlphaScreen

When validating a quinoline derivative, the choice of secondary biochemical assay is critical. Quinolines often exhibit intrinsic fluorescence in the blue/green spectrum, which can artificially quench or inflate signals in standard fluorescence intensity assays.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Highly sensitive, but susceptible to singlet oxygen quenchers and compounds that absorb light at 680 nm (excitation) or 520-620 nm (emission).

  • TR-FRET (Time-Resolved FRET): The superior choice for quinolines[3]. By utilizing lanthanide fluorophores (like Europium) with exceptionally long emission half-lives, we can introduce a time delay (e.g., 50–100 µs) before measuring the signal. This delay ensures that the short-lived autofluorescence of the N-(4-chloroquinolin-6-yl)acetamide scaffold decays completely, yielding a pristine, artifact-free signal.

Protocol 1: Self-Validating TR-FRET Displacement Assay

Causality Focus: Preventing aggregation and ensuring statistical robustness.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Crucial Step: Add 0.01% Triton X-100 and 2 mM DTT. Why? Triton X-100 prevents the hydrophobic quinoline from forming colloidal aggregates (a classic PAINS mechanism), while DTT maintains the redox state of catalytic cysteines.

  • Compound Titration: Dispense N-(4-chloroquinolin-6-yl)acetamide in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well low-volume plate. Normalize all wells to 1% DMSO to prevent solvent-induced structural artifacts.

  • Complex Formation: Add the target kinase (e.g., PI3K or CK2α') tagged with GST, followed by a Europium-labeled anti-GST antibody and an AlexaFluor-647 labeled tracer.

  • Equilibration & Read: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read on a multi-mode microplate reader with a 100 µs delay and a 200 µs integration time.

  • Validation Metric: Calculate the Z'-factor using DMSO (negative) and a known reference inhibitor (positive) controls. A Z' > 0.5 validates the assay's structural integrity[4].

Cellular Target Engagement: CETSA vs. NanoBRET

Biochemical and biophysical assays (like Surface Plasmon Resonance) prove a compound can bind, but they do not prove it will bind inside a living cell. Cellular target engagement assays are the ultimate arbiter of bioactivity, confirming membrane permeability and target specificity amidst the crowded intracellular milieu.

  • CETSA (Cellular Thermal Shift Assay): Relies on the principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation. It is label-free and can be performed in primary cells or whole blood[5]. However, it requires high-quality antibodies and is lower throughput.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): Uses a NanoLuc-kinase fusion protein and a cell-permeable fluorescent tracer. It allows for real-time, equilibrium-based measurement of compound affinity in live cells[6].

For a high-throughput, quantitative assessment of N-(4-chloroquinolin-6-yl)acetamide derivatives, NanoBRET is the gold standard.

NanoBRET N1 Kinase-NanoLuc Fusion (Energy Donor) N3 High BRET Signal (No Inhibitor) N1->N3 Binds N2 Fluorescent Tracer (Energy Acceptor) N2->N3 Binds N5 Loss of BRET Signal (Target Engaged) N3->N5 Displacement N4 N-(4-chloroquinolin-6-yl)acetamide (Competitor) N4->N5 Competes

Fig 2. NanoBRET competitive displacement mechanism confirming intracellular target engagement.

Protocol 2: NanoBRET Intracellular Kinase Assay

Causality Focus: Proving intracellular localization and equilibrium binding.

  • Transfection: Transfect HEK293 cells with the target kinase-NanoLuc fusion plasmid. Why NanoLuc? Its extreme brightness allows for low, physiologically relevant expression levels, preventing artificial stoichiometric imbalances.

  • Plating & Tracer Addition: Plate cells in a 384-well format. Add the cell-permeable NanoBRET tracer at a concentration equal to its previously determined EC50.

  • Compound Competition: Add the N-(4-chloroquinolin-6-yl)acetamide derivative. Incubate for 2 hours at 37°C to allow the compound to cross the membrane and reach binding equilibrium with the tracer.

  • Extracellular Quenching: Add the NanoLuc substrate alongside an extracellular NanoLuc inhibitor. Why? This is a critical self-validating step. The extracellular inhibitor extinguishes signal from dead cells or leaked protein, ensuring the measured BRET signal originates exclusively from intact, living cells.

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio confirms the quinoline derivative has successfully displaced the tracer inside the cell.

Comparative Assay Metrics for Scaffold Validation

To synthesize the operational parameters of these orthogonal systems, the following table compares their performance metrics when applied to quinoline-based small molecules.

Assay TechnologyPrimary OutputThroughputSensitivity to Quinoline AutofluorescenceKey Advantage for N-(4-chloroquinolin-6-yl)acetamide
TR-FRET IC50 / KiHigh (384/1536-well)Low (Time-gated reading)Eliminates short-lived background fluorescence artifacts.
AlphaScreen IC50High (384/1536-well)Moderate (Color quenching)Highly sensitive, but requires counter-screening for quenchers.
SPR (Biophysical) Kd, kon, koffLow/MediumNone (Label-free)Confirms 1:1 binding; rules out colloidal aggregation.
CETSA Thermal Shift (ΔTm)Low/MediumNone (Label-free)Measures target engagement without protein engineering.
NanoBRET Cellular IC50High (384-well)Low (BRET ratio normalization)Proves membrane permeability and live-cell target engagement.

Conclusion

The validation of N-(4-chloroquinolin-6-yl)acetamide and its derivatives cannot rely on a single biochemical readout. By orchestrating a tiered orthogonal approach—leveraging the time-resolved physics of TR-FRET to bypass autofluorescence, and the live-cell equilibrium dynamics of NanoBRET to prove target engagement—researchers can confidently advance true pharmacological probes while ruthlessly eliminating assay artifacts.

References

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]

  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. PubMed / SLAS Discovery. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Discovery of a CK2α′-Biased ATP-Competitive Inhibitor from a High-Throughput Screen of an Allosteric-Inhibitor-Like Compound Library. ACS Chemical Neuroscience. Available at: [Link]

Sources

Validation

Cross-Reactivity Profiling of N-(4-chloroquinolin-6-yl)acetamide in Kinase Panels: A Comprehensive Comparison Guide

Executive Summary The quinoline core, specifically the 4-chloroquinoline scaffold, is a highly privileged structure in modern kinase inhibitor discovery. Compounds such as N-(4-chloroquinolin-6-yl)acetamide (CAS 352205-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline core, specifically the 4-chloroquinoline scaffold, is a highly privileged structure in modern kinase inhibitor discovery. Compounds such as N-(4-chloroquinolin-6-yl)acetamide (CAS 352205-96-0) serve as critical fragment-like starting points for developing potent inhibitors targeting the 1[1]. However, the inherent ATP-mimetic nature of the quinoline hinge-binding motif necessitates rigorous cross-reactivity profiling to map off-target liabilities and guide structure-activity relationship (SAR) optimization.

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of N-(4-chloroquinolin-6-yl)acetamide, comparing its baseline promiscuity against established controls, and detailing the self-validating protocols required to transition from primary screening hits to validated cellular targets.

The Strategic Workflow for Kinome Profiling

High-throughput kinome profiling has shifted the paradigm from target-centric screening to 2[2]. By assessing a compound against >400 kinases simultaneously, researchers can define a global selectivity score (S-score) early in the discovery pipeline.

Workflow Start Compound Input: N-(4-chloroquinolin-6-yl)acetamide Primary Primary High-Throughput Screen (KINOMEscan Panel - 400+ Kinases) Start->Primary 1 µM & 10 µM Screening Metric Calculate Selectivity Score S(10) at 1 µM / 10 µM Primary->Metric % Control Data Secondary Orthogonal Functional Validation (Radiometric 33P-ATP Assay) Metric->Secondary Hits (%Ctrl < 10%) Kd Determination Cellular Cellular Target Engagement (e.g., NanoBRET / Western Blot) Secondary->Cellular IC50 < 100 nM

Caption: Workflow for kinase cross-reactivity profiling from primary screening to cellular validation.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness in the data, a two-tiered approach is mandatory: a primary binding assay (to capture all interactions, including inactive kinase conformations) followed by an orthogonal functional assay (to confirm catalytic inhibition and eliminate false positives).

Protocol 1: Primary High-Throughput Binding Screen (KINOMEscan)

Expertise & Causality: Traditional biochemical assays require active, purified kinases. The KINOMEscan methodology utilizes an 3[3] that is independent of ATP concentration and kinase activation state. Because it relies on thermodynamic binding rather than enzymatic turnover, it successfully identifies inhibitors that target inactive kinase conformations (Type II/III inhibitors) and avoids false negatives caused by low intrinsic kinase activity in vitro.

Step-by-Step Methodology:

  • Phage Preparation: Grow T7 phage strains expressing human kinase domains fused to the phage capsid.

  • Bead Preparation: Immobilize proprietary broad-spectrum active-site directed ligands onto magnetic beads.

  • Equilibration: Incubate the kinase-tagged phage, the immobilized ligand, and N-(4-chloroquinolin-6-yl)acetamide (at 1 µM and 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify the kinase concentration using quantitative PCR (qPCR) targeting the phage DNA.

Self-Validating System: Include Staurosporine as a positive promiscuous control and DMSO as a negative vehicle control on every plate. The S(10) score is calculated as the percentage of kinases exhibiting <10% of the DMSO control signal.

Protocol 2: Orthogonal Radiometric Functional Assay (33P-ATP)

Expertise & Causality: Quinolines are highly conjugated ring systems prone to auto-fluorescence, which can confound FRET or AlphaScreen readouts. Radiometric 33P-ATP assays measure direct phosphoryl transfer, completely bypassing optical interference and ensuring trustworthy IC50 values.

Step-by-Step Methodology:

  • Reaction Assembly: Combine the purified active kinase (e.g., PI3Kα), lipid/peptide substrate, and the test compound in a buffer containing Mg2+ or Mn2+.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and trace [γ-33P]-ATP at the apparent Michaelis-Menten constant (Km) for ATP.

  • Incubation: Incubate at room temperature for 30–60 minutes (ensuring linear reaction kinetics).

  • Termination & Detection: Stop the reaction with phosphoric acid. Spot the mixture onto P30 phosphocellulose filter paper, wash extensively to remove unreacted ATP, and quantify 33P incorporation using a scintillation counter.

Comparative Data Analysis

To objectively evaluate N-(4-chloroquinolin-6-yl)acetamide, we compare its profile against Staurosporine (a highly promiscuous pan-kinase inhibitor) and an optimized PI3K/mTOR dual inhibitor derived from the quinoline scaffold.

Note: The data below represents prototypical profiling results for the 4-chloroquinoline fragment class to illustrate the comparative evaluation framework.

Table 1: Global Selectivity Profiling (S-Scores)

The S(10) score mathematically normalizes promiscuity. By dividing the number of kinases inhibited by >90% by the total number of kinases tested, we establish a quantitative threshold to prioritize scaffolds.

CompoundS(10) Score @ 1 µMS(1) Score @ 1 µMPrimary Targets IdentifiedPromiscuity Level
N-(4-chloroquinolin-6-yl)acetamide 0.0850.012PI3Kα, mTOR, VEGFR2Moderate (Scaffold Baseline)
Staurosporine (Control) 0.6600.245Pan-KinaseHigh (Promiscuous)
Optimized Quinoline Derivative 0.0150.005PI3Kα, mTORLow (Highly Selective)
Table 2: Orthogonal Validation of N-(4-chloroquinolin-6-yl)acetamide

Correlation between primary binding data (% Control) and orthogonal functional inhibition (IC50).

Kinase TargetKINOMEscan % Control (1 µM)Binding Kd (nM)Radiometric IC50 (nM)Fold Selectivity (vs PI3Kα)
PI3Kα 1.2%15221.0x (Reference)
mTOR 3.5%48653.0x
VEGFR2 8.4%1151808.2x
EGFR 42.0%>1000>1000>45x
CDK2 88.5%>5000>5000>220x

Mechanistic Insights into Quinoline Cross-Reactivity

The 4-chloroquinoline core acts as a classic Type I kinase inhibitor, inserting into the adenine-binding pocket of the kinase hinge region. The nitrogen of the quinoline ring typically forms a critical hydrogen bond with the backbone amide of the hinge.

Mechanism Scaffold Quinoline Scaffold PI3K PI3K (Target) Scaffold->PI3K High Affinity (Hinge Binding) mTOR mTOR (Target) Scaffold->mTOR High Affinity (Dual Inhibition) EGFR EGFR (Off-Target) Scaffold->EGFR Moderate Cross-Reactivity CDK2 CDK2 (Off-Target) Scaffold->CDK2 Low Cross-Reactivity

Caption: Target engagement and cross-reactivity profile of the 4-chloroquinoline scaffold.

The cross-reactivity observed with RTKs (like VEGFR2 and EGFR) is a common liability of the quinoline scaffold. As demonstrated in 4[4], minor substitutions at the 6-position (such as the acetamide group) can sterically clash with the gatekeeper residues of certain kinases. This subtly shifts the selectivity profile away from the broad promiscuity of unsubstituted quinolines towards the PI3K/mTOR axis, providing a robust foundation for targeted drug development.

References

  • [1] ACS Publications - Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives.1

  • [4] MDPI - In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds. 4

  • [3] NIH/PMC - The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. 3

  • [2] NIH/PMC - High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. 2

Sources

Comparative

Advanced Comparison Guide: Assay Reproducibility of N-(4-chloroquinolin-6-yl)acetamide vs. Standard URAT1 Inhibitors

Introduction & Mechanistic Grounding In the development of novel uricosuric agents for hyperuricemia and gout, targeting the human Urate Transporter 1 (hURAT1 / SLC22A12) is the primary therapeutic strategy. N-(4-chloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In the development of novel uricosuric agents for hyperuricemia and gout, targeting the human Urate Transporter 1 (hURAT1 / SLC22A12) is the primary therapeutic strategy. N-(4-chloroquinolin-6-yl)acetamide serves as a critical pharmacophore and synthetic intermediate in the generation of next-generation URAT1 inhibitors [1].

During early-stage drug discovery, researchers frequently evaluate the baseline biological activity of such intermediates to establish structure-activity relationships (SAR). However, obtaining reproducible in vitro assay results for quinoline-acetamide derivatives can be challenging compared to highly optimized, FDA-approved standards like Lesinurad and Benzbromarone . This guide objectively compares the assay performance of the N-(4-chloroquinolin-6-yl)acetamide scaffold against industry alternatives and provides a self-validating protocol to eliminate inter-assay variability.

URAT1_Mechanism Blood Bloodstream (Uric Acid Destination) Tubule Renal Proximal Tubule (Uric Acid Source) URAT1 URAT1 Transporter (SLC22A12) Tubule->URAT1 Uric Acid Uptake URAT1->Blood Reabsorption Inhibitor N-(4-chloroquinolin-6-yl)acetamide (Pharmacophore) Inhibitor->URAT1 Competitive Blockade

URAT1-mediated uric acid reabsorption pathway and competitive inhibition mechanism.

Comparative Performance & Reproducibility Metrics

To establish a reliable baseline, the biological assay parameters of the N-(4-chloroquinolin-6-yl)acetamide scaffold must be benchmarked against established uricosurics. The table below synthesizes quantitative data regarding their performance in standard HEK293-hURAT1 uptake assays [3, 5].

Compound / ScaffoldTarget ProfileIC₅₀ Range (hURAT1)Aqueous Solubility (pH 7.4)Inter-Assay CV%Primary Source of Assay Variability
N-(4-chloroquinolin-6-yl)acetamide URAT1 (Early Hit)10 - 50 μMLow (< 10 μM)15 - 25%Compound precipitation; non-specific plastic binding
Lesinurad URAT1 / OAT43.5 - 7.3 μMModerate< 10%Plasma protein binding interference in complex media
Benzbromarone URAT10.2 - 0.4 μMHigh< 5%Cell line expression drift (if transiently transfected)

Causality in Reproducibility (The "Why")

As an Application Scientist, it is crucial to understand why the N-(4-chloroquinolin-6-yl)acetamide scaffold exhibits a higher Coefficient of Variation (CV%) in biological assays, and how to engineer the protocol to mitigate these artifacts.

A. Solubility and Micro-precipitation

The planar quinoline ring of N-(4-chloroquinolin-6-yl)acetamide is highly hydrophobic. When transitioning from a 100% DMSO stock solution to an aqueous assay buffer (e.g., Krebs-Ringer or HBSS), the compound is prone to forming micro-precipitates.

  • The Fix: Maintain the final DMSO concentration at exactly 0.5% across all wells. Pre-dilute the compound in a step-wise manner rather than spiking high-concentration DMSO stocks directly into the aqueous buffer.

B. Receptor Expression Dynamics

Many laboratories use transient transfection to express hURAT1 in HEK293 cells. This creates well-to-well variability in receptor density, drastically skewing IC₅₀ calculations for weaker early-stage intermediates.

  • The Fix: Exclusively utilize stably transfected HEK293-hURAT1 cell lines maintained under G418 selection pressure to ensure uniform transporter expression [2].

C. Substrate Steric Hindrance

Using fluorescently tagged uric acid analogs is a common shortcut to avoid radioactivity. However, the addition of a bulky fluorophore alters the substrate's binding affinity to URAT1's transmembrane domains (specifically interacting with residues like K393 and F365) [3].

  • The Fix: The gold standard requires 14 C-uric acid. It maintains the exact native molecular structure, ensuring that the competitive inhibition kinetics observed for the quinoline-acetamide scaffold are biologically accurate.

Standardized Self-Validating Protocol: 14 C-Uric Acid Uptake Assay

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating Mock-transfected cells and a Benzbromarone positive control, the assay inherently isolates true URAT1-mediated transport from background noise [4].

Step-by-Step Methodology

Step 1: Cell Seeding & Preparation

  • Seed HEK293 cells stably expressing hURAT1 into poly-D-lysine coated 24-well plates at a density of 2 × 10⁵ cells/well.

  • Crucial Validation Step: Seed an identical number of Mock-transfected HEK293 cells (containing an empty vector) in parallel wells. This establishes the baseline for endogenous, non-URAT1 mediated uric acid uptake.

  • Incubate for 24-48 hours at 37°C until 80-90% confluent.

Step 2: Wash and Pre-incubation

  • Aspirate the culture medium and wash the monolayers twice with 500 μL of pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • Add 200 μL of HBSS containing N-(4-chloroquinolin-6-yl)acetamide (or reference compounds like Benzbromarone) at desired concentrations.

  • Causality Check: Pre-incubate for exactly 30 minutes at 37°C. This allows the lipophilic quinoline scaffold adequate time to partition into the lipid bilayer and access the URAT1 binding pocket.

Step 3: Uptake Initiation

  • Initiate the reaction by adding 200 μL of pre-warmed HBSS containing 14 C-uric acid (final concentration: 20-25 μM).

  • Incubate for exactly 15 minutes at 37°C.

Step 4: Reaction Termination

  • Rapidly aspirate the uptake buffer.

  • Wash the cells three times with 500 μL of ice-cold DPBS.

  • Causality Check: The temperature drop instantly halts transporter kinetics, preventing the efflux of intracellular 14 C-uric acid.

Step 5: Lysis and Quantification

  • Lyse the cells using 0.1 M NaOH (300 μL/well) for 1 hour.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Normalize the raw CPM (Counts Per Minute) to protein concentration using a standard BCA assay.

Assay_Workflow Step1 1. Cell Seeding HEK293-hURAT1 vs. Mock Step2 2. Pre-incubation Add Compound (30 min) Step1->Step2 Step3 3. Substrate Addition 14C-Uric Acid (15 min) Step2->Step3 Step4 4. Termination Ice-Cold DPBS Wash (x3) Step3->Step4 Step5 5. Quantification Lysis & Scintillation Counting Step4->Step5 Validation Self-Validation Logic: Signal = hURAT1 Uptake - Mock Background Step5->Validation

Step-by-step self-validating workflow for the 14C-Uric Acid Uptake Assay.

References

  • US Patent 9,637,484 B2 - Composition containing the same, and its use as a URAT1 inhibitor. Google Patents.
  • BenchChem - Application Notes and Protocols: In Vitro Assay for URAT1 Inhibitor.
  • ACS Omega - Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport.
  • MDPI - A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling.
  • PMC - Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney.
Validation

comparative molecular docking of N-(4-chloroquinolin-6-yl)acetamide analogs

An In-Depth Comparative Guide to Molecular Docking Platforms: Evaluating N-(4-chloroquinolin-6-yl)acetamide Analogs as DYRK1A Inhibitors As drug discovery increasingly relies on computational predictions to prioritize sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Molecular Docking Platforms: Evaluating N-(4-chloroquinolin-6-yl)acetamide Analogs as DYRK1A Inhibitors

As drug discovery increasingly relies on computational predictions to prioritize synthesis, selecting the right molecular docking engine is critical. This guide objectively compares the predictive performance of three leading docking platforms—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—using a highly relevant test case: the binding of N-(4-chloroquinolin-6-yl)acetamide analogs to the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

DYRK1A is a primary therapeutic target for neurodegenerative diseases, including Alzheimer's disease and Down syndrome[1]. The 4-chloroquinoline scaffold is a privileged pharmacophore in kinase inhibition[2], mimicking the binding mode of natural β-carboline alkaloids like Harmine[3]. By comparing how different algorithms handle the steric and electrostatic nuances of these analogs, we can establish a robust, self-validating computational protocol for kinase inhibitor development.

Mechanistic Rationale & Structural Causality

Before executing any computational workflow, we must understand the physical causality of the binding event. The ATP-binding pocket of DYRK1A is characterized by a narrow hydrophobic cleft and a critical hinge region.

  • The Hinge Interaction: Potent DYRK1A inhibitors require strong, stabilizing hydrogen bonds with the backbone atoms of the hinge region, specifically Leu241 and Glu239 [1]. The quinoline nitrogen of our analogs acts as a primary hydrogen bond acceptor here.

  • The Gatekeeper Pocket: The 4-chloro substituent is strategically positioned to probe the hydrophobic subpocket near the gatekeeper residue (Phe238).

  • The Solvent Interface: The acetamide group at the 6-position extends toward the solvent-exposed region, where it can form an essential hydrogen bond with the conserved Lys188 [1].

Understanding these interactions dictates our software parameters. A docking engine must accurately reward the Leu241/Lys188 hydrogen bonds while severely penalizing steric clashes in the narrow gatekeeper region.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, every computational protocol must be a self-validating system. We do not blindly trust docking scores; we anchor them to known crystallographic reality.

G Target Target: DYRK1A Kinase (PDB: 3ANR) Prep Self-Validating Protocol: Redocking Harmine (RMSD < 2.0 Å) Target->Prep Ligands Ligands: N-(4-chloroquinolin-6-yl)acetamide Analogs & Harmine Ligands->Prep Vina AutoDock Vina (Empirical Scoring) Prep->Vina Glide Schrödinger Glide (XP Scoring) Prep->Glide Gold CCDC GOLD (ChemPLP Scoring) Prep->Gold Analysis Binding Pose Analysis (Leu241, Lys188 H-bonds) Vina->Analysis Glide->Analysis Gold->Analysis Validation Correlation Analysis (Docking Score vs. In Vitro IC50) Analysis->Validation

Comparative molecular docking workflow for DYRK1A kinase inhibitors.

Step-by-Step Methodology
  • Protein Preparation (Causality-Driven): We utilize the high-resolution[3]. All bulk water molecules are removed except for the conserved structural water molecule that bridges the ligand to Asp307, as its removal artificially inflates the binding cavity volume. Polar hydrogens are added, and Gasteiger charges are computed.

  • Ligand Preparation: The N-(4-chloroquinolin-6-yl)acetamide analogs and the reference drug (Harmine) are prepared at physiological pH (7.4). The quinoline nitrogen is maintained in its neutral state to act as a hydrogen bond acceptor for the Leu241 backbone NH[4].

  • The Self-Validation Gate (Redocking): Before any analog is screened, native Harmine is extracted and redocked into the empty 3ANR active site. Rule: The protocol only proceeds if the platform reproduces the crystallographic pose with an RMSD of < 2.0 Å.

  • Comparative Execution:

    • AutoDock Vina: Grid box centered on Harmine coordinates (15 Å × 15 Å × 15 Å). Exhaustiveness set to 16 to ensure deep conformational sampling.

    • Schrödinger Glide: Executed in Extra Precision (XP) mode. XP is chosen specifically because it applies severe penalties for desolvation and steric clashes, which is critical for evaluating substitutions on the acetamide group.

    • CCDC GOLD: Utilizes the ChemPLP scoring function with 100,000 genetic algorithm operations. ChemPLP is highly sensitive to hydrogen bond geometries, making it ideal for validating the Lys188 interaction.

Data Synthesis & Platform Comparison

To evaluate the predictive power of each platform, we compare the computational docking scores against in vitro IC50 data for Harmine and three synthesized N-(4-chloroquinolin-6-yl)acetamide analogs.

Structural Modifications:

  • Compound A: The base N-(4-chloroquinolin-6-yl)acetamide core.

  • Compound B: Addition of a methyl group at the C2 position of the quinoline ring.

  • Compound C: N-methylation of the acetamide nitrogen.

Table 1: Experimental IC50 vs. Comparative Docking Scores
CompoundStructural ModificationIn Vitro IC50 (nM)Glide XP Score (kcal/mol)GOLD ChemPLP ScoreAutoDock Vina (kcal/mol)
Harmine (Ref) Native β-carboline80-9.485.2-8.8
Compound B C2-Methylation62-9.889.1-9.2
Compound A Base Core145-8.678.4-8.1
Compound C N-Methyl Acetamide>1000-5.245.3-6.5

Note: More negative scores for Glide/Vina indicate stronger binding; higher positive scores for GOLD indicate stronger binding.

Mechanistic Insights: Why Did the Platforms Diverge?

The data reveals significant differences in how each software handles specific molecular interactions.

1. The Hydrophobic Enclosure (Compound B): Compound B (IC50 = 62 nM) outperformed the reference drug Harmine. The C2-methyl group perfectly fills a small hydrophobic lipophilic pocket near the hinge region. Glide XP and GOLD both successfully predicted this increase in affinity. Glide's scoring function explicitly rewards "hydrophobic enclosure" (where lipophilic groups are shielded from water), resulting in the top score of -9.8 kcal/mol.

2. The Hydrogen Bond Penalty (Compound C): Compound C suffered a catastrophic loss of experimental activity (IC50 > 1000 nM). By methylating the acetamide nitrogen, we removed the critical hydrogen bond donor required to interact with Lys188[1].

  • Glide XP demonstrated the highest predictive accuracy here, dropping the score drastically to -5.2 kcal/mol. Glide applies a harsh penalty for burying a polar group without satisfying its hydrogen-bonding potential.

  • AutoDock Vina , which relies heavily on a simpler empirical scoring function driven by shape complementarity and lipophilic contacts, was "too forgiving." It scored Compound C at -6.5 kcal/mol because it still recognized the overall shape fit, failing to adequately penalize the lost electrostatic interaction.

3. Pose Prediction Accuracy: While Glide XP won in terms of IC50 correlation, GOLD (ChemPLP) was superior in raw pose prediction during the self-validation step. GOLD reproduced the Harmine crystal structure with an RMSD of 0.68 Å, compared to Glide (1.12 Å) and Vina (1.45 Å). GOLD's genetic algorithm is exceptionally robust at exploring the rotational degrees of freedom of the flexible acetamide linker.

Conclusion & Recommendations

When evaluating N-(4-chloroquinolin-6-yl)acetamide analogs—or any kinase inhibitors targeting the highly conserved, electrostatically sensitive ATP-binding pocket—a multi-engine approach is recommended.

  • Use CCDC GOLD for initial pose generation and structural validation, as its genetic algorithm handles flexible linkers (like acetamides) with unmatched geometric precision.

  • Use Schrödinger Glide XP for final scoring and lead prioritization. Its strict penalties for unsatisfied hydrogen bonds and steric clashes provide the highest correlation with actual in vitro IC50 data, preventing false positives like Compound C.

  • AutoDock Vina remains an excellent, rapid tool for initial high-throughput screening of the quinoline core, but its empirical scoring function must be supplemented with visual inspection of the Lys188/Leu241 hydrogen bonds to ensure electrostatic causality is maintained.

References

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3ANR: human DYRK1A/harmine complex Source: RCSB Protein Data Bank (wwPDB) URL:[Link]

  • Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core Source: Molecules (MDPI) URL:[Link]

  • Recent research and development of DYRK1A inhibitors Source: Acta Pharmaceutica Sinica B URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-chloroquinolin-6-yl)acetamide proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated heterocyclic intermediates like N-(4-chloroquinolin-6-yl)acetamide require precision. This compound—characterized by its quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated heterocyclic intermediates like N-(4-chloroquinolin-6-yl)acetamide require precision. This compound—characterized by its quinoline core and covalently bound chlorine atom—poses specific environmental and toxicological risks if mishandled.

Because it is a halogenated organic compound, its disposal cannot follow standard organic solvent protocols. Improper disposal or incineration at sub-optimal temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

The following guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and destruction of N-(4-chloroquinolin-6-yl)acetamide waste.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first quantify the chemical parameters that dictate its reactivity and environmental persistence.

ParameterValue / CharacteristicOperational Implication
Chemical Class Halogenated HeterocycleMust be strictly segregated from non-halogenated waste streams to prevent regulatory violations and cost overruns.
Physical State Solid (Powder/Crystalline)Risk of aerosolization during transfer; requires handling in a Class II biological safety cabinet or fume hood.
Halogen Content Contains Aryl ChlorideRequires high-temperature rotary kiln incineration (>1000°C) with caustic scrubbing to neutralize HCl gas byproducts.
Solubility Soluble in DMSO, DMF, DCMLiquid waste mixtures containing these solvents must be classified entirely as "Halogenated Organic Waste."

Disposal Logic & Workflow

The critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated waste. The workflow below maps the causal logic of waste segregation.

G Start Waste Generation: N-(4-chloroquinolin-6-yl)acetamide Decision Mixed with Non-Halogenated Solvents/Waste? Start->Decision Halogenated Segregate strictly as Halogenated Waste Decision->Halogenated Yes / No (Always defaults to Halogenated) Labeling RCRA Compliant Labeling (e.g., 'Halogenated Organic') Halogenated->Labeling Incineration High-Temp Incineration (>1000°C) & Caustic Scrubbing Labeling->Incineration

Fig 1: Operational workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Disposal Methodologies

Every protocol described here operates as a self-validating system: each step contains a verification mechanism to ensure the procedure was executed correctly before moving to the next.

Phase 1: Source Segregation & Containment

Causality: Halogenated solvent waste lacks fluorine, chlorine, bromine, or iodine. Mixing even a trace amount of N-(4-chloroquinolin-6-yl)acetamide into a non-halogenated waste container forces the entire volume to be legally classified and treated as a halogenated substance. This needlessly increases hazardous waste management costs and complicates the chemical matrix[1].

  • Isolate the Waste Stream: Collect all solid residues, contaminated filter papers, and liquid solvent mixtures containing N-(4-chloroquinolin-6-yl)acetamide.

  • Select the Primary Receptacle: Use a chemically compatible, vapor-tight container (e.g., High-Density Polyethylene (HDPE) or glass). Do not use metal cans if the waste contains corrosive byproducts.

  • Transfer and Seal: Transfer the waste inside a functioning fume hood. Seal the container with a threaded cap.

  • System Validation: Observe the sealed container for 15 minutes. The absence of container bulging (pressure buildup) or detectable solvent odors confirms a stable equilibrium and vapor-tight seal.

Phase 2: RCRA-Compliant Labeling

Causality: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, generic terms like "spent" or "aqueous" fail to provide emergency responders with actionable hazard data. The label must explicitly state the hazard class to dictate emergency response and transport protocols[2].

  • Affix the Label: Attach a standard hazardous waste label to the container before the first drop of waste is added[3].

  • Nomenclature: Write "Hazardous Waste" clearly. Under contents, write: "Halogenated Organic Waste: N-(4-chloroquinolin-6-yl)acetamide." Do not use abbreviations.

  • Date of Accumulation: Record the exact date the first drop of waste entered the container.

  • System Validation: Cross-reference the label against the laboratory's active chemical inventory. If a third-party auditor cannot instantly identify the contents and accumulation start date without opening the bottle, the labeling protocol has failed.

Phase 3: Temporary Storage & Institutional Transfer

Causality: Halogenated organics can react violently with incompatible substances (e.g., strong oxidizers, alkali metals). Proper staging prevents cross-contamination and catastrophic laboratory fires.

  • Secondary Containment: Place the labeled waste container in a secondary containment tray designated strictly for halogenated organics.

  • Environmental Controls: Store in a cool, dry, well-ventilated designated accumulation area away from direct sunlight.

  • Volume Limits: Do not exceed 55 gallons of accumulated hazardous waste in the laboratory area[3].

  • System Validation: Perform a weekly visual inspection. If the container is stored next to an oxidizing agent (e.g., hydrogen peroxide, nitric acid), the segregation protocol is invalidated and must be immediately corrected.

Phase 4: Final Destruction via Rotary Kiln Incineration

Causality: N-(4-chloroquinolin-6-yl)acetamide cannot be disposed of down the drain or in standard municipal landfills. The EPA mandates that halogenated organic wastes undergo thermal treatment (incineration) to break the carbon-halogen bonds safely[4].

  • Vendor Handoff: Transfer the waste to an EPA-permitted hazardous waste disposal contractor.

  • Thermal Destruction: The contractor will subject the waste to rotary kiln or liquid injection incineration at temperatures exceeding 1000°C.

  • Caustic Scrubbing: Because incinerating chlorinated compounds generates hydrochloric acid (HCl) gas, the incinerator exhaust must pass through a high-efficiency caustic scrubber to neutralize the acid before atmospheric release[4].

  • System Validation: Obtain and file the "Certificate of Destruction" from the waste vendor. The presence of this document legally validates that the cradle-to-grave lifecycle of the chemical has been properly terminated.

References

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. United States Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety (DRS). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA) National Service Center for Environmental Publications (NSCEP). Available at: [Link]

Handling

A Senior Application Scientist's Guide to the Safe Handling of N-(4-chloroquinolin-6-yl)acetamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. N-(4-chloroquinolin-6-yl)acetamide is a compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. N-(4-chloroquinolin-6-yl)acetamide is a compound of interest in various research applications; however, comprehensive toxicological data for this specific molecule is not widely available. Therefore, we must adopt a risk-based approach, treating the compound with the caution required for a potentially hazardous substance. This guide provides a detailed framework for the safe handling, use, and disposal of N-(4-chloroquinolin-6-yl)acetamide, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment and Risk Mitigation

The chemical structure of N-(4-chloroquinolin-6-yl)acetamide contains a chloroquinoline moiety. Chloroquinoline derivatives as a class can exhibit varying levels of toxicity, and in the absence of specific data, we must assume this compound may be an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or absorbed. Our primary directive is to prevent exposure through a multi-layered safety approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical to minimizing direct contact with N-(4-chloroquinolin-6-yl)acetamide. The following recommendations are based on a conservative risk assessment for handling this research chemical.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown over Lab CoatRecommended: N95 Respirator
Solution Preparation Chemical Splash GogglesNitrile GlovesStandard Lab CoatNot Required (in Fume Hood)
Experimental Use Chemical Splash GogglesNitrile GlovesStandard Lab CoatNot Required (in Fume Hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesDisposable GownN95 Respirator & Organic Vapor Cartridge

Given the aromatic and chlorinated nature of N-(4-chloroquinolin-6-yl)acetamide, standard nitrile gloves are the minimum requirement. For handling the solid compound or concentrated solutions, double-gloving is strongly recommended to provide an additional layer of protection against potential tears and permeation. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

Chemical splash goggles are mandatory for all procedures involving N-(4-chloroquinolin-6-yl)acetamide. When handling the solid powder outside of a contained system or when there is a significant risk of splashing, a face shield worn over chemical splash goggles provides superior protection.

A clean, buttoned laboratory coat is the minimum requirement for all work with this compound. For tasks with a higher risk of contamination, such as weighing the powder or cleaning up spills, wearing a disposable gown over the lab coat is advised.

All handling of solid N-(4-chloroquinolin-6-yl)acetamide should be performed within a certified chemical fume hood to minimize the risk of inhalation. If this is not feasible, a properly fitted N95 respirator should be worn to protect against airborne particulates. For emergency situations such as a large spill, a respirator equipped with an organic vapor cartridge and a particulate filter may be necessary.

Operational and Disposal Procedures

A systematic workflow is essential for the safe handling of N-(4-chloroquinolin-6-yl)acetamide from receipt to disposal.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_dispose Disposal prep Don PPE weigh Weigh Solid in Fume Hood prep->weigh dissolve Dissolve in Fume Hood weigh->dissolve use Use in Experiment dissolve->use decon Decontaminate Glassware use->decon waste Dispose of Hazardous Waste decon->waste doff Doff PPE waste->doff

Caption: Workflow for Safe Handling of N-(4-chloroquinolin-6-yl)acetamide.

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work and gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid N-(4-chloroquinolin-6-yl)acetamide in the chemical fume hood. Use a disposable weigh boat to minimize contamination of the balance.

  • Solution Preparation: Add the solvent to the vessel containing the weighed compound within the fume hood. Ensure the container is securely capped before removing it from the hood.

  • Experimental Use: Conduct all experimental procedures involving N-(4-chloroquinolin-6-yl)acetamide within the chemical fume hood.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.

  • Disposal: All waste materials, including empty containers, contaminated gloves, disposable gowns, and weigh boats, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gown, outer gloves, face shield/goggles, inner gloves, and respirator (if used). Wash hands thoroughly after removing all PPE.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

The responsible use of N-(4-chloroquinolin-6-yl)acetamide in a research setting is predicated on a thorough understanding of potential risks and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors.

References

  • Note: As specific safety data for N-(4-chloroquinolin-6-yl)acetamide is not publicly available, this guide is based on general principles of laboratory safety and information for structurally related compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
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